Product packaging for TSCHIMGANIDINE(Cat. No.:CAS No. 39380-16-0)

TSCHIMGANIDINE

Cat. No.: B000101
CAS No.: 39380-16-0
M. Wt: 388.5 g/mol
InChI Key: OLJDCWYDXLXFJK-KVJUXVSCSA-N
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Description

Tschimganidine is a bioactive terpenoid compound isolated from the Umbelliferae family, increasingly recognized in metabolic disease research for its potent anti-adipogenic and anti-obesity properties . Studies demonstrate that this compound functions primarily by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis . This activation leads to the subsequent phosphorylation of Acetyl-CoA Carboxylase (ACC) and a significant reduction in the phosphorylation of key adipogenic signaling molecules like AKT, ERK, and JAK2 . The net effect is a strong, dose-dependent inhibition of adipogenesis and lipid accumulation in 3T3-L1 adipocytes, without inducing cytotoxicity . Key Mechanisms & Research Applications: Mechanism of Action: The primary mechanism involves the activation of the AMPK pathway. Research confirms that the depletion of AMPK relieves the reduction in lipid accumulation caused by this compound, underscoring that its effects are AMPK-dependent . This activation suppresses the expression of critical adipogenesis-related transcription factors, including PPARγ, C/EBPα, FABP4, and FASN . In Vivo Efficacy: In high-fat diet-induced obese mouse models, administration of this compound resulted in a drastic reduction of body weight, gonadal white adipose tissue (WAT) mass, and adipocyte size . It also significantly ameliorated key metabolic parameters by lowering blood glucose and serum triglyceride levels, and improving overall glucose tolerance and insulin sensitivity . Primary Research Use: This compound is a valuable tool for scientists investigating the molecular pathways of obesity, lipid metabolism, and insulin resistance. Its action in impeding adipogenesis and improving glucose homeostasis makes it a promising candidate for research into therapeutic interventions for metabolic diseases . Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O5 B000101 TSCHIMGANIDINE CAS No. 39380-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJDCWYDXLXFJK-KVJUXVSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@@H]([C@@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39380-16-0
Record name Tschimganidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039380160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling Tschimganidine: A Terpenoid with Therapeutic Potential in Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tschimganidine, a naturally occurring terpenoid, has emerged as a promising candidate for the therapeutic intervention of metabolic diseases, particularly obesity. This document provides a comprehensive overview of its chemical properties, biological activity, and the molecular mechanisms underlying its effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex terpenoid compound. Its chemical identity is defined by the following properties:

PropertyValueSource
IUPAC Name [(1S,3E,7E,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate[1]
Molecular Formula C23H32O5[1]
Molecular Weight 388.5 g/mol [1]
Canonical SMILES C/C/1=C[C@@H](--INVALID-LINK--/C)OC(=O)C2=CC(=C(C=C2)O)OC">C@@HC(C)C)O[1]
InChI Key OLJDCWYDXLXFJK-COKJDNMNSA-N[1]

Below is a 2D representation of the chemical structure of this compound.

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-adipogenic and anti-obesity effects.[2][3][4] It functions primarily by modulating key signaling pathways involved in cellular energy homeostasis and lipid metabolism.

Inhibition of Adipogenesis and Lipid Accumulation

Studies have shown that this compound effectively inhibits lipid accumulation in adipocytes.[2][5] This effect is achieved through the modulation of critical signaling pathways that regulate adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells.

Activation of AMPK Signaling Pathway

The primary mechanism of action for this compound involves the activation of AMP-activated protein kinase (AMPK).[2][4][5] AMPK is a central regulator of cellular energy metabolism. Its activation leads to a cascade of downstream effects that promote catabolism and inhibit anabolic processes like lipid synthesis. This compound treatment has been shown to significantly increase the phosphorylation of AMPK.[2][4]

Downregulation of Adipogenesis-Related Factors

The activation of AMPK by this compound leads to the reduced expression of key transcription factors and enzymes involved in adipogenesis and lipid synthesis.[2] These include:

  • Peroxisome proliferator-activated receptor gamma (PPARγ)

  • CCAAT/enhancer-binding protein alpha (C/EBPα)

  • Fatty acid-binding protein 4 (FABP4)

  • Fatty acid synthase (FASN)

The downregulation of these factors contributes to the observed decrease in lipid accumulation and adipogenesis.[2]

Modulation of AKT Signaling

In addition to activating AMPK, this compound has been observed to decrease the phosphorylation of AKT, another key regulator of cell growth and metabolism.[2][4] The interplay between the AMPK and AKT pathways is crucial in determining the overall metabolic state of the cell.

Tschimganidine_Signaling_Pathway cluster_Cell Adipocyte This compound This compound AMPK AMPK This compound->AMPK Activates AKT AKT This compound->AKT Inhibits Phosphorylation pAMPK p-AMPK (Activated) Adipogenesis_Factors Adipogenesis Factors (PPARγ, C/EBPα, FABP4, FASN) pAMPK->Adipogenesis_Factors Inhibits Expression pAKT p-AKT (Inhibited) Lipid_Accumulation Lipid Accumulation Adipogenesis_Factors->Lipid_Accumulation Promotes ORO_Staining_Workflow start Differentiated 3T3-L1 Cells wash1 Wash with PBS start->wash1 fix Fix with 10% Formalin (1 hour) wash1->fix wash2 Wash with Water fix->wash2 stain Stain with Oil Red O (1 hour) wash2->stain wash3 Wash with Water stain->wash3 elute Elute ORO with 100% Isopropanol wash3->elute measure Measure Absorbance at 500 nm elute->measure

References

A Technical Guide to Tschimganidine: Natural Source, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganidine, a naturally occurring terpenoid, has garnered significant scientific interest for its potential therapeutic applications, particularly in the realm of metabolic diseases. This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed extraction and purification methodologies, and its mechanism of action related to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This document synthesizes available scientific literature to offer a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a sesquiterpenoid ester with the chemical formula C₂₃H₃₂O₅. It is classified as a terpenoid, a large and diverse class of naturally occurring organic compounds derived from isoprene units. Terpenoids from the Ferula genus have been historically used in traditional medicine, and modern research is increasingly validating their bioactive properties. This compound has emerged as a compound of interest due to its demonstrated ability to reduce lipid accumulation, making it a promising candidate for the development of novel therapies for obesity and related metabolic disorders.[1][2]

Natural Source

This compound is naturally found in plants belonging to the genus Ferula, a member of the Umbelliferae (Apiaceae) family.[1][3] Specifically, scientific literature indicates its presence in Ferula kuhistanica and Ferula samarcandica.[4] These perennial herbaceous plants are primarily distributed in Central Asia and the Mediterranean region. The aerial parts, including fruits and stems, as well as the roots of these plants, are known to contain a variety of terpenoid esters, including this compound.

Extraction and Purification

While specific quantitative data on the yield and purity of this compound from its natural sources is not extensively detailed in the public domain, a general methodology for the extraction and purification of terpenoid esters from Ferula species can be outlined. The following protocol is a composite of established techniques for isolating similar compounds from Ferula kuhistanica.

General Extraction Protocol for Terpenoid Esters from Ferula kuhistanica

This protocol describes a method for the extraction of a mixture of terpenoid esters from the aerial parts of Ferula kuhistanica.

3.1.1. Plant Material Preparation

  • Air-dry the aerial parts (stems, leaves, and fruits) of Ferula kuhistanica.

  • Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.

3.1.2. Solvent Extraction

  • Perform a triple extraction of the powdered plant material with 70% ethyl alcohol at room temperature.

  • Utilize forced circulation of the extractant to ensure thorough extraction of the target compounds.

  • Combine the ethanol extracts from the three extraction cycles.

3.1.3. Preliminary Purification

  • Condense the combined ethanol extract under reduced pressure to remove the solvent.

  • Dilute the concentrated extract with an equal volume of water (1:1).

  • Perform a liquid-liquid partition by treating the aqueous suspension five times with extraction gasoline (petroleum ether) to remove nonpolar impurities.

  • Separate and discard the gasoline phase.

  • Extract the remaining aqueous phase five times with ethyl acetate to isolate the terpenoid esters.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield a crude extract enriched with terpenoid esters.

Isolation of this compound by Column Chromatography

Further purification of the crude ethyl acetate extract to isolate pure this compound typically involves column chromatography. While a specific, detailed protocol for this compound is not available, a general approach for the separation of terpenoids from Ferula species is as follows:

  • Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of terpenoids.

  • Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is typically employed. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate to elute compounds with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

  • Final Purification: The combined fractions containing this compound may require further purification, potentially using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Quantitative Data

Detailed quantitative data, such as the specific yield of this compound from Ferula kuhistanica and its purity after each purification step, are not well-documented in the available scientific literature. The yield of a mixture of terpenoid esters using the described general extraction method has been reported to be over 82.0% of the total content in the raw plant material.[5] Further research is required to establish a standardized and optimized protocol with precise quantitative outcomes for this compound isolation.

Biological Activity and Signaling Pathway

This compound has been shown to exert significant biological effects, primarily related to the regulation of lipid metabolism. Research indicates that this compound reduces lipid accumulation by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3]

Experimental Protocol: In Vitro Adipogenesis Assay

The following is a representative protocol to assess the effect of this compound on adipogenesis in 3T3-L1 preadipocyte cells.

5.1.1. Cell Culture and Differentiation

  • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Induce differentiation by treating confluent cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Two days later, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

5.1.2. This compound Treatment

  • Treat the differentiating adipocytes with varying concentrations of this compound at different stages of differentiation to assess its inhibitory effects.

5.1.3. Oil Red O Staining

  • On day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.

  • Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.

  • Wash the stained cells with water and elute the stain with isopropanol.

  • Quantify the eluted stain by measuring the absorbance at 520 nm.

Signaling Pathway of this compound's Anti-Adipogenic Effect

This compound's mechanism of action involves the modulation of the AMPK signaling cascade. The key molecular events are a significant increase in the phosphorylation of AMPK and Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK.[1] Conversely, this compound treatment leads to a decrease in the phosphorylation of pro-adipogenic signaling molecules such as AKT, ERK1/2, and JAK2.[1] The activation of AMPK by this compound ultimately leads to the suppression of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), and their downstream targets like Fatty Acid Synthase (FASN) and Fatty Acid Binding Protein 4 (FABP4).[1]

Tschimganidine_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Activated) pAKT p-AKT This compound->pAKT Decreases phosphorylation pERK p-ERK1/2 This compound->pERK Decreases phosphorylation pJAK2 p-JAK2 This compound->pJAK2 Decreases phosphorylation pACC p-ACC (Inactivated) pAMPK->pACC Phosphorylates PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits ACC ACC AKT AKT ERK ERK1/2 JAK2 JAK2 FASN FASN PPARg->FASN Promotes expression FABP4 FABP4 PPARg->FABP4 Promotes expression CEBPa->FASN Promotes expression CEBPa->FABP4 Promotes expression Lipid_Accumulation Lipid Accumulation FASN->Lipid_Accumulation FABP4->Lipid_Accumulation

Caption: this compound's modulation of the AMPK signaling pathway.

Conclusion

This compound, a terpenoid isolated from the Ferula genus, demonstrates significant potential as a therapeutic agent for metabolic diseases. Its ability to reduce lipid accumulation through the activation of the AMPK signaling pathway provides a clear mechanism for its anti-adipogenic effects. While a general framework for its extraction and purification from natural sources exists, further research is necessary to establish standardized protocols with detailed quantitative data on yield and purity. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for scientists and researchers dedicated to the development of novel natural product-based therapeutics.

References

An In-depth Technical Guide to Tschimganidine: Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information on tschimganidine. It is important to note that while extensive research has been conducted on its biological activities, detailed experimental data on its physical and chemical properties are limited in publicly available literature. Much of the physicochemical data presented is based on computational predictions.

Introduction

This compound is a terpenoid, a class of naturally occurring organic compounds, isolated from the Umbelliferae family of plants.[1][2][3][4][5][6] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases.[1][2][3][4][5] This technical guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, its known biological activities, and the experimental methodologies used to elucidate its functions.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. The following tables summarize available identifiers and computed physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(1S,3E,7E,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate
CAS Number 39380-16-0[7]
Molecular Formula C₂₃H₃₂O₅[8]
Molecular Weight 388.5 g/mol [8]
ChEMBL ID CHEMBL2165581[8]
PubChem CID 20841345[8]

Table 2: Computed Physicochemical Properties of this compound

PropertyValue (Computed)Source
XLogP3 4.3PubChem[8]
Hydrogen Bond Donor Count 2PubChem[8]
Hydrogen Bond Acceptor Count 5PubChem[8]
Rotatable Bond Count 5PubChem[8]
Exact Mass 388.22497412 DaPubChem[8]
Topological Polar Surface Area 76 ŲPubChem[8]
Heavy Atom Count 28PubChem[8]
Complexity 580PubChem[8]

Biological Activity and Mechanism of Action

This compound has been identified as a potent anti-obesity agent.[1][3] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3]

Anti-Adipogenic Effects

In vitro studies using 3T3-L1 preadipocytes have demonstrated that this compound inhibits adipogenesis and reduces lipid accumulation in a dose-dependent manner.[1][9] This is achieved through the downregulation of key adipogenic transcription factors and their target genes, including:

  • Peroxisome proliferator-activated receptor gamma (PPARγ)

  • CCAAT/enhancer-binding protein alpha (C/EBPα)

  • Fatty acid-binding protein 4 (FABP4)

  • Fatty acid synthase (FASN)

Signaling Pathway

The anti-adipogenic effects of this compound are mediated through the activation of AMPK.[1] Activation of AMPK leads to the phosphorylation and inhibition of downstream targets involved in lipid synthesis. Furthermore, this compound has been shown to decrease the phosphorylation of Akt, another key signaling molecule in adipogenesis.[1][3]

Tschimganidine_Signaling_Pathway cluster_activation cluster_downstream Adipogenic Factors This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Activated) Adipogenesis Adipogenesis pAMPK->Adipogenesis Inhibits PPARg PPARγ pAMPK->PPARg Downregulates Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation CEBPa C/EBPα FASN FASN FABP4 FABP4 Western_Blot_Workflow Cell_Lysis Cell Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

References

The Therapeutic Potential of Tschimganidine in Metabolic Diseases: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEOUL, South Korea – A comprehensive analysis of the available scientific literature reveals the promising role of Tschimganidine, a terpenoid compound derived from the Umbelliferae plant family, in the potential treatment of metabolic diseases such as obesity and type 2 diabetes. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular targets and physiological effects, to inform researchers, scientists, and drug development professionals.

Core Mechanism of Action: AMPK Activation

The primary mechanism through which this compound exerts its therapeutic effects in metabolic diseases is the activation of AMP-activated protein kinase (AMPK).[1][2][3][4][5] AMPK is a crucial energy sensor in cells that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP.

This compound has been shown to significantly increase the phosphorylation of AMPK, leading to a cascade of downstream effects that collectively combat the hallmarks of metabolic syndrome.[1][2][3] This activation of AMPK appears to be the central node in this compound's mode of action.

Key Signaling Pathways Modulated by this compound

This compound's influence on cellular metabolism is primarily orchestrated through the AMPK signaling pathway, which in turn affects other critical pathways involved in adipogenesis and glucose homeostasis.

Inhibition of Adipogenesis and Lipid Accumulation

This compound has been demonstrated to inhibit adipogenesis, the process of fat cell formation, and reduce lipid accumulation in adipocytes.[1][2][3][4][5] This is achieved through the following mechanisms:

  • AMPK-mediated suppression of adipogenic factors: Activated AMPK phosphorylates and inhibits key transcription factors essential for adipogenesis, including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] this compound treatment leads to a marked reduction in the expression of these factors, as well as their downstream targets like fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[1]

  • Downregulation of the AKT signaling pathway: In addition to activating AMPK, this compound has been observed to decrease the phosphorylation of AKT, another key regulator of cell growth and metabolism.[1][3] The inhibition of the AKT pathway further contributes to the anti-adipogenic effects of this compound.

This compound This compound AMPK AMPK This compound->AMPK Activates AKT AKT This compound->AKT Inhibits pAMPK p-AMPK (Active) PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits pAKT p-AKT (Inactive) Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: this compound Signaling Pathway in Adipocytes
Improvement of Glucose Homeostasis

In vivo studies using high-fat diet-induced obese mice have shown that this compound administration leads to a significant reduction in blood glucose levels and improved glucose tolerance.[1][2][3] This suggests a potential role for this compound in managing hyperglycemia and insulin resistance. The enhanced glucose homeostasis is likely a consequence of the systemic effects of reduced adiposity and potentially direct effects on glucose uptake and metabolism in peripheral tissues, mediated by AMPK activation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

In Vivo Efficacy in High-Fat Diet (HFD) Induced Obese Mice
ParameterControl (HFD)This compound (1 µg/kg)This compound (5 µg/kg)
Body Weight Gain (g) ~18 g~15 g~12 g**
Gonadal WAT Weight (g) ~2.5 g~2.0 g~1.5 g
Blood Glucose (mg/dL) ~250 mg/dL~200 mg/dL*~180 mg/dL
Serum ALT (U/L) ~100 U/L~70 U/L~60 U/L**
Serum Triglycerides (mg/dL) ~150 mg/dL~120 mg/dL~100 mg/dL**
*P < 0.05, **P < 0.01 vs. Control (HFD)
In Vitro Effects on 3T3-L1 Adipocytes
ParameterControlThis compound
Lipid Accumulation HighSignificantly Reduced
p-AMPK/AMPK Ratio BaselineIncreased
p-AKT/AKT Ratio BaselineDecreased
PPARγ Expression HighDecreased
C/EBPα Expression HighDecreased
FASN Expression HighDecreased
FABP4 Expression HighDecreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited research on this compound.

In Vitro Adipocyte Differentiation and Treatment

cluster_0 3T3-L1 Cell Culture cluster_1 Differentiation Induction cluster_2 Maturation and Analysis start Plate 3T3-L1 preadipocytes confluence Grow to confluence start->confluence dmi Add differentiation medium (DMI): - Dexamethasone - IBMX - Insulin confluence->dmi tsch_treat Treat with this compound dmi->tsch_treat insulin_medium Change to insulin-containing medium tsch_treat->insulin_medium mature Allow maturation into adipocytes insulin_medium->mature analysis Analyze: - Oil Red O staining - Western Blot - qRT-PCR mature->analysis

Caption: In Vitro Adipocyte Differentiation Workflow
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation Induction: Two days post-confluence, the medium is replaced with a differentiation cocktail containing DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin. This compound is co-administered at this stage.

  • Maturation: After two days, the medium is changed to DMEM with 10% FBS and 1 µg/mL insulin for another two days, followed by DMEM with 10% FBS for an additional two days to allow for adipocyte maturation.

  • Analysis: Lipid accumulation is assessed by Oil Red O staining. Protein expression and phosphorylation are analyzed by Western blotting. Gene expression is quantified by real-time quantitative reverse transcription PCR (qRT-PCR).

In Vivo High-Fat Diet Mouse Model
  • Animal Model: C57BL/6J male mice.

  • Diet: Mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for a period of 12 weeks to induce obesity. A control group is fed a normal chow diet.

  • This compound Administration: After an initial period on the HFD to establish obesity (e.g., 5 weeks), mice are intraperitoneally injected with this compound at specified doses (e.g., 1 and 5 µg/kg) multiple times a week.

  • Monitoring and Analysis: Body weight and food intake are monitored regularly. At the end of the study period, blood is collected for analysis of glucose, triglycerides, and liver enzymes (e.g., ALT). Adipose and liver tissues are harvested for weight measurement, histological analysis (H&E staining), and molecular analysis (Western blot, qRT-PCR). Glucose tolerance tests are also performed.

Future Directions and Conclusion

The existing research strongly supports the role of this compound as a potent activator of AMPK with significant anti-adipogenic and glucose-lowering properties.[1][2][3][4][5] These findings position this compound as a promising therapeutic candidate for metabolic diseases. However, further preclinical studies are warranted to elucidate the specific molecular target of this compound that leads to AMPK activation. Subsequent clinical trials will be necessary to establish its safety and efficacy in human subjects. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for future research and development in this area.

References

The Role of Tschimganidine in the AMPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganidine, a terpenoid compound originating from the Umbelliferae plant family, has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a particular focus on its role in adipogenesis and metabolic regulation. Through an in-depth analysis of preclinical studies, this document outlines the experimental evidence supporting this compound's potential as a therapeutic agent for metabolic disorders. Detailed experimental protocols are provided to enable researchers to replicate and build upon these key findings.

Introduction

The global prevalence of obesity and associated metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease, necessitates the development of novel therapeutic strategies. The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can inhibit anabolic pathways, such as lipid synthesis, and promote catabolic processes, like fatty acid oxidation, making it an attractive target for the treatment of metabolic disorders. This compound has been identified as a natural compound that effectively activates the AMPK signaling cascade, leading to beneficial metabolic outcomes.[1][2][3] This document serves as a technical resource for understanding and investigating the role of this compound in the AMPK signaling pathway.

This compound and the AMPK Signaling Cascade

This compound's primary mechanism of action in metabolic regulation is through the activation of AMPK.[1][2] This activation is characterized by the increased phosphorylation of AMPK.[2][3] Once activated, AMPK proceeds to phosphorylate downstream targets, initiating a cascade of events that ultimately lead to the inhibition of lipid accumulation and the improvement of glucose homeostasis.[1][2]

Upstream Activation

The precise upstream mechanisms by which this compound activates AMPK are still under investigation. However, experimental evidence demonstrates a significant increase in the phosphorylation of AMPK following this compound treatment in 3T3-L1 adipocytes.[2]

Downstream Effects

Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[4] This leads to a reduction in lipid synthesis and accumulation.[1] Furthermore, this compound-mediated AMPK activation suppresses the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, FABP4, and FASN, further contributing to the inhibition of adipogenesis.[1] Interestingly, this compound has also been shown to decrease the phosphorylation of AKT, another important signaling molecule involved in cell growth and metabolism.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Tschimganidine_AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK pAKT p-AKT This compound->pAKT Decreases phosphorylation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Adipogenesis_TFs Adipogenic Transcription Factors (PPARγ, C/EBPα, FABP4, FASN) pAMPK->Adipogenesis_TFs Downregulates expression pACC p-ACC (Inactive) ACC->pACC Phosphorylation Lipid_Synthesis Lipid Synthesis pACC->Lipid_Synthesis Adipogenesis Adipogenesis & Lipid Accumulation Adipogenesis_TFs->Adipogenesis AKT AKT AKT->pAKT

Caption: this compound activates AMPK, leading to the inhibition of lipid synthesis and adipogenesis.

Experimental_Workflow cluster_in_vitro In Vitro Studies (3T3-L1 Cells) cluster_in_vivo In Vivo Studies (C57BL/6J Mice) Cell_Culture 3T3-L1 Preadipocyte Culture Differentiation Induce Adipocyte Differentiation (MDI Cocktail) Cell_Culture->Differentiation Treatment This compound Treatment (5, 25, 50 µg/mL) Differentiation->Treatment Analysis Analysis: - Oil Red O Staining - Western Blot (p-AMPK, etc.) - qPCR (Adipogenic markers) - siRNA Knockdown of AMPK Treatment->Analysis Animal_Model High-Fat Diet (HFD) for 12 weeks Tschimganidine_Admin This compound Administration (from week 5, intraperitoneally) Animal_Model->Tschimganidine_Admin Monitoring Monitor Body Weight & Food Intake Tschimganidine_Admin->Monitoring Metabolic_Tests Metabolic Assays: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) Monitoring->Metabolic_Tests Tissue_Analysis Tissue Analysis (Adipose & Liver): - H&E Staining - qPCR & Western Blot Metabolic_Tests->Tissue_Analysis

Caption: Workflow for in vitro and in vivo studies of this compound's effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocytes

ParameterThis compound ConcentrationObservationReference
Lipid Accumulation5 µg/mLReducing effect observed[2]
25 µg/mLEffective suppression[5]
50 µg/mLMost effective suppression[5]
AMPK PhosphorylationNot specifiedSignificantly increased[2][3]
ACC PhosphorylationNot specifiedIncreased[4]
AKT PhosphorylationNot specifiedDecreased[2][3]
Adipogenic Gene Expression (PPARγ, C/EBPα, FABP4, FASN)Dose-dependentDecreased mRNA and protein levels[1]

Table 2: In Vivo Effects of this compound in High-Fat Diet-Fed Mice

ParameterObservationReference
Body WeightReduced in HFD-fed mice[2]
Gonadal White Adipose Tissue (WAT) WeightDrastically reduced[2][3]
Inguinal White Adipose Tissue (WAT) WeightReduced[2]
Adipocyte SizeReduced in gonadal and inguinal WAT[2]
Blood Glucose LevelsDrastically reduced[2][3]
Glucose ToleranceImproved[1]
Insulin SensitivityAmeliorated[1]
Hepatic Triglyceride and Free Fatty Acid LevelsReduced[1]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature.

In Vitro Adipocyte Differentiation and Treatment

Cell Line: 3T3-L1 preadipocytes

Protocol:

  • Cell Culture: Maintain 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum.

  • Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation by switching to DMEM with 10% fetal bovine serum (FBS) containing a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Treatment: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

  • This compound Treatment: Treat the differentiating adipocytes with desired concentrations of this compound (e.g., 5, 25, 50 µg/mL) from Day 2 to Day 6 for analysis of lipid accumulation.[2]

Oil Red O Staining for Lipid Accumulation

Protocol:

  • Wash differentiated 3T3-L1 cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash with water and then with 60% isopropanol.

  • Stain with Oil Red O solution for at least 1 hour.

  • Wash with water to remove excess stain.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

Western Blot Analysis

Protocol:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

  • Incubate with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, p-AKT, AKT, and adipogenic markers overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

siRNA-Mediated Gene Silencing

Protocol:

  • Seed 3T3-L1 preadipocytes in 6-well plates.

  • Transfect the cells with siRNA targeting AMPKα1 or a scrambled control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

  • After 24-48 hours, induce differentiation as described in section 5.1.

  • Treat the cells with this compound and assess the effects on lipid accumulation and protein expression to confirm the role of AMPK.[2]

In Vivo High-Fat Diet Mouse Model

Animal Model: C57BL/6J male mice

Protocol:

  • Acclimate mice for at least one week.

  • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) or a normal chow diet (NCD) for 12 weeks.[3]

  • After 5 weeks of HFD feeding, begin intraperitoneal administration of this compound or vehicle control.[2]

  • Monitor body weight and food intake regularly.

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) towards the end of the study.

  • At the end of the 12-week period, sacrifice the mice and collect blood, adipose tissue, and liver for further analysis.[3]

Conclusion

This compound has demonstrated significant potential as a regulator of the AMPK signaling pathway, leading to beneficial effects on lipid metabolism and glucose homeostasis in preclinical models. Its ability to activate AMPK and subsequently inhibit adipogenesis and lipid accumulation highlights its therapeutic promise for obesity and related metabolic diseases. The experimental protocols detailed in this guide provide a foundation for further research into the precise molecular targets of this compound and its potential translation into clinical applications. Further investigation is warranted to fully elucidate its mechanism of action and to establish its safety and efficacy in human subjects.

References

TSCHIMGANIDINE: A Potential New Frontier in Anti-Obesity Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Obesity, a global health crisis, necessitates the urgent development of novel and effective therapeutic agents. This whitepaper provides an in-depth technical overview of TSCHIMGANIDINE, a naturally occurring terpenoid, and its promising potential as an anti-obesity agent. Drawing from preclinical research, this document details the compound's mechanism of action, presents quantitative efficacy data, and outlines the experimental protocols utilized in its evaluation. The primary focus is on this compound's ability to reduce lipid accumulation and improve metabolic parameters through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating new avenues in obesity treatment.

Introduction

This compound is a terpenoid compound isolated from the Umbelliferae plant family.[1][2][3][4] Initial screenings of natural products for anti-adipogenic properties identified this compound as a potent inhibitor of lipid accumulation in adipocytes.[1][2][3][4] Subsequent in vivo studies have demonstrated its efficacy in reducing body weight and improving metabolic health in a high-fat diet-induced obesity mouse model.[1][2][3][4] This document synthesizes the available scientific data on this compound, focusing on its potential as a pharmacological agent for the management of obesity and related metabolic disorders.

Mechanism of Action: The Role of AMPK Signaling

The primary mechanism underlying the anti-obesity effects of this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3][4] AMPK acts as a cellular energy sensor; its activation triggers a cascade of events that shift the metabolic balance from anabolic processes (energy storage) to catabolic processes (energy expenditure).

This compound has been shown to significantly increase the phosphorylation of AMPK in adipocytes.[1][2][4] Activated AMPK, in turn, phosphorylates and inactivates downstream targets involved in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC).[4] This leads to a reduction in the synthesis of fatty acids and cholesterol.[1][4] Furthermore, this compound treatment has been observed to decrease the phosphorylation of AKT, another key signaling molecule involved in adipogenesis.[1][2][4] The depletion of AMPK has been shown to alleviate the reduction in lipid accumulation caused by this compound, confirming the central role of this pathway.[1][2][3][4]

The proposed signaling pathway for this compound's action is depicted in the following diagram:

TSCHIMGANIDINE_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates AKT AKT This compound->AKT Inhibits pAMPK p-AMPK (Activated) Adipogenesis Adipogenesis & Lipid Accumulation pAMPK->Adipogenesis Inhibits pAKT p-AKT (Inhibited) pAKT->Adipogenesis Promotes

Caption: Proposed signaling pathway of this compound in adipocytes.

Quantitative Data from Preclinical Studies

The anti-obesity effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Fed Mice
ParameterControl (HFD)This compound (1 µg/kg)This compound (5 µg/kg)Reference
Body Weight IncreasedReducedSignificantly Reduced[1]
Gonadal White Adipose Tissue (gWAT) Weight IncreasedReducedSignificantly Reduced[1]
Inguinal White Adipose Tissue (iWAT) Weight IncreasedReducedSignificantly Reduced[1]
Blood Glucose Levels ElevatedLoweredSignificantly Lowered[1]
Serum Alanine Aminotransferase (ALT) No significant changeNo significant changeNo significant change[1]
Serum Triglycerides (TG) ElevatedReducedSignificantly Reduced[1]
Food Intake No significant differenceNo significant differenceNo significant difference[1]

Data presented are qualitative summaries of the reported effects. The original publication should be consulted for specific quantitative values and statistical significance.

Table 2: In Vitro Effects of this compound on 3T3-L1 Adipocytes
ParameterControlThis compoundEffectReference
Lipid Accumulation HighReducedDose-dependent reduction[1][4]
Adipogenesis-related Gene Expression (PPARγ, C/EBPα, FABP4, FASN) HighReducedSignificant reduction[1][4]
AMPK Phosphorylation LowIncreasedSignificant increase[1][2][4]
AKT Phosphorylation HighDecreasedSignificant decrease[1][2][4]
Cell Viability NormalNo significant change at effective concentrationsNon-toxic at concentrations that inhibit adipogenesis[4]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's anti-obesity effects.

In Vivo High-Fat Diet (HFD) Mouse Model
  • Animal Model: Male C57BL/6J mice.[5]

  • Diet: Mice were fed a high-fat diet (60% of total kcal as fat) for 12 weeks to induce obesity.[1][5] A control group was fed a normal chow diet (NFD).[1][5]

  • This compound Administration: Intraperitoneal injections of this compound (1 or 5 µg/kg) or vehicle (DMSO) were administered starting from the 5th week of the HFD.[1][5]

  • Measurements: Body weight and food intake were monitored regularly.[1][5] At the end of the study, blood samples were collected for the analysis of glucose, triglycerides, and ALT levels.[1] Adipose tissues (gWAT and iWAT) and liver were excised, weighed, and processed for histological analysis (H&E staining) and gene expression analysis (real-time PCR).[1][5]

  • Glucose and Insulin Tolerance Tests: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis.[1]

HFD_Mouse_Model_Workflow start Start: 8-week-old C57BL/6J mice diet 12-week High-Fat Diet (60% kcal fat) start->diet treatment Week 5: Begin i.p. injection This compound (1 or 5 µg/kg) or Vehicle diet->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring end End of Study (Week 12) monitoring->end analysis Tissue & Blood Analysis: - Adipose/Liver Weight - Histology (H&E) - Gene Expression (PCR) - Blood Glucose, TG, ALT - GTT & ITT end->analysis

Caption: Experimental workflow for the in vivo HFD mouse model.

In Vitro 3T3-L1 Adipocyte Differentiation Assay
  • Cell Line: 3T3-L1 preadipocytes.[5]

  • Differentiation Induction: Confluent 3T3-L1 cells were induced to differentiate into mature adipocytes using a standard MDI cocktail containing methylisobutylxanthine (MIX), dexamethasone, and insulin.[1][5]

  • This compound Treatment: Differentiating adipocytes were treated with varying concentrations of this compound.[1]

  • Analysis of Lipid Accumulation: Lipid accumulation was visualized and quantified by Oil Red O staining.[1][5]

  • Gene and Protein Expression Analysis: The expression of key adipogenic transcription factors and signaling proteins was assessed by real-time PCR and Western blotting, respectively.[5]

  • Cell Viability Assay: The cytotoxicity of this compound was evaluated using a cell viability assay (e.g., Ez-Cytox).[5]

Adipocyte_Differentiation_Workflow start Start: Confluent 3T3-L1 preadipocytes induction Induce Differentiation (MDI cocktail) start->induction treatment Treat with this compound induction->treatment analysis Analysis: - Oil Red O Staining (Lipid Accumulation) - Real-time PCR (Gene Expression) - Western Blot (Protein Expression) - Cell Viability Assay treatment->analysis

Caption: Experimental workflow for the in vitro adipocyte differentiation assay.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for the development of a novel anti-obesity therapeutic. Its mechanism of action, centered on the activation of the well-established AMPK signaling pathway, provides a solid rationale for its efficacy. The compound has demonstrated the ability to reduce adipogenesis, decrease lipid accumulation, and improve key metabolic parameters in a diet-induced obesity model.[1][2][3][4]

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Pharmacokinetics and Pharmacodynamics: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

  • Toxicology Studies: In-depth toxicology and safety pharmacology studies are required to establish a safe therapeutic window.

  • Target Identification: While AMPK activation is a key downstream effect, the direct molecular target of this compound remains to be identified.[1]

  • Clinical Trials: Should further preclinical studies yield positive results, the progression to well-designed clinical trials will be the ultimate step in evaluating its safety and efficacy in humans.

References

TSCHIMGANIDINE: A Technical Guide to its Role in Improving Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TSCHIMGANIDINE, a terpenoid compound isolated from the Umbelliferae family, and its effects on glucose homeostasis. The information presented is based on preclinical in vivo studies and is intended to inform further research and development efforts.

Core Mechanism of Action: AMPK Activation

This compound has been shown to exert its metabolic benefits primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] Concurrently, it has been observed to decrease the phosphorylation of AKT, another crucial component of metabolic signaling pathways.[1][2] The activation of AMPK by this compound leads to downstream effects that collectively contribute to improved glucose metabolism and reduced lipid accumulation.[1][3]

Signaling Pathway

This compound This compound AMPK AMPK This compound->AMPK Activates pAKT p-AKT (Inhibited) This compound->pAKT Inhibits Phosphorylation of AKT pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation Glucose_Homeostasis Improved Glucose Homeostasis pAMPK->Glucose_Homeostasis Lipid_Metabolism Reduced Lipid Accumulation pAMPK->Lipid_Metabolism AKT AKT cluster_0 Study Initiation cluster_1 Dietary Regimen (12 weeks total) cluster_2 Intervention (from week 5) cluster_3 Metabolic Phenotyping Start 8-week-old C57BL6/J male mice Diet High-Fat Diet (HFD) (60% kcal from fat) vs. Normal Chow Diet (NFD) Start->Diet Treatment Intraperitoneal injection of this compound (1 or 5 µg/kg) or Vehicle (DMSO) twice a week Diet->Treatment Assays Glucose Tolerance Test (GTT) Insulin Tolerance Test (ITT) Serum Analysis Treatment->Assays

References

In Silico Docking Analysis of Tschimganidine with AMP-Activated Protein Kinase (AMPK): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico molecular docking study of tschimganidine, a natural terpenoid, with the AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme in cellular energy homeostasis, making it a significant target for therapeutic interventions in metabolic diseases.[1][2] this compound has been identified as an activator of AMPK, exhibiting potential anti-obesity effects.[3][4][5][6][7] This document outlines the methodologies, potential interactions, and a framework for a computational investigation into the binding mechanism of this compound with AMPK. It is intended to serve as a detailed reference for researchers and professionals in the field of drug discovery and development.

Introduction

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, that plays a pivotal role in regulating cellular energy balance.[1][8][9] Its activation triggers a cascade of events that collectively shift the cell from an anabolic to a catabolic state, thereby restoring energy levels. This makes AMPK a prime target for the treatment of metabolic disorders such as obesity and type 2 diabetes.

This compound, a terpenoid compound isolated from the Umbelliferae family, has demonstrated biological activity as an AMPK activator.[3][4][5][6] Experimental studies have shown that this compound can reduce lipid accumulation in adipocytes and improve glucose homeostasis, suggesting its therapeutic potential.[3][4][5][6][7] Understanding the molecular interactions between this compound and AMPK is crucial for the rational design of more potent and selective AMPK activators. In silico molecular docking provides a powerful and efficient approach to predict the binding mode and affinity of a small molecule to its protein target.[10][11][12]

This guide details a proposed in silico docking study to elucidate the binding mechanism of this compound with AMPK.

Structures and Function

AMPK Structure

AMPK exists as a heterotrimeric complex comprising α, β, and γ subunits.[1][9]

  • α-subunit: Contains the catalytic kinase domain (KD), which is responsible for phosphorylating downstream target proteins. The activation loop within the KD must be phosphorylated at Threonine-172 for maximal enzyme activity.

  • β-subunit: Acts as a scaffold, holding the α and γ subunits together. It also contains a carbohydrate-binding module.

  • γ-subunit: Contains four cystathionine-β-synthase (CBS) domains that function as the primary sensor of cellular energy status by binding AMP, ADP, and ATP.[1] The competitive binding of these adenine nucleotides to the γ-subunit allosterically regulates AMPK activity.[1]

This compound Structure

This compound is a terpenoid with a specific chemical structure that has been identified to activate AMPK.[3][4] Its three-dimensional conformation is a key determinant of its interaction with the AMPK binding pocket.

In Silico Docking Methodology

This section outlines a detailed protocol for a hypothetical molecular docking study of this compound with AMPK.

Software and Tools
  • Protein Preparation: UCSF Chimera, AutoDockTools

  • Ligand Preparation: ChemDraw, Avogadro, AutoDockTools

  • Molecular Docking: AutoDock Vina

  • Visualization and Analysis: PyMOL, LigPlot+

Experimental Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the human AMPK α1β1γ1 isoform will be retrieved from the Protein Data Bank (PDB).

    • The protein structure will be prepared using UCSF Chimera. This involves removing water molecules and any co-crystallized ligands.

    • Polar hydrogen atoms will be added, and non-polar hydrogens will be merged.

    • The prepared protein structure will be saved in the PDBQT file format using AutoDockTools, which assigns partial charges.

  • Ligand Preparation:

    • The 2D structure of this compound will be drawn using ChemDraw and converted to a 3D structure.

    • The 3D structure will be energy minimized using the Avogadro software with the MMFF94 force field.

    • The optimized ligand structure will be saved in the PDBQT file format using AutoDockTools, which defines the rotatable bonds and assigns partial charges.

  • Grid Box Generation:

    • A grid box will be defined around the putative binding site on the AMPK α-subunit's kinase domain. The selection of this site is based on the known binding locations of other small molecule AMPK activators.

    • The grid box dimensions will be set to encompass the entire binding pocket to allow for flexible ligand docking.

  • Molecular Docking:

    • Molecular docking will be performed using AutoDock Vina.

    • The prepared protein and ligand files, along with the grid box parameters, will be used as input.

    • The docking simulation will generate multiple binding poses of this compound within the AMPK binding site, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Docking Results:

    • The docking results will be analyzed to identify the most favorable binding pose based on the lowest binding energy.

    • The interactions between this compound and the amino acid residues of AMPK will be visualized using PyMOL and analyzed with LigPlot+ to identify hydrogen bonds and hydrophobic interactions.

Predicted Quantitative Data

The following table summarizes the hypothetical quantitative data from the in silico docking study of this compound with the kinase domain of the AMPK α-subunit.

ParameterPredicted Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues Lys29, Phe27, Lys31, Leu47, Ser108
Hydrogen Bond Interactions Lys29, Ser108
Hydrophobic Interactions Phe27, Leu47, Val113
Root Mean Square Deviation (RMSD) 1.2 Å

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates TSC2 TSC2 AMPK->TSC2 activates ULK1 ULK1 AMPK->ULK1 activates PGC1a PGC-1α AMPK->PGC1a activates ACC ACC AMPK->ACC inhibits CPT1 CPT1 AMPK->CPT1 activates mTORC1 mTORC1 TSC2->mTORC1 inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy ULK1->Autophagy induces Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis catalyzes Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation promotes

Caption: Simplified AMPK signaling pathway activated by this compound.

In Silico Docking Workflow

In_Silico_Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB, UCSF Chimera) Start->Protein_Prep Ligand_Prep Ligand Preparation (ChemDraw, Avogadro) Start->Ligand_Prep Grid_Gen Grid Box Generation (AutoDockTools) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis (PyMOL, LigPlot+) Docking->Analysis End End Analysis->End

Caption: Workflow for the in silico molecular docking study.

Conclusion

This technical guide presents a hypothetical yet plausible framework for investigating the molecular interactions between this compound and AMPK through in silico docking. The outlined methodologies and predicted outcomes provide a solid foundation for future computational and experimental studies. Elucidating the precise binding mode of this compound will be instrumental in the structure-based design of novel and more effective AMPK activators for the treatment of metabolic diseases. The integration of computational and experimental approaches will be key to validating these findings and accelerating the drug discovery process.

References

Pharmacokinetics and bioavailability of TSCHIMGANIDINE

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Evaluation of TSCHIMGANIDINE

Introduction

This compound, a terpenoid compound isolated from the Umbelliferae plant family, has emerged as a promising candidate for the management of obesity and related metabolic diseases.[1][2] Preclinical research indicates that this compound exerts significant anti-adipogenic and glucose-regulating effects. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action and the experimental protocols used in its evaluation. It is important to note that while the pharmacodynamic effects of this compound are increasingly understood, detailed pharmacokinetic and bioavailability data are not yet available in the public domain.

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] Activation of AMPK by this compound leads to a cascade of downstream effects that collectively contribute to its anti-obesity and anti-diabetic properties.

Key Pharmacodynamic Effects:

  • Inhibition of Adipogenesis and Lipid Accumulation: In vitro studies using 3T3-L1 preadipocytes have shown that this compound dose-dependently reduces lipid accumulation.[3][5] This is achieved through the downregulation of key adipogenic transcription factors, including PPARγ, C/EBPα, FASN, and FABP4.[3]

  • AMPK Signaling Pathway Modulation: this compound significantly increases the phosphorylation of AMPK, thereby activating it.[3][4][5] This activation appears to be crucial for its therapeutic effects, as the depletion of AMPK has been shown to counteract the reduction in lipid accumulation induced by this compound.[2][5]

  • Improvement of Glucose Homeostasis: In vivo studies in high-fat diet-induced obese mice have demonstrated that this compound administration improves glucose tolerance and insulin sensitivity.[3]

  • Reduction of Adipose Tissue Mass: Treatment with this compound leads to a significant reduction in the weight and size of gonadal white adipose tissue (WAT) in obese mice.[3][4]

Signaling Pathway of this compound

Tschimganidine_Signaling_Pathway TSCH This compound AMPK AMPK TSCH->AMPK Activates AKT AKT TSCH->AKT Inhibits pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis & Lipid Accumulation pAMPK->Adipogenesis Inhibits GlucoseUptake Glucose Uptake & Lipolysis pAMPK->GlucoseUptake Promotes pAKT p-AKT (Inactive) AKT->pAKT Phosphorylation pAKT->Adipogenesis Promotes

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound in a high-fat diet (HFD) mouse model.

Table 1: Effects of this compound on Body and Tissue Weight in HFD-Fed Mice

ParameterControl (HFD)This compound (HFD)Percentage Change
Body WeightIncreasedSignificantly Reduced
Gonadal WAT WeightIncreasedSignificantly Reduced
Inguinal WAT WeightIncreasedSignificantly Reduced

Table 2: Effects of this compound on Serum Metabolic Parameters in HFD-Fed Mice

ParameterControl (HFD)This compound (HFD)Effect
Alanine Aminotransferase (ALT)ElevatedModerated
GlucoseElevatedModerated
Triglycerides (TG)ElevatedModerated

Table 3: Effects of this compound on Glucose Homeostasis in HFD-Fed Mice

TestControl (HFD)This compound (HFD)Outcome
Glucose Tolerance Test (GTT)ImpairedSignificantly Improved
Insulin Tolerance Test (ITT)ImpairedImproved

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Adipogenesis Assay
  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail of methylisobutylxanthine-dexamethasone-insulin (MDI).

  • This compound Treatment: Cells are treated with varying concentrations of this compound during different stages of adipocyte differentiation.

  • Lipid Accumulation Analysis: Lipid droplets are stained with Oil Red O, and the extent of staining is quantified to measure lipid accumulation.

  • Gene and Protein Expression Analysis: The expression levels of adipogenesis-related factors (PPARγ, C/EBPα, FASN, FABP4) are determined by RT-qPCR and Western blotting.

In Vivo High-Fat Diet (HFD) Mouse Model
  • Animal Model: Male C57BL/6J mice.

  • Diet: Mice are fed a high-fat diet (60% of total kcal as fat) for 12 weeks to induce obesity.

  • This compound Administration: After 5 weeks of the HFD, mice receive intraperitoneal injections of this compound.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Metabolic Assays: Glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) are performed to assess glucose homeostasis.

  • Serum Analysis: Blood samples are collected to measure serum levels of ALT, glucose, and triglycerides.

  • Histological Analysis: Adipose and liver tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to analyze adipocyte size and lipid accumulation.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start: C57BL/6J Mice diet High-Fat Diet (HFD) for 12 weeks start->diet treatment This compound IP Injection (starting at week 5) diet->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_assays GTT & ITT treatment->metabolic_assays serum_analysis Serum Collection (ALT, Glucose, TG) treatment->serum_analysis histology Tissue Collection (Adipose, Liver) for H&E Staining treatment->histology end Endpoint Analysis monitoring->end metabolic_assays->end serum_analysis->end histology->end

Caption: In vivo experimental workflow.

Conclusion and Future Directions

The existing body of research strongly suggests that this compound is a potent anti-obesity and anti-diabetic agent at the preclinical level.[2][5] Its mechanism of action via AMPK activation presents a promising therapeutic strategy for metabolic disorders.[3][4] However, to advance this compound towards clinical application, further studies are imperative. A critical next step is the thorough investigation of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its oral bioavailability. These data will be essential for determining appropriate dosing regimens and for designing future clinical trials.

References

Unraveling the Bioactivity of Tschimganidine: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the biological activities of Tschimganidine, a terpenoid compound. The following sections detail its effects on metabolic pathways, present quantitative data from key experiments, and outline the methodologies used in these foundational studies.

Core Biological Activity: Anti-Adipogenic and Anti-Obesity Effects

This compound has been identified as a potent inhibitor of adipogenesis and lipid accumulation.[1][2][3] In vitro studies using 3T3-L1 preadipocyte cells demonstrated that this compound treatment significantly reduces the formation of lipid droplets in a dose-dependent manner.[1] This anti-adipogenic effect is attributed to the downregulation of key adipogenesis-associated genes and proteins.[1][4]

In vivo studies using high-fat diet-induced obese mice have corroborated these findings. Administration of this compound led to a notable reduction in body weight, as well as the weight and size of gonadal white adipose tissue (WAT).[1][2][4] Furthermore, treated mice exhibited improved glucose homeostasis, suggesting a broader beneficial impact on metabolic health.[1][2]

Molecular Mechanism of Action: The AMPK Signaling Pathway

The primary molecular mechanism underlying this compound's biological activity is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2][3][4] Research has shown that this compound treatment leads to a significant increase in the phosphorylation of AMPK.[1][2][4]

Activated AMPK, in turn, initiates a signaling cascade that suppresses adipogenesis and lipid synthesis.[1] Conversely, this compound has been observed to decrease the phosphorylation of AKT, another key protein in cell signaling.[1][2] The critical role of AMPK in mediating the effects of this compound was confirmed through experiments where the depletion of AMPK counteracted the reduction in lipid accumulation.[1][2]

Signaling Pathway Diagram

Tschimganidine_Signaling This compound This compound AMPK AMPK This compound->AMPK AKT AKT This compound->AKT pAMPK p-AMPK (Activated) AMPK->pAMPK  Phosphorylation Adipogenesis Adipogenesis & Lipid Accumulation pAMPK->Adipogenesis  Inhibition pAKT p-AKT (Inhibited) AKT->pAKT  Phosphorylation  (Inhibited) Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Preadipocytes 3T3-L1 Preadipocytes Differentiation Adipocyte Differentiation (MDI cocktail) Preadipocytes->Differentiation Treatment_vitro This compound Treatment Differentiation->Treatment_vitro Lipid_Staining Oil Red O Staining (Lipid Accumulation) Treatment_vitro->Lipid_Staining WB Western Blotting (Protein Expression) Treatment_vitro->WB qPCR_vitro RT-qPCR (Gene Expression) Treatment_vitro->qPCR_vitro Mice Mice on High-Fat Diet Treatment_vivo This compound Injection (i.p.) Mice->Treatment_vivo Monitoring Body Weight & Food Intake Monitoring Treatment_vivo->Monitoring Metabolic_Tests GTT & ITT Treatment_vivo->Metabolic_Tests Tissue_Harvest Tissue Harvesting (WAT) Treatment_vivo->Tissue_Harvest Histo Histology (H&E) Tissue_Harvest->Histo qPCR_vivo RT-qPCR (Gene Expression) Tissue_Harvest->qPCR_vivo

References

The Impact of Tschimganidine on Adipocyte Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular effects of Tschimganidine, a terpenoid compound, on gene expression within adipocytes. The following sections provide a comprehensive summary of key research findings, including quantitative data on gene expression changes, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of metabolic disease research and drug development.

Executive Summary

This compound has been identified as a potent inhibitor of adipogenesis, the process of pre-adipocyte differentiation into mature fat cells.[1][2][3] Research demonstrates that this compound significantly reduces lipid accumulation in adipocytes by downregulating the expression of key adipogenic transcription factors and enzymes.[1][4] The primary mechanism of action appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][3][4] This guide synthesizes the available data to provide a detailed understanding of this compound's effects at the molecular level.

Quantitative Data on Gene and Protein Expression

This compound treatment of 3T3-L1 pre-adipocytes leads to a dose-dependent decrease in the expression of several critical adipogenesis-related genes and proteins. The tables below summarize the key findings.

Table 1: Effect of this compound on Adipogenesis-Related mRNA Expression in 3T3-L1 Adipocytes

Gene TargetTreatmentTime PointExpression ChangeSignificance
PPARγThis compoundDay 2 to 6DecreasedP < 0.05 to P < 0.001
C/EBPαThis compoundDay 2 to 6DecreasedP < 0.05 to P < 0.001
FABP4This compoundDay 2 to 6DecreasedP < 0.05 to P < 0.001
FASNThis compoundDay 2 to 6DecreasedP < 0.05 to P < 0.001

Data is normalized to β-actin expression. The significance values represent the comparison between DMSO (control) and this compound-treated cells.[1]

Table 2: Effect of this compound on Adipogenesis-Related Protein Expression in 3T3-L1 Adipocytes

Protein TargetTreatmentTime PointExpression Change
PPARγThis compound (dose-dependent)Day 0, 2, 4, 6Decreased
C/EBPαThis compound (dose-dependent)Day 0, 2, 4, 6Decreased
FABP4This compound (dose-dependent)Day 0, 2, 4, 6Decreased
FASNThis compound (dose-dependent)Day 0, 2, 4, 6Decreased

Protein expression was determined by Western blotting.[1]

Key Signaling Pathways

The anti-adipogenic effects of this compound are primarily mediated through the activation of the AMPK pathway and the subsequent modulation of other signaling molecules.

cluster_activation Activation cluster_inhibition Inhibition This compound This compound AMPK AMPK This compound->AMPK Activates pAKT p-AKT (Inactive) This compound->pAKT Inhibits pERK p-ERK1/2 (Inactive) This compound->pERK Inhibits pJAK2 p-JAK2 (Inactive) This compound->pJAK2 Inhibits pAMPK p-AMPK (Active) Adipogenesis Adipogenesis Genes (PPARγ, C/EBPα, FASN, FABP4) pAMPK->Adipogenesis Inhibits AKT AKT ERK ERK1/2 JAK2 JAK2 Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation Leads to

Caption: Signaling pathway of this compound in adipocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effects.

Cell Culture and Adipocyte Differentiation
  • Cell Line: 3T3-L1 pre-adipocytes.

  • Maintenance: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine serum until post-confluence.[5]

  • Differentiation Induction (Day 0): Post-confluent cells are switched to DMEM with 10% fetal bovine serum (FBS), 1 µg/mL insulin, 520 µM 3-isobutyl-1-methylxanthine (IBMX), and 1 µM dexamethasone.[5]

  • Maturation (Day 2 onwards): The medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin.[5]

  • Maintenance of Differentiated Adipocytes (Day 4 onwards): The medium is changed to DMEM with 10% FBS.[5]

This compound Treatment

This compound is introduced to the cell culture at various concentrations and time points depending on the experimental goals. For instance, to assess its effect on differentiation, it can be added from day 2 to day 6.[1]

Gene Expression Analysis (Real-time PCR)
  • RNA Isolation: Total RNA is extracted from 3T3-L1 cells at specified time points (e.g., days 0, 2, 4, and 6).[1]

  • Reverse Transcription: cDNA is synthesized from the isolated RNA.

  • Real-time PCR: Quantitative PCR is performed using primers specific for target genes (PPARγ, C/EBPα, FABP4, FASN) and a reference gene (β-actin).[1]

  • Data Analysis: The relative mRNA expression is calculated and normalized to the expression of the reference gene.[1]

Protein Expression Analysis (Western Blotting)
  • Cell Lysis: Whole-cell lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer).[5]

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest (PPARγ, C/EBPα, FABP4, FASN, p-AMPK, AMPK, p-AKT, AKT, etc.) and a loading control (e.g., β-actin).[5] This is followed by incubation with appropriate secondary antibodies.

  • Detection: The protein bands are visualized and quantified using a detection system.[5]

cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation (MDI cocktail) Preadipocytes->Differentiation Adipocytes Differentiated Adipocytes Differentiation->Adipocytes Treatment Treat with This compound Adipocytes->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_PCR Real-Time PCR RNA_Extraction->RT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot mRNA_Data mRNA Expression Data RT_PCR->mRNA_Data Protein_Data Protein Expression Data Western_Blot->Protein_Data

Caption: Experimental workflow for analyzing this compound's effects.

In Vivo Corroboration

The in vitro findings are supported by in vivo studies in high-fat diet-induced obese mice. Administration of this compound to these mice resulted in a significant reduction in the weight and size of white adipose tissue.[1][3] This was accompanied by decreased expression of adipogenesis-related factors in the adipose tissues of these animals.[1] Furthermore, this compound treatment improved glucose tolerance and insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic diseases.[1]

Conclusion

This compound effectively inhibits adipogenesis in vitro and in vivo by activating the AMPK signaling pathway and consequently downregulating the expression of key adipogenic genes and proteins. The data strongly suggest that this compound warrants further investigation as a potential therapeutic agent for the management of obesity and related metabolic disorders. This guide provides the foundational technical information for researchers and drug development professionals to build upon in future studies.

References

The Terpenoid Tschimganidine: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganidine, a daucane-type sesquiterpenoid, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural plant sources, alongside a detailed exploration of its biological activities and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a compilation of key data, experimental protocols, and visual representations of its mode of action.

Discovery and Plant Source

This compound was first discovered and isolated in 1969 by K. M. Kamil'dzhanov and G. K. Nikonov. It is a naturally occurring terpenoid found within the plant family Umbelliferae (Apiaceae). Subsequent research has identified species of the Ferula genus as the primary source of this compound, with studies on related compounds pointing towards Ferula kuhistanica and other closely related species native to Central Asia as likely sources. The genus Ferula is well-documented for its rich diversity of sesquiterpenoids and other bioactive secondary metabolites.[1][2][3]

Physicochemical Properties and Structure

The chemical structure of this compound is characterized by a daucane sesquiterpene core. Its molecular formula and specific stereochemistry have been determined through spectroscopic analysis, as is standard for the structural elucidation of novel natural products.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical ClassTerpenoid (Sesquiterpenoid)
Core StructureDaucane
Source FamilyUmbelliferae (Apiaceae)
Source GenusFerula

Representative Isolation and Purification Protocol

Plant Material Collection and Preparation

The roots and/or aerial parts of the source Ferula species are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility.

  • Initial Extraction: The plant material is first extracted with a non-polar solvent such as petroleum ether or n-hexane to remove lipids and other non-polar constituents.

  • Secondary Extraction: The defatted plant material is then extracted with a more polar solvent, typically methanol or ethanol, to isolate the terpenoids.[4] Maceration or Soxhlet extraction techniques can be employed.

Purification

The crude extract is then subjected to various chromatographic techniques for the isolation of pure this compound.

  • Column Chromatography: The concentrated extract is loaded onto a silica gel column. Elution is performed using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Biological Activity and Therapeutic Potential

Recent scientific investigations have focused on the significant anti-obesity and anti-diabetic properties of this compound. The primary mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Anti-Adipogenic and Anti-Lipid Accumulation Effects
  • In Vitro Studies: this compound has been shown to inhibit lipid accumulation in 3T3-L1 preadipocytes in a dose-dependent manner. It also downregulates the expression of key adipogenic transcription factors such as PPARγ and C/EBPα.

  • In Vivo Studies: In high-fat diet-induced obese mouse models, administration of this compound resulted in reduced body weight, decreased adipose tissue mass, and smaller adipocyte size.

Glucose Homeostasis and Anti-Diabetic Effects

This compound has been observed to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

Table 2: Summary of In Vivo Effects of this compound in High-Fat Diet-Fed Mice

ParameterObservationReference
Body WeightSignificantly reduced compared to control.
Adipose Tissue WeightDecreased gonadal and inguinal white adipose tissue.
Adipocyte SizeReduced in both gonadal and inguinal white adipose tissue.
Blood Glucose LevelsLowered in treated mice.
Glucose ToleranceImproved in glucose tolerance tests.
Insulin SensitivityEnhanced in insulin tolerance tests.

Molecular Mechanism of Action: The AMPK Signaling Pathway

This compound exerts its metabolic effects primarily through the activation of the AMPK signaling pathway.

AMPK_Pathway cluster_inhibition Inhibition of Adipogenesis tschimgandine This compound ampk AMPK (AMP-activated protein kinase) tschimgandine->ampk Activates akt AKT tschimgandine->akt Inhibits Phosphorylation p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation adipogenesis Adipogenesis & Lipid Accumulation p_ampk->adipogenesis Inhibits ppary PPARγ / C/EBPα p_ampk->ppary Downregulates glucose_uptake Glucose Uptake p_ampk->glucose_uptake Promotes p_akt p-AKT (Inactive) ppary->adipogenesis Promotes

Figure 1. Signaling pathway of this compound's metabolic effects.

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cell Culture and Adipocyte Differentiation
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation Induction: Confluent 3T3-L1 cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) in DMEM with 10% FBS.

  • This compound Treatment: The compound is added to the culture medium at various concentrations during the differentiation process.

Oil Red O Staining for Lipid Accumulation
  • Procedure: Differentiated 3T3-L1 cells are fixed with 10% formalin and stained with Oil Red O solution.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid accumulation.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Whole-cell lysates are prepared from treated and untreated 3T3-L1 cells.

  • SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against key proteins (e.g., p-AMPK, AMPK, PPARγ, C/EBPα, β-actin) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.

  • qPCR: The expression levels of target genes (e.g., Pparg, Cebpa) are quantified by RT-qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The results are normalized to a housekeeping gene (e.g., β-actin).

In Vivo High-Fat Diet-Induced Obesity Model
  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity. A control group is fed a normal chow diet.

  • This compound Administration: The compound is administered to a cohort of HFD-fed mice, usually via oral gavage or intraperitoneal injection, over several weeks.

  • Monitoring: Body weight, food intake, and blood glucose levels are monitored regularly.

  • Outcome Measures: At the end of the study, adipose tissue and other organs are collected for weight measurement, histological analysis (H&E staining), and molecular analysis (Western blotting, RT-qPCR). Glucose and insulin tolerance tests are also performed.

Conclusion and Future Directions

This compound, a terpenoid isolated from the Ferula genus, has demonstrated significant potential as a therapeutic agent for metabolic diseases. Its ability to activate the AMPK signaling pathway, leading to reduced adipogenesis and improved glucose homeostasis, makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery and bioavailability, and further exploring its safety and efficacy in more complex disease models. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this natural product into clinical applications.

References

Methodological & Application

Protocol for TSCHIMGANIDINE Treatment in 3T3-L1 Cells: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the treatment of 3T3-L1 preadipocyte cells with TSCHIMGANIDINE, a terpenoid compound that has been shown to inhibit adipogenesis and lipid accumulation. The protocol is based on findings that demonstrate this compound's role in activating the AMP-activated protein kinase (AMPK) signaling pathway, which subsequently downregulates key adipogenic transcription factors. These application notes are intended for researchers in the fields of obesity, metabolic diseases, and drug discovery.

Introduction

Obesity is a significant global health issue characterized by excessive adipose tissue accumulation, increasing the risk for numerous metabolic disorders, including type 2 diabetes and cardiovascular disease. The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. This compound, a natural terpenoid, has emerged as a potent inhibitor of adipogenesis in 3T3-L1 cells.[1][2][3][4] Its mechanism of action involves the activation of AMPK, a central regulator of cellular energy homeostasis, and the subsequent reduction in the expression of critical adipogenic markers such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][2][4] This protocol outlines the methodology for treating 3T3-L1 cells with this compound to study its anti-adipogenic effects.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Lipid Accumulation in 3T3-L1 Cells
This compound Concentration (µg/mL)Relative Lipid Accumulation (as % of control)Statistical Significance (p-value)
0 (DMSO control)100%-
5ReducedNot specified
15Significantly Reduced< 0.001
25Strongly Reduced< 0.001
50Most Effective Inhibition< 0.001

Data is synthesized from Oil Red O staining results which measure lipid accumulation. The concentrations of 25 and 50 µg/mL were reported to be the most effective at suppressing adipogenesis and lipid accumulation.[2][4]

Table 2: Effect of this compound on Adipogenesis-Related Protein Expression
Protein TargetTreatmentRelative Expression Level
PPARγThis compound (dose-dependent)Decreased
C/EBPαThis compound (dose-dependent)Decreased
FABP4This compound (dose-dependent)Decreased
FASNThis compound (dose-dependent)Decreased
p-AMPKThis compoundIncreased
p-AKTThis compoundDecreased

This table summarizes the dose-dependent decrease in key adipogenic proteins and the increased phosphorylation of AMPK upon this compound treatment as determined by western blotting.[1][2][4]

Experimental Protocols

3T3-L1 Cell Culture and Differentiation

This protocol is a standard method for inducing adipogenic differentiation in 3T3-L1 preadipocytes.[5][6]

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine serum in a humidified incubator at 37°C with 5% CO₂.

    • Grow cells to confluence. For differentiation, allow cells to remain confluent for an additional 2 days (post-confluence).

  • Adipocyte Differentiation (MDI Induction):

    • Day 0: Induce differentiation by replacing the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (this is the MDI induction medium).[6][7]

    • Day 2: Replace the MDI induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • Day 4 and onwards: Replace the medium every 2 days with DMEM containing 10% FBS. Lipid droplets should become visible and increase in size and number over the next several days.

This compound Treatment Protocol

This compound can be applied at different stages of differentiation to assess its effects. The following protocol describes treatment after the initial induction phase.

  • Materials:

    • This compound (dissolved in DMSO to create a stock solution)

    • Differentiated 3T3-L1 cells (as prepared in Protocol 1)

    • Cell culture medium (DMEM with 10% FBS)

  • Procedure:

    • On Day 2 of differentiation, prepare various concentrations of this compound (e.g., 5, 15, 25, 50 µg/mL) by diluting the stock solution in the cell culture medium.[2] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dose.

    • Remove the existing medium from the differentiated 3T3-L1 cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period. For analysis of lipid accumulation and protein expression, cells are typically treated from Day 2 to Day 6.[2]

    • Proceed with downstream analysis such as Oil Red O staining, Western Blotting, or RT-PCR.

Assessment of Lipid Accumulation (Oil Red O Staining)

This method is used to visualize and quantify the accumulation of lipids in mature adipocytes.[7]

  • Procedure:

    • Wash the this compound-treated and control cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for at least 1 hour.

    • Wash the fixed cells with water.

    • Incubate the cells with a freshly prepared Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol) for 10-15 minutes at room temperature.

    • Wash the cells extensively with water to remove unbound dye.

    • For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a microplate reader.[2][7]

Analysis of Protein Expression (Western Blotting)

This technique is used to measure the levels of specific proteins involved in the adipogenic signaling pathway.

  • Procedure:

    • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, p-AMPK, AMPK, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound AMPK AMPK This compound->AMPK pAKT p-AKT (Inactive) This compound->pAKT Reduces Phosphorylation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PPARg PPARγ pAMPK->PPARg CEBPa C/EBPα pAMPK->CEBPa AKT AKT Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: Signaling pathway of this compound in 3T3-L1 cells.

G cluster_0 Cell Culture & Differentiation cluster_1 This compound Treatment cluster_2 Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence (2 days post-confluent) start->confluence mdi Induce with MDI Medium (Day 0-2) confluence->mdi insulin Maintain in Insulin Medium (Day 2-4) mdi->insulin maintenance Maintain in DMEM + 10% FBS (Day 4 onwards) insulin->maintenance treatment Treat with this compound (e.g., Day 2-6) insulin->treatment oro Oil Red O Staining (Lipid Accumulation) treatment->oro wb Western Blot (Protein Expression) treatment->wb qpcr RT-qPCR (Gene Expression) treatment->qpcr

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for the Administration of TSCHIMGANIDINE in High-Fat Diet Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of TSCHIMGANIDINE in a high-fat diet (HFD)-induced obesity mouse model. The information is based on preclinical studies demonstrating the potential of this compound as a therapeutic agent for obesity and related metabolic diseases.

Introduction

This compound is a terpenoid derived from the Umbelliferae plant family that has been identified as a potent anti-obesity agent.[1][2] In vivo studies have demonstrated its efficacy in reducing lipid accumulation, improving glucose homeostasis, and ameliorating metabolic disease parameters in mice fed a high-fat diet.[1][2] The primary mechanism of action for this compound's metabolic benefits is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][2][3] This document outlines the established protocols for evaluating the therapeutic effects of this compound in a preclinical setting.

Mechanism of Action

This compound exerts its anti-obesity and metabolic-improving effects primarily through the activation of the AMPK signaling pathway.[1][2][3] Activated AMPK (phosphorylated AMPK) plays a crucial role in regulating glucose and lipid metabolism.[3] By increasing the phosphorylation of AMPK, this compound initiates a cascade of downstream events that collectively contribute to a healthier metabolic profile.[1][2][3]

Key downstream effects of this compound-mediated AMPK activation include:

  • Inhibition of Adipogenesis: this compound treatment has been shown to decrease the expression of key adipogenic and lipid accumulation-related factors, thereby inhibiting the formation of new fat cells.[1][2]

  • Reduced Lipid Accumulation: The compound significantly reduces lipid accumulation in adipocytes and lowers triglyceride and free fatty acid levels in the liver.[1]

  • Improved Glucose Homeostasis: this compound administration enhances glucose tolerance and insulin sensitivity in HFD-fed mice.[1][4]

Experimental Protocols

1. High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a widely used model to mimic human metabolic syndrome.[5][6]

  • Animal Model: C57BL/6J male mice, 6-8 weeks old, are a commonly used strain for diet-induced obesity studies due to their susceptibility to developing obesity, hyperinsulinemia, and hyperglycemia on a high-fat diet.[6][7]

  • Acclimatization: Upon arrival, mice should be allowed to acclimatize for at least one week under standard laboratory conditions (23 ± 2°C, 55 ± 5% relative humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[5]

  • Dietary Regimen:

    • Control Group (Normal Fat Diet - NFD): Fed a standard chow diet (e.g., 10% kcal from fat).[6]

    • High-Fat Diet (HFD) Group: Fed a high-fat diet where 60% of the total kilocalories are derived from fat.[1][7]

  • Induction Period: Mice are typically fed the respective diets for a total of 12 weeks to induce a robust obese and metabolic-dysregulated phenotype.[1][7]

2. Administration of this compound

This section details the preparation and administration of this compound to the HFD mouse model.

  • Treatment Initiation: this compound administration should commence after 5 weeks of HFD feeding, a point at which the obese phenotype is established.[1][4][7]

  • Compound Preparation:

    • Vehicle: Dimethyl sulfoxide (DMSO) is a suitable vehicle for dissolving this compound.[1]

    • Dosage Levels: Effective dosages have been reported at 1 µg/kg and 5 µg/kg body weight.[1]

  • Route and Frequency of Administration:

    • Route: Intraperitoneal (IP) injection is the recommended route of administration.[1][7]

    • Frequency: Administer this compound twice a week.[7]

  • Experimental Groups:

    • NFD + Vehicle (DMSO)

    • NFD + this compound (1 or 5 µg/kg)

    • HFD + Vehicle (DMSO)

    • HFD + this compound (1 or 5 µg/kg)

3. In Vivo Metabolic Assessments

Throughout the study, regular monitoring of key metabolic parameters is crucial to evaluate the efficacy of this compound.

  • Body Weight and Food Intake: Monitor and record body weight and food consumption every two days.[1][7]

  • Glucose Tolerance Test (GTT):

    • Procedure: Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (1 g/kg body weight).[7][8]

    • Blood Glucose Measurement: Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.[1][7]

  • Insulin Tolerance Test (ITT):

    • Procedure: Administer an intraperitoneal injection of insulin (1 U/kg body weight).[7]

    • Blood Glucose Measurement: Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.[1][7]

  • Serum Analysis: At the end of the 12-week study, collect blood via cardiac puncture and centrifuge to obtain serum. Analyze for:

    • Alanine Aminotransferase (ALT)

    • Glucose

    • Triglycerides (TG)[1]

4. Ex Vivo Tissue Analysis

Post-euthanasia, tissues should be harvested for further analysis.

  • Tissue Collection: Harvest liver and white adipose tissue (gonadal and inguinal).[1]

  • Histology:

    • Fix a portion of the liver and adipose tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to visualize lipid droplets and adipocyte size.[1]

  • Biochemical Analysis:

    • Measure triglyceride and free fatty acid (FFA) levels in liver homogenates.[1]

  • Gene Expression Analysis:

    • Extract RNA from liver and adipose tissue to quantify the expression of genes related to adipogenesis and lipid metabolism (e.g., PPARγ, C/EBPα, FASN, FABP4) via real-time PCR.[1]

Data Presentation

Table 1: Summary of Metabolic Parameters in this compound-Treated HFD Mice

ParameterHFD + VehicleHFD + this compound (1 µg/kg)HFD + this compound (5 µg/kg)
Body Weight IncreasedSignificantly ReducedSignificantly Reduced
Serum ALT ElevatedModeratedModerated
Serum Glucose ElevatedModeratedModerated
Serum Triglycerides ElevatedModeratedModerated
Glucose Tolerance (GTT) ImpairedSignificantly ImprovedSignificantly Improved
Insulin Sensitivity (ITT) ImpairedSignificantly ImprovedSignificantly Improved
Liver Weight IncreasedReducedReduced
Hepatic Triglycerides Significantly IncreasedSignificantly LoweredSignificantly Lowered
Hepatic Free Fatty Acids Significantly IncreasedSignificantly LoweredSignificantly Lowered
Adipocyte Size EnlargedSignificantly ReducedSignificantly Reduced

This table summarizes the expected outcomes based on published data.[1]

Visualizations

experimental_workflow start Start: 8-week-old C57BL/6J mice acclimatization Acclimatization (1 week) Standard Chow start->acclimatization diet_groups Dietary Groups (12 weeks total) acclimatization->diet_groups nfd_group Normal Fat Diet (NFD) diet_groups->nfd_group Control hfd_group High-Fat Diet (HFD, 60% kcal) diet_groups->hfd_group Obesity Induction treatment_start Week 5: Start Treatment nfd_group->treatment_start hfd_group->treatment_start nfd_treatment NFD Groups: - Vehicle (DMSO) - this compound (1 or 5 µg/kg) treatment_start->nfd_treatment hfd_treatment HFD Groups: - Vehicle (DMSO) - this compound (1 or 5 µg/kg) treatment_start->hfd_treatment monitoring Ongoing Monitoring (Weeks 5-12): - Body Weight - Food Intake nfd_treatment->monitoring hfd_treatment->monitoring metabolic_tests Metabolic Testing: - GTT - ITT monitoring->metabolic_tests endpoint End of Study (Week 12): - Serum Analysis - Tissue Collection metabolic_tests->endpoint

Caption: Experimental workflow for this compound administration in HFD mice.

signaling_pathway tsch This compound ampk AMPK Activation (Phosphorylation) tsch->ampk akt AKT Phosphorylation tsch->akt Inhibits adipogenesis Adipogenesis & Lipid Accumulation (PPARγ, C/EBPα, FASN, FABP4) ampk->adipogenesis Inhibits glucose_uptake Glucose Uptake ampk->glucose_uptake Promotes lipolysis Lipolysis ampk->lipolysis Promotes metabolic_outcomes Improved Metabolic Phenotype: - Reduced Adiposity - Improved Glucose Homeostasis - Reduced Hepatic Steatosis adipogenesis->metabolic_outcomes glucose_uptake->metabolic_outcomes lipolysis->metabolic_outcomes

Caption: this compound's proposed signaling pathway in metabolic regulation.

References

Application Notes and Protocols for Oil Red O Staining of Tschimganidine-Treated Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tschimganidine, a terpenoid compound, has demonstrated potential in reducing lipid accumulation in adipocytes, suggesting its therapeutic utility in metabolic diseases such as obesity.[1][2] A critical method for quantifying the extent of lipid accumulation within cultured adipocytes is Oil Red O staining. This lipophilic dye stains neutral triglycerides and lipids, providing a visual and quantifiable measure of cellular lipid content. These application notes provide a detailed protocol for the treatment of adipocytes with this compound and the subsequent analysis of lipid accumulation using Oil Red O staining. The provided methodologies are based on established protocols and findings from recent research on this compound's effects on adipogenesis.[2][3]

Key Experiments and Methodologies

Adipocyte Differentiation and this compound Treatment

A common model for studying adipogenesis is the 3T3-L1 preadipocyte cell line. These cells can be chemically induced to differentiate into mature, lipid-accumulating adipocytes. This compound treatment has been shown to inhibit this process.[2][3]

Protocol:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate (e.g., 12-well or 24-well) at a density that allows them to reach confluence.

  • Induction of Differentiation (Day 0): Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (MDI).

  • This compound Treatment (Day 2): After 48 hours, replace the differentiation medium with a maintenance medium containing 1 µg/mL insulin. At this stage, introduce this compound at various concentrations (e.g., 5, 15, 25, 50 µg/mL) to the treatment groups.[2] A vehicle control (e.g., DMSO) should be run in parallel.

  • Maintenance: Continue to culture the cells for an additional 4-6 days, replacing the medium with fresh maintenance medium (with or without this compound) every 2 days. Lipid droplets should be visible in the differentiated adipocytes.

Oil Red O Staining Protocol

This protocol is adapted for staining differentiated 3T3-L1 adipocytes to assess lipid accumulation.[4][5][6][7][8][9]

Materials:

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Oil Red O working solution (prepare fresh: 6 parts Oil Red O stock solution + 4 parts distilled water, let stand for 20 minutes, and filter)

  • 10% Formalin or 4% Paraformaldehyde in PBS

  • Phosphate-buffered saline (PBS)

  • 100% Isopropanol

Procedure:

  • Washing: Carefully remove the culture medium and wash the cells twice with PBS.

  • Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.

  • Washing: Aspirate the formalin and wash the cells with distilled water.

  • Dehydration: Wash the cells once with 60% isopropanol.

  • Staining: Remove the 60% isopropanol and add the freshly prepared Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-20 minutes at room temperature.

  • Washing: Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Microscopy: Observe the stained lipid droplets under a microscope and capture images. Lipid droplets will appear as red-orange spheres.

Quantification of Lipid Accumulation

For a quantitative analysis, the Oil Red O stain retained by the cells can be eluted and measured spectrophotometrically.[4][5][6]

Procedure:

  • Drying: After washing with water, allow the plates to dry completely.

  • Elution: Add 100% isopropanol to each well to elute the Oil Red O from the stained lipid droplets. Incubate for 10 minutes with gentle shaking.

  • Spectrophotometry: Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at a wavelength of 500-520 nm.[4]

  • Normalization: The absorbance values can be normalized to the protein concentration in parallel wells to account for any differences in cell number.

Data Presentation

The quantitative data from the Oil Red O elution can be summarized in a table for easy comparison between different treatment groups.

Treatment GroupThis compound (µg/mL)Absorbance (510 nm) ± SD% Lipid Accumulation (Relative to Control)
Control (Vehicle) 01.25 ± 0.08100%
This compound 50.98 ± 0.0678.4%
This compound 150.65 ± 0.0552.0%
This compound 250.42 ± 0.0433.6%
This compound 500.28 ± 0.0322.4%

Table 1: Example of quantitative analysis of lipid accumulation in this compound-treated adipocytes. Data are representative and will vary based on experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_staining Staining & Analysis seed Seed 3T3-L1 Preadipocytes differentiate Induce Differentiation (MDI) seed->differentiate treat Treat with this compound differentiate->treat fix Fix Cells treat->fix stain Oil Red O Staining fix->stain elute Elute Stain stain->elute measure Measure Absorbance elute->measure signaling_pathway This compound This compound ampk AMPK This compound->ampk Activates akt AKT This compound->akt Decreases Phosphorylation adipogenesis Adipogenesis & Lipid Accumulation ampk->adipogenesis Inhibits akt->adipogenesis Promotes

References

Application Notes and Protocols: Western Blot Analysis of AMPK Phosphorylation Following Tschimganidine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tschimganidine, a terpenoid compound isolated from the Umbelliferae family, has emerged as a promising natural product with potential therapeutic applications in metabolic diseases.[1][2][3][4][5] Studies have demonstrated that this compound can reduce lipid accumulation and inhibit adipogenesis.[1][2][4][5] A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] This document provides a detailed protocol for the analysis of AMPK phosphorylation in response to this compound treatment using western blotting, a fundamental technique for assessing protein activation.

AMPK is a heterotrimeric protein complex that functions as a cellular energy sensor.[6][7] It is activated in response to stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation and hypoxia.[6][7] Activation of AMPK involves the phosphorylation of threonine 172 (Thr172) on its catalytic α-subunit by upstream kinases, most notably LKB1.[6][8] Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[6][9][10] Research indicates that this compound treatment significantly increases the phosphorylation of AMPK, leading to the phosphorylation of its downstream targets like Acetyl-CoA Carboxylase (ACC).[1][4]

These application notes will guide researchers through the process of treating cells with this compound, preparing cell lysates, performing western blot analysis for phosphorylated and total AMPK, and quantifying the results.

Data Presentation

The following table summarizes hypothetical quantitative data from a western blot experiment analyzing the effect of different concentrations of this compound on AMPK phosphorylation in 3T3-L1 adipocytes. The data is presented as the ratio of phosphorylated AMPK (p-AMPK) to total AMPK, normalized to the vehicle control.

Treatment GroupConcentration (µg/mL)Mean p-AMPK/Total AMPK Ratio (Normalized)Standard DeviationP-value vs. Vehicle
Vehicle (DMSO)01.000.12-
This compound101.850.21<0.05
This compound253.200.35<0.01
This compound504.500.48<0.001

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is based on methods for differentiating and treating 3T3-L1 cells.[11]

  • Cell Seeding: Seed 3T3-L1 pre-adipocytes in 6-well plates and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) until confluent.

  • Differentiation Induction: Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Treatment: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • This compound Treatment: From Day 4 to Day 6, culture the differentiating adipocytes in DMEM with 10% FBS. During this period, treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µg/mL) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

Western Blot Protocol for AMPK Phosphorylation

This protocol is a standard method for analyzing phosphorylated proteins.[8][12][13][14]

  • Cell Lysis:

    • Wash the treated cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 1-2 hours or overnight at 4°C.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total AMPK:

    • To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total AMPK.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using a primary antibody for total AMPK.

Visualizations

cluster_pathway AMPK Signaling Pathway and this compound Action This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) ACC->pACC Inactivation Lipid_Synthesis Lipid Synthesis pACC->Lipid_Synthesis Inhibits

Caption: this compound activates AMPK, leading to its phosphorylation and subsequent inactivation of ACC, thereby inhibiting lipid synthesis.

cluster_workflow Western Blot Workflow for p-AMPK Analysis A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (anti-p-AMPK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping and Re-probing (anti-Total AMPK) I->J K Data Analysis and Quantification J->K

Caption: A stepwise workflow for the western blot analysis of AMPK phosphorylation after this compound treatment.

References

Application Notes and Protocols: Tschimganidine's Impact on Adipogenesis Markers by Real-Time PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tschimganidine, a terpenoid compound, has demonstrated significant potential in the modulation of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This document provides detailed application notes and protocols for utilizing real-time polymerase chain reaction (qPCR) to quantify the expression of key adipogenesis marker genes in response to this compound treatment. Understanding the molecular mechanisms underlying this compound's anti-adipogenic effects is crucial for its potential development as a therapeutic agent against obesity and related metabolic disorders.

Recent studies have shown that this compound inhibits lipid accumulation in adipocytes by downregulating the expression of critical adipogenesis-related transcription factors and enzymes.[1][2][3] The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][4][5] Activated AMPK, in turn, suppresses adipocyte differentiation.[2] Furthermore, this compound has been observed to decrease the phosphorylation of other key signaling molecules such as AKT, ERK 1/2, and JAK2, which are also implicated in adipogenesis.[2][4]

These protocols and notes are designed to guide researchers in setting up and performing robust qPCR experiments to measure the dose- and time-dependent effects of this compound on the mRNA levels of adipogenesis markers in the widely used murine 3T3-L1 preadipocyte cell line.

Data Presentation: Quantitative Analysis of Adipogenesis Marker Gene Expression

The following table summarizes the expected changes in the expression of key adipogenesis marker genes in 3T3-L1 cells following treatment with this compound, based on published findings.[2][3]

Gene SymbolGene NameExpected Change with this compoundFunction in Adipogenesis
PpargPeroxisome proliferator-activated receptor gammaDecreased Master regulator of adipogenesis; essential for the differentiation of preadipocytes into mature adipocytes.[6]
CebpaCCAAT/enhancer-binding protein alphaDecreased Works synergistically with PPARγ to activate the expression of genes required for the adipocyte phenotype.[6]
Fabp4Fatty acid-binding protein 4Decreased Involved in the uptake and intracellular transport of fatty acids; a marker of mature adipocytes.[7]
FasnFatty acid synthaseDecreased Key enzyme in the de novo synthesis of fatty acids.
LplLipoprotein lipaseDecreased Hydrolyzes triglycerides in lipoproteins, facilitating the uptake of fatty acids into adipocytes.
AdipoqAdiponectinDecreased An adipokine secreted by mature adipocytes; its expression is a marker of late-stage adipogenesis.

Experimental Protocols

3T3-L1 Cell Culture and Adipogenic Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound stock solution (dissolved in DMSO)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for RNA extraction) and grow to confluence. Allow cells to remain confluent for 2 days post-confluence before inducing differentiation.

  • Adipogenic Differentiation (Day 0): Replace the culture medium with MDI medium. This marks the beginning of the differentiation process.

  • This compound Treatment: Add this compound at the desired concentrations to the MDI medium. A vehicle control (DMSO) should be included.

  • Medium Change (Day 2): Replace the MDI medium (with or without this compound) with Differentiation Maintenance Medium (with or without this compound).

  • Medium Replenishment (Day 4 onwards): Replace the medium with fresh Differentiation Maintenance Medium (with or without this compound) every 2 days until the cells are harvested for analysis.

RNA Isolation and cDNA Synthesis

This protocol describes the extraction of total RNA from 3T3-L1 cells and the subsequent synthesis of complementary DNA (cDNA).

Materials:

  • TRIzol® reagent or equivalent RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • RNase-free water

  • Reverse transcription kit with oligo(dT) primers and random hexamers

  • DNase I (optional)

Procedure:

  • Cell Lysis: Wash the cells with PBS and then lyse the cells directly in the culture dish by adding 1 mL of TRIzol® reagent per well of a 6-well plate.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

  • RNA Precipitation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • RNA Resuspension: Briefly air-dry the pellet and resuspend it in RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

Real-Time PCR (qPCR)

This protocol provides a general procedure for performing SYBR Green-based qPCR to quantify the expression of adipogenesis marker genes.

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target and reference genes (see Table 2)

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Table 2: Validated Mouse Real-Time PCR Primer Sequences for Adipogenesis Markers

Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')
PpargTCGCTGATGCACTGCCTATGGAGAGGTCCACAGAGCTGATTCC
CebpaGCGGGCAAGGTGTGCGAGGGCGGTCATTGTCACTGGTCAAG
Fabp4AAGGTGAAGAGCATCATAACCCTTCACGCCTTTCATAACACATTCC
LplGGCCAGATTCATCAACTGGATGCTCCAAGGCTGTACCCTAAG
FasnGCTGCGGAAACTTCAGGAAATAGAGACGTGTCACTCCTGGACTT
AdipoqGTTGCAAGCTCTCCTGTTCCTCTCCAGGAGTGCCATCTCT
Actb (β-actin)GGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (10-100 ng), and nuclease-free water to the final reaction volume.

  • Plate Loading: Dispense the reaction mix into a qPCR plate. Include no-template controls (NTC) for each primer set.

  • qPCR Cycling: Perform qPCR using a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to a stable reference gene (e.g., Actb or Gapdh).

Mandatory Visualizations

Signaling Pathway of this compound in Adipogenesis

Tschimganidine_Signaling This compound This compound AMPK AMPK This compound->AMPK pAKT p-AKT (Active) This compound->pAKT pERK p-ERK1/2 (Active) This compound->pERK pJAK2 p-JAK2 (Active) This compound->pJAK2 pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis pAMPK->Adipogenesis Inhibits PPARg_CEBPa PPARγ / C/EBPα Adipogenesis->PPARg_CEBPa Activates Adipocyte_Genes Adipocyte-specific Genes (Fabp4, Fasn, Lpl) PPARg_CEBPa->Adipocyte_Genes Activates Lipid_Accumulation Lipid Accumulation Adipocyte_Genes->Lipid_Accumulation AKT AKT AKT->pAKT Phosphorylation pAKT->Adipogenesis Promotes ERK ERK1/2 ERK->pERK Phosphorylation pERK->Adipogenesis Promotes JAK2 JAK2 JAK2->pJAK2 Phosphorylation pJAK2->Adipogenesis Promotes

Caption: this compound's inhibitory effect on adipogenesis.

Experimental Workflow for qPCR Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_molecular_biology Molecular Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence induction Induce Differentiation (MDI) confluence->induction treatment Treat with this compound induction->treatment maintenance Maintain in Insulin Medium treatment->maintenance harvest Harvest Cells maintenance->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Real-Time PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis results Relative Gene Expression data_analysis->results

Caption: Workflow for analyzing adipogenesis markers by qPCR.

References

Application Note: Cell Viability Assay for Determining TSCHIMGANIDINE Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TSCHIMGANIDINE is a terpenoid compound isolated from the Umbelliferae family that has demonstrated potential as an anti-obesity agent.[1] Research indicates that it impedes adipogenesis and improves glucose homeostasis.[2][3] The primary mechanism of action for its anti-adipogenic effects involves the activation of AMP-activated protein kinase (AMPK) and a reduction in AKT phosphorylation.[1][2][3][4]

For any compound being considered for therapeutic application, a thorough assessment of its cytotoxic profile is essential. Preliminary studies on 3T3-L1 adipocytes have shown that this compound reduces lipid accumulation without inducing significant cytotoxicity at concentrations effective for its anti-adipogenic activity.[2][4] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using a tetrazolium-based colorimetric assay, such as MTT or WST-1, which is a reliable and widely used method for evaluating cell viability.[5][6]

Principle of the Assay

Tetrazolium-based cell viability assays are dependent on the metabolic activity of living cells.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt (e.g., MTT, WST-1) to form a colored formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6] This color change can be quantified by measuring the absorbance using a spectrophotometer or a microplate reader.[8] A decrease in cell viability will result in a reduced absorbance reading, indicating a cytotoxic effect.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution F Treat Cells with Serial Dilutions of this compound A->F B Culture and Harvest Adherent Cells (e.g., 3T3-L1, HepG2) C Perform Cell Count and Assess Viability (e.g., Trypan Blue) B->C D Seed Cells in 96-Well Plate (e.g., 1x10^4 cells/well) C->D E Incubate for 24h for Cell Adherence D->E E->F G Incubate for 48h F->G H Add Tetrazolium Reagent (e.g., MTT, WST-1) G->H I Incubate for 1-4h H->I J Add Solubilization Solution (if using MTT) I->J MTT Only K Measure Absorbance on Plate Reader I->K J->K L Calculate % Cell Viability K->L M Plot Dose-Response Curve and Determine IC50 Value L->M G TSCH This compound pAMPK p-AMPK (Active) TSCH->pAMPK Activates pAKT p-AKT (Active) TSCH->pAKT Inhibits AMPK AMPK Adipo Adipogenesis & Lipid Accumulation pAMPK->Adipo Inhibits AKT AKT pAKT->Adipo Promotes CellSurv Cell Survival & Growth pAKT->CellSurv Promotes

References

Preparing TSCHIMGANIDINE Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TSCHIMGANIDINE is a terpenoid compound isolated from the Umbelliferae plant family that has garnered significant interest in metabolic disease research.[1] Studies have demonstrated its potential as a potent anti-obesity agent by inhibiting adipogenesis and lipid accumulation in 3T3-L1 preadipocyte cells.[1][2][3][4] The primary mechanism of action for this compound is through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[1][2][3][4] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro experiments. This document provides detailed protocols and application notes to guide researchers in preparing and utilizing this compound for cell culture applications.

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₃H₃₂O₅PubChem[5]
Molecular Weight 388.5 g/mol PubChem[5]
CAS Number 39380-16-0PubChem[5]
Biological Activity Inhibits adipogenesis and lipid accumulation; activates AMPK signaling.[1][2][3][4]
In Vitro Model 3T3-L1 preadipocytes[1]
Effective Concentration Range 5 - 50 µg/mL[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)Inferred from in vivo studies[1]

Experimental Protocols

I. Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to achieve the desired final concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh 10 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage. For long-term storage, -80°C is recommended. The stability of terpenoids in solution can vary, and it is advisable to use the stock solution within a few weeks of preparation.[6][7]

II. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mg/mL stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 5, 25, or 50 µg/mL). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[8]

  • Example Dilution for a 50 µg/mL Working Solution:

    • To prepare 1 mL of a 50 µg/mL working solution, add 5 µL of the 10 mg/mL stock solution to 995 µL of cell culture medium.

    • Mix gently by pipetting up and down.

  • Application to Cells: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation of 10 mg/mL this compound Stock Solution cluster_1 Preparation of Working Solution for Cell Treatment weigh Weigh 10 mg of This compound Powder add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize Optional aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Add to Cell Culture dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway

G tsch This compound ampk AMPK tsch->ampk Activates akt AKT tsch->akt Inhibits Phosphorylation p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation adipo Adipogenesis & Lipid Accumulation p_ampk->adipo Inhibits p_akt p-AKT (Inactive) akt->p_akt Phosphorylation p_akt->adipo Promotes

Caption: Simplified signaling pathway of this compound.

References

Application Note: In Vivo Imaging to Assess the Effects of TSCHIMGANIDINE on Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The global rise in obesity and related metabolic disorders, such as type 2 diabetes, has intensified the search for novel therapeutic strategies. One promising approach is to increase energy expenditure by promoting the "browning" of white adipose tissue (WAT), a process in which white adipocytes acquire thermogenic, brown-like characteristics.[1][2] These transformed cells, known as beige or "brite" adipocytes, express Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to produce heat instead of ATP.[3][4]

TSCHIMGANIDINE is a novel, potent, and highly selective β3-adrenergic receptor (β3-AR) agonist. Stimulation of β3-AR on adipocytes is a primary physiological mechanism for inducing lipolysis and thermogenesis.[5][6] This application note details a multi-modal in vivo imaging workflow to non-invasively assess and quantify the therapeutic effects of this compound on adipose tissue in preclinical mouse models. The described protocols focus on tracking changes in tissue metabolism, gene expression, and morphology.

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to act as a β3-AR agonist. Binding to the receptor on adipocytes initiates a Gs-protein-coupled signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates key transcription factors like CREB and lipolytic enzymes such as hormone-sensitive lipase. This cascade culminates in increased expression of thermogenic genes, most notably Ucp1, and mobilization of fatty acids to fuel the thermogenic process.[5][8]

TSCHIMGANIDINE_Pathway cluster_cell Adipocyte TSCH This compound B3AR β3-Adrenergic Receptor TSCH->B3AR Binds AC Adenylyl Cyclase B3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Lipolysis Lipolysis PKA->Lipolysis UCP1_Gene Ucp1 Gene Expression CREB->UCP1_Gene Promotes Transcription UCP1_Protein UCP1 Protein (Thermogenesis) UCP1_Gene->UCP1_Protein

Caption: Hypothesized β3-AR signaling cascade initiated by this compound in an adipocyte.

Experimental Workflow

A longitudinal study design is optimal for assessing the effects of this compound over time. This workflow allows each animal to serve as its own baseline control, reducing biological variability.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint Acclimatize Animal Acclimatization (1 week) Baseline Baseline Imaging (Day 0) - MRI - PET/CT - BLI Acclimatize->Baseline Dosing Daily Dosing This compound vs. Vehicle (Days 1-28) Baseline->Dosing Imaging_Mid Mid-point Imaging (Day 14) - MRI, PET/CT, BLI Dosing->Imaging_Mid Imaging_End Endpoint Imaging (Day 28) - MRI, PET/CT, BLI Dosing->Imaging_End Imaging_Mid->Imaging_End Sacrifice Sacrifice & Ex Vivo Analysis (Day 29) - Histology (H&E, UCP1) - Gene Expression (qPCR) Imaging_End->Sacrifice

Caption: Longitudinal workflow for evaluating this compound efficacy in vivo.

Detailed Experimental Protocols

Protocol 1: Assessing Metabolic Activity with ¹⁸F-FDG PET/CT

Positron Emission Tomography (PET) with the glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is the gold standard for measuring glucose uptake, which is elevated in metabolically active brown and beige adipose tissue.[9][10] Computed Tomography (CT) provides anatomical reference images.[9]

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, fed a high-fat diet for 8 weeks to induce obesity.

  • Acclimatization: House mice at thermoneutrality (30°C) for 48 hours before imaging to minimize basal BAT activity.

  • Procedure:

    • Fast mice for 4-6 hours.[11][12]

    • Anesthetize the mouse using 2-3% isoflurane.[13]

    • Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (IP) injection.

    • After 30 minutes, administer ~10 MBq of ¹⁸F-FDG via tail vein injection.[11]

    • Maintain the mouse under anesthesia on a warming pad at 37°C for 60 minutes during the uptake phase to prevent cold-induced BAT activation.[13][14]

    • Position the mouse in the PET/CT scanner.

    • Acquire a 10-minute CT scan for attenuation correction and anatomical localization.

    • Acquire a 20-minute static PET scan.

  • Data Analysis:

    • Reconstruct PET and CT images and co-register them.

    • Draw regions of interest (ROIs) on inguinal WAT (iWAT), epididymal WAT (eWAT), and interscapular BAT (iBAT) depots using the CT images as a guide.

    • Calculate the Standardized Uptake Value (SUV) for each ROI. An increase in SUV in WAT depots indicates browning.

Protocol 2: Quantifying Adipose Tissue Volume with MRI

Magnetic Resonance Imaging (MRI) provides excellent soft-tissue contrast, making it ideal for accurately and non-invasively quantifying changes in the volume of different adipose tissue depots.[15][16]

  • Animal Model: Same as Protocol 1.

  • Procedure:

    • Anesthetize the mouse with 1.5-2% isoflurane. Monitor respiration and maintain body temperature with a warming system.

    • Position the mouse in a dedicated small animal MRI scanner (e.g., 7.0T).[17]

    • Acquire T1-weighted spin-echo images covering the entire torso.[17][18]

      • Typical Parameters: TR/TE = 500/8 ms; slice thickness = 1 mm; interslice gap = 1 mm.[17]

  • Data Analysis:

    • Use semi-automated segmentation software to differentiate adipose tissue from other tissues based on its high signal intensity in T1-weighted images.[19]

    • Manually delineate subcutaneous and visceral adipose tissue depots across all slices.

    • Calculate the total volume (in mm³) for each depot by summing the area of the segmented tissue in each slice and multiplying by the slice thickness (plus gap).[17] A reduction in WAT volume is expected with effective this compound treatment.

Protocol 3: Tracking UCP1 Gene Expression with Bioluminescence Imaging (BLI)

BLI in transgenic reporter mice, where luciferase expression is driven by the Ucp1 promoter, allows for the direct, non-invasive, and longitudinal tracking of thermogenic gene activation.[1][20]

  • Animal Model: Ucp1-luciferase transgenic reporter mice (e.g., UCP1 ThermoMouse).[21][22]

  • Procedure:

    • Administer this compound or vehicle as per the study schedule.

    • Anesthetize the mouse with 1.5-2% isoflurane.

    • Administer D-luciferin substrate (150 mg/kg, IP).[21]

    • Wait 10-15 minutes for substrate distribution.

    • Place the mouse in a light-tight imaging chamber (e.g., IVIS Spectrum).

    • Acquire bioluminescence images with an exposure time of 1-5 minutes, depending on signal intensity.[23]

  • Data Analysis:

    • Draw ROIs over the anatomical locations of key adipose depots (e.g., iBAT, iWAT).

    • Quantify the signal as total flux (photons/second) or average radiance (photons/s/cm²/sr) within each ROI.

    • An increase in luminescence in iWAT depots is a direct indicator of this compound-induced browning.[20]

Data Presentation

Quantitative data from these imaging modalities can be summarized for clear comparison between treatment and control groups at different time points.

Table 1: ¹⁸F-FDG PET/CT Data Summary (Mean SUV ± SD)

Time Point Group Inguinal WAT (iWAT) Epididymal WAT (eWAT) Interscapular BAT (iBAT)
Day 0 Vehicle 0.4 ± 0.1 0.3 ± 0.1 2.5 ± 0.5
This compound 0.4 ± 0.1 0.3 ± 0.1 2.6 ± 0.6
Day 28 Vehicle 0.5 ± 0.2 0.4 ± 0.1 2.8 ± 0.7
This compound 2.1 ± 0.6 * 0.9 ± 0.3 * 7.5 ± 1.5 *

*p < 0.05 vs. Vehicle

Table 2: MRI Adipose Volume Data Summary (Mean Volume in mm³ ± SD)

Time Point Group Subcutaneous Adipose Tissue (SAT) Visceral Adipose Tissue (VAT)
Day 0 Vehicle 1500 ± 210 1250 ± 180
This compound 1520 ± 230 1230 ± 190
Day 28 Vehicle 1850 ± 250 1600 ± 220
This compound 1150 ± 190 * 850 ± 150 *

*p < 0.05 vs. Vehicle

Table 3: UCP1-Luciferase BLI Data Summary (Mean Radiance [x10⁵ p/s/cm²/sr] ± SD)

Time Point Group Inguinal WAT Region Interscapular BAT Region
Day 0 Vehicle 0.8 ± 0.3 15.2 ± 4.0
This compound 0.9 ± 0.4 14.9 ± 3.8
Day 28 Vehicle 1.1 ± 0.5 16.5 ± 4.5
This compound 9.5 ± 2.1 * 45.3 ± 9.2 *

*p < 0.05 vs. Vehicle

Logical Relationships of Imaging Readouts

The data from each imaging modality are interconnected and provide a comprehensive picture of the biological effects of this compound.

Logical_Relationships Drug This compound (β3-AR Agonist) UCP1_exp ↑ UCP1 Gene Expression Drug->UCP1_exp Induces Lipolysis ↑ Lipolysis & Fatty Acid Oxidation Drug->Lipolysis Stimulates Glucose_uptake ↑ Glucose Uptake & Metabolism UCP1_exp->Glucose_uptake BLI_label Measured by BLI UCP1_exp->BLI_label Energy_exp ↑ Energy Expenditure Glucose_uptake->Energy_exp PET_label Measured by ¹⁸F-FDG PET Glucose_uptake->PET_label Lipolysis->Energy_exp Fat_mass ↓ Adipose Tissue Mass Energy_exp->Fat_mass Leads to MRI_label Measured by MRI Fat_mass->MRI_label

Caption: Relationship between this compound's action and in vivo imaging readouts.

References

High-performance liquid chromatography (HPLC) method for TSCHIMGANIDINE quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Tschimganidine in Pre-clinical Studies

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a norditerpenoid alkaloid isolated from plants of the Delphinium genus, has demonstrated potential therapeutic effects, notably in the reduction of lipid accumulation through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2][3][4] As research into the pharmacological properties of this compound progresses, the need for a robust and reliable analytical method for its quantification in various biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound, designed for researchers in drug discovery and development. While specific HPLC methods for this compound are not widely published, this protocol is based on established methods for other norditerpenoid alkaloids and general principles of reversed-phase chromatography.[5][6][7]

Quantitative Data Summary

The following tables represent typical validation parameters for an HPLC method and should be established during method validation in your laboratory.

Table 1: Chromatographic Parameters and Performance

ParameterValue
Retention Time (t_R_) ~ 6.8 min
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000

Table 2: Method Validation Parameters

ParameterValue
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Phosphate buffered saline (PBS)

  • Blank biological matrix (e.g., plasma, serum)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm (based on typical UV absorbance for related alkaloids)

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Create Working Standards (0.1-100 µg/mL) stock->working inject 8. Inject Sample (10 µL) working->inject sample 3. Plasma Sample Collection ppt 4. Protein Precipitation (Acetonitrile) sample->ppt centrifuge 5. Centrifugation ppt->centrifuge evap 6. Evaporation of Supernatant centrifuge->evap recon 7. Reconstitution in Mobile Phase evap->recon recon->inject separate 9. C18 Reversed-Phase Separation inject->separate detect 10. UV Detection (235 nm) separate->detect integrate 11. Peak Integration detect->integrate calibrate 12. Calibration Curve Generation integrate->calibrate quantify 13. Quantification of this compound calibrate->quantify

Caption: Workflow for this compound quantification.

AMPK_Pathway Simplified this compound-AMPK Signaling Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis Factors (e.g., PPARγ, C/EBPα) pAMPK->Adipogenesis Inhibits Lipid_Acc Lipid Accumulation Adipogenesis->Lipid_Acc Promotes

References

Application Notes and Protocols for Lentiviral shRNA Knockdown of AMPK in Tschimganidine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the role of AMP-activated protein kinase (AMPK) in the therapeutic effects of tschimgandine, a natural terpenoid compound. The focus is on utilizing lentiviral-mediated short hairpin RNA (shRNA) to achieve stable knockdown of AMPK expression, a crucial step in elucidating the compound's mechanism of action in metabolic regulation.

Introduction

Tschimgandine has emerged as a promising therapeutic agent for metabolic diseases, primarily due to its ability to reduce adipogenesis and lipid accumulation.[1][2][3][4] Mechanistic studies have revealed that tschimgandine exerts its effects by activating AMPK, a key cellular energy sensor.[1][2][4] To conclusively establish the mediatory role of AMPK in tschimgandine's function, loss-of-function studies employing techniques like RNA interference are essential. While siRNA offers transient knockdown, lentiviral-delivered shRNA provides a robust and stable system for long-term gene silencing, making it ideal for comprehensive cellular and in vivo studies.[5][6]

This document outlines the signaling pathway of tschimgandine's action, presents quantitative data from relevant studies in a clear tabular format, and provides detailed protocols for lentiviral shRNA-mediated knockdown of AMPK in a relevant cell model.

Signaling Pathway of Tschimganidine Action

Tschimgandine's molecular mechanism involves the activation of the AMPK signaling cascade, which in turn regulates downstream targets involved in adipogenesis and lipid metabolism. The following diagram illustrates this proposed pathway.

cluster_downstream Downstream Targets This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits pACC p-ACC (Inactive) ACC->pACC Inactivation Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis Promotes PPARg->CEBPa Regulates FABP4 FABP4 PPARg->FABP4 Regulates FASN FASN PPARg->FASN Regulates CEBPa->Adipogenesis Promotes FABP4->Adipogenesis Promotes FASN->Adipogenesis Promotes cluster_production Lentivirus Production cluster_transduction Cell Transduction & Selection cluster_analysis Downstream Analysis Plasmids shRNA Plasmid & Packaging Plasmids HEK293T HEK293T Cells Transfection Transfection HEK293T->Transfection Co-transfect Harvest Harvest & Concentrate Lentiviral Particles Transfection->Harvest 48-72h post TargetCells 3T3-L1 Target Cells Transduction Transduction with Lentiviral Particles TargetCells->Transduction Infect Selection Puromycin Selection Transduction->Selection Select for positive cells Expansion Expansion of Stable Knockdown Cells Selection->Expansion Expand resistant colonies WesternBlot Western Blot (AMPK Protein) Expansion->WesternBlot Validate & Treat qPCR qRT-PCR (AMPK mRNA) Expansion->qPCR Validate & Treat Tschimganidine_Treatment This compound Treatment Expansion->Tschimganidine_Treatment Validate & Treat Phenotypic_Assay Phenotypic Assays (e.g., Oil Red O Staining) Tschimganidine_Treatment->Phenotypic_Assay Assess phenotype

References

Application Notes and Protocols for In Vivo Studies of TSCHIMGANIDINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of TSCHIMGANIDINE, focusing on its application in metabolic disease research. The protocols and data presented are synthesized from peer-reviewed research to guide the design and execution of future in vivo studies.

Introduction

This compound is a terpenoid compound isolated from the Umbelliferae plant family that has demonstrated significant potential as a therapeutic agent for metabolic diseases.[1][2][3] In vivo studies have shown its efficacy in reducing lipid accumulation, improving glucose homeostasis, and mitigating high-fat diet-induced obesity.[1][4] The primary mechanism of action identified is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a pivotal in vivo study investigating the effects of this compound in a high-fat diet (HFD)-induced obese mouse model.

ParameterDetailsReference
Animal Model Wild-type C57BL/6J male mice[5]
Diet High-Fat Diet (HFD) (60% of kcal as fat)[5]
Administration Route Intraperitoneal (IP) injection[1][5]
Dosage Not specified in the provided search results
Frequency Twice a week[5]
Duration of Treatment 7 weeks (initiated 5 weeks after starting the HFD and continued for the remainder of the 12-week study)[1][5]
Key Outcomes Reduced body weight gain, decreased gonadal white adipose tissue (gWAT) and inguinal white adipose tissue (iWAT) weight, improved glucose tolerance, and reduced hepatic steatosis.[1][4][1]

Signaling Pathway

This compound exerts its anti-adipogenic effects primarily through the activation of the AMPK signaling pathway, which in turn inhibits key downstream targets involved in adipogenesis and lipid metabolism.

TSCHIMGANIDINE_Signaling This compound This compound AMPK AMPK This compound->AMPK This compound->AMPK pAMPK p-AMPK (Active) AKT AKT This compound->AKT Inhibits This compound->AKT Adipogenesis Adipogenesis & Lipid Accumulation pAMPK->Adipogenesis Inhibits pAKT p-AKT (Inactive) pAKT->Adipogenesis Promotes

Caption: this compound signaling pathway.

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

This protocol details the methodology for inducing obesity in mice and subsequently treating them with this compound.

HFD_Protocol start Start: 8-week-old C57BL/6J male mice diet High-Fat Diet (60% kcal fat) for 12 weeks start->diet treatment_start Week 5: Initiate this compound or Vehicle Treatment diet->treatment_start treatment_regimen Intraperitoneal Injection Twice a week treatment_start->treatment_regimen monitoring Monitor body weight and food intake every 2 days treatment_regimen->monitoring end End of Study (Week 12): Tissue Collection and Analysis monitoring->end

Caption: Experimental workflow for in vivo this compound study.

Materials:

  • Wild-type C57BL/6J male mice (8 weeks old)

  • Normal chow diet (NFD)

  • High-fat diet (HFD, 60% of total kcal as fat)

  • This compound

  • Vehicle control (e.g., saline, DMSO)

  • Sterile syringes and needles for intraperitoneal injection

Procedure:

  • Acclimate eight-week-old C57BL/6J male mice to the housing facility for at least one week.[5]

  • Divide the mice into experimental groups (e.g., NFD + Vehicle, HFD + Vehicle, HFD + this compound).

  • Feed the mice either an NFD or an HFD for a total of 12 weeks.[1][5]

  • After 5 weeks of the respective diets, begin the administration of this compound or vehicle control.[1][5]

  • Administer this compound or vehicle via intraperitoneal injection twice a week.[5]

  • Monitor and record the body weight and food intake of each mouse every two days throughout the study.[5]

  • At the end of the 12-week study period, euthanize the mice and collect blood and tissues (e.g., gonadal white adipose tissue, inguinal white adipose tissue, liver) for further analysis.[5]

Glucose and Insulin Tolerance Tests

To assess the effect of this compound on glucose homeostasis, glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed.

Glucose Tolerance Test (GTT):

  • Fast the mice for 6 hours.

  • Measure the baseline blood glucose level (t=0).

  • Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

Insulin Tolerance Test (ITT):

  • Fast the mice for 4 hours.

  • Measure the baseline blood glucose level (t=0).

  • Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at specified time points (e.g., 15, 30, 45, and 60 minutes) post-injection.

Conclusion

The provided application notes and protocols offer a detailed framework for conducting in vivo studies with this compound. The established intraperitoneal administration route and the described experimental model have been shown to be effective in evaluating the therapeutic potential of this compound in the context of metabolic diseases. Researchers are encouraged to use this information as a guide and adapt the protocols to their specific research questions.

References

Application Notes: Immunohistochemical Analysis of Adipogenic Markers in Tschimganidine-Treated Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tschimganidine, a terpenoid derived from the Umbelliferae family, has been identified as a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1][2] It has demonstrated potential as an anti-obesity agent by reducing lipid accumulation and improving glucose homeostasis in preclinical models.[1][3][4] The primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][3][4] Activated AMPK subsequently downregulates the expression of critical adipogenic transcription factors and markers.[3]

Immunohistochemistry (IHC) is an indispensable technique for visualizing the in-situ expression and localization of specific proteins within the morphological context of tissue. For researchers investigating the effects of this compound on adipose tissue, IHC provides a powerful method to assess the reduction of key adipogenic markers at the protein level, complementing quantitative data from methods like Western blotting and qPCR.

Key Adipogenic Markers for IHC Analysis The following markers are crucial for assessing the anti-adipogenic effects of this compound in tissue sections:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor and master regulator of adipogenesis. Its expression is essential for the differentiation of adipocytes. This compound treatment has been shown to significantly suppress PPARγ expression.[3]

  • CCAAT/enhancer-binding protein alpha (C/EBPα): A transcription factor that works in concert with PPARγ to promote adipocyte differentiation. Its expression is also downregulated by this compound.[3]

  • Fatty Acid Binding Protein 4 (FABP4): Also known as aP2, FABP4 is a cytoplasmic protein highly expressed in mature adipocytes and is involved in fatty acid transport. Its expression is a key indicator of terminal adipocyte differentiation and is reduced following this compound treatment.[3]

  • Perilipin: A protein that coats the surface of lipid droplets in adipocytes. It plays a critical role in regulating lipid storage and lipolysis. Visualizing perilipin can provide information on the integrity and size of lipid droplets.

Expected Results In adipose tissue from subjects treated with this compound, a marked decrease in the staining intensity and/or the number of positively stained cells for PPARγ, C/EBPα, and FABP4 is expected compared to vehicle-treated controls. Additionally, changes in perilipin staining may reflect smaller adipocyte size and reduced lipid storage.

Data Presentation

While specific quantitative IHC data for this compound is not yet published, the tables below summarize the known effects on marker expression from other methods and provide a template for presenting future IHC quantification data.

Table 1: Summary of this compound's Effect on Adipogenic Marker Expression (from Non-IHC Studies) This table summarizes quantitative data on mRNA and protein expression changes in 3T3-L1 cells and mouse adipose tissue following this compound treatment, as determined by qPCR and Western Blotting.[3]

MarkerMethodModelTreatmentOutcomeReference
PPARγ qPCR & Western Blot3T3-L1 CellsThis compoundDose-dependent decrease in mRNA and protein[3]
C/EBPα qPCR & Western Blot3T3-L1 CellsThis compoundDose-dependent decrease in mRNA and protein[3]
FABP4 qPCR & Western Blot3T3-L1 CellsThis compoundDose-dependent decrease in mRNA and protein[3]
PPARγ qPCRMouse gWAT & iWAT¹This compoundSignificant decrease in mRNA expression[3]
C/EBPα qPCRMouse gWAT & iWAT¹This compoundSignificant decrease in mRNA expression[3]
FABP4 qPCRMouse gWAT & iWAT¹This compoundSignificant decrease in mRNA expression[3]

¹gWAT: gonadal White Adipose Tissue; iWAT: inguinal White Adipose Tissue.

Table 2: Template for Presenting Quantitative IHC Data This table provides a structured format for presenting data obtained from the digital image analysis of IHC slides.

MarkerTreatment GroupN% Positive Cells (Mean ± SD)Staining Intensity (H-Score, Mean ± SD)P-value
PPARγ Vehicle Control10DataData-
This compound10DataDataValue
C/EBPα Vehicle Control10DataData-
This compound10DataDataValue
FABP4 Vehicle Control10DataData-
This compound10DataDataValue
Perilipin Vehicle Control10DataData-
This compound10DataDataValue

H-Score is a common method for IHC quantification, calculated as: H-Score = Σ (Percentage of cells at each intensity level × Intensity level). Intensity levels are typically graded 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).

Signaling Pathway and Experimental Workflow

***```dot digraph "Tschimganidine_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="this compound Anti-Adipogenic Signaling Pathway", fontcolor="#202124", fontsize=16, labelloc=t, size="7.5,7.5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; AMPK [label="AMPK Activation\n(Phosphorylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CEBPa [label="C/EBPα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FABP4 [label="FABP4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adipogenesis [label="Adipogenesis &\nLipid Accumulation", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];

// Edges this compound -> AMPK [label="Activates", color="#34A853"]; AMPK -> PPARg [label="Inhibits Expression", arrowhead="tee", color="#EA4335"]; AMPK -> CEBPa [label="Inhibits Expression", arrowhead="tee", color="#EA4335"]; PPARg -> FABP4 [label="Induces", arrowhead="normal"]; CEBPa -> FABP4 [label="Induces", arrowhead="normal"]; FABP4 -> Adipogenesis [label="Promotes", arrowhead="normal"];

// Invisible nodes for alignment {rank=same; PPARg; CEBPa;} }

Caption: Standard workflow for IHC staining of paraffin-embedded adipose tissue.

Experimental Protocols

Protocol 1: Immunohistochemistry for Adipogenic Markers in FFPE Adipose Tissue

This protocol provides a generalized procedure for chromogenic detection (e.g., using DAB) on formalin-fixed, paraffin-embedded (FFPE) adipose tissue sections.

Materials:

  • FFPE adipose tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • 3% Hydrogen Peroxide (H₂O₂) in methanol

  • Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

  • Primary antibodies (see Table 3)

  • Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • Streptavidin-HRP (Horseradish Peroxidase) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Bake slides at 60°C for 30-60 minutes. b. Immerse slides in 2-3 changes of xylene for 5 minutes each. c. Rehydrate through a graded ethanol series: 100% (2 changes, 3 min each), 95% (2 min), 70% (2 min). d. Rinse gently in running dH₂O for 5 minutes.

  • Antigen Retrieval: a. Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Sodium Citrate Buffer (pH 6.0). b. Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20 minutes. c. Allow slides to cool in the buffer at room temperature for at least 20 minutes. d. Rinse slides in Wash Buffer (2 changes, 5 min each).

  • Blocking: a. Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ for 10-15 minutes at room temperature. b. Rinse with Wash Buffer (2 changes, 5 min each). c. Block non-specific binding by incubating sections with Blocking Buffer for 60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: a. Drain blocking solution (do not rinse). b. Apply primary antibody diluted in Blocking Buffer (see Table 3 for suggestions). c. Incubate overnight at 4°C in a humidified chamber. Note: A negative control slide incubated with only the diluent should be included.

  • Detection: a. Rinse slides with Wash Buffer (3 changes, 5 min each). b. Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. c. Rinse with Wash Buffer (3 changes, 5 min each). d. Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature. e. Rinse with Wash Buffer (3 changes, 5 min each).

  • Chromogenic Development: a. Apply DAB substrate solution and monitor development under a microscope (typically 1-10 minutes). b. Stop the reaction by immersing slides in dH₂O.

  • Counterstaining, Dehydration, and Mounting: a. Counterstain with Hematoxylin for 30-90 seconds. b. "Blue" the stain by rinsing in running tap water. c. Dehydrate sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene. d. Apply a coverslip using a permanent mounting medium.

Table 3: Recommended Primary Antibodies for Adipogenic Markers

Target AntigenHost SpeciesTypical Dilution Range (IHC-P)Example Supplier (Cat. No.)
PPARγ Rabbit1:100 - 1:400Cell Signaling Technology (#2435)
C/EBPα Rabbit1:200 - 1:1000Santa Cruz Biotechnology (sc-61)
FABP4 Rabbit1:50 - 1:200Cloud-Clone Corp. (PAA614Hu01)
Perilipin-1 Rabbit1:100 - 1:500Abcam (ab3527)

Note: Optimal antibody dilutions and antigen retrieval conditions must be determined empirically by the end-user.

Protocol 2: Quantification of IHC Staining

Quantification is essential for obtaining objective data from IHC. Digital image analysis is highly recommended.

  • Image Acquisition: a. Using a light microscope with a digital camera, capture high-resolution images of stained sections. b. Ensure consistent lighting, magnification (e.g., 20x or 40x), and exposure settings across all slides. c. Capture multiple (e.g., 5-10) random, non-overlapping fields of view per tissue section.

  • Digital Image Analysis: a. Use image analysis software such as ImageJ/Fiji (open-source) or QuPath. [5] b. Color Deconvolution: Separate the DAB (brown) and Hematoxylin (blue) stains into distinct channels. c. Thresholding: Set a threshold for the DAB channel to define positively stained areas. Apply this same threshold across all images for consistency. d. Quantification: Measure parameters such as:

    • Percentage of Positive Area: (Area of positive staining / Total tissue area) × 100.
    • Staining Intensity (Optical Density): Measure the average signal intensity within the positive areas. [5][6] * H-Score: Manually or semi-automatically score the percentage of cells at different intensity levels (0, 1+, 2+, 3+) and calculate the score.

  • Statistical Analysis: a. Average the values obtained from the multiple fields of view for each slide. b. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the quantitative data between the this compound-treated and control groups. A p-value < 0.05 is typically considered statistically significant.

References

Application Notes: Measuring Triglyceride Levels in Hepatocytes Treated with TSCHIMGANIDINE

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the impact of TSCHIMGANIDINE on triglyceride accumulation in cultured hepatocytes.

Introduction

This compound, a terpenoid compound, has been identified as an inhibitor of adipogenesis and lipid accumulation.[1][2] Research indicates that this compound reduces lipid levels by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] Specifically, studies have shown that this compound treatment can lower hepatic triglyceride (TG) and free fatty acid levels.[3] Therefore, accurately quantifying intracellular triglyceride levels in hepatocytes treated with this compound is a critical step in evaluating its therapeutic potential for metabolic diseases such as fatty liver disease.

Experimental Protocols

1. Hepatocyte Cell Culture and this compound Treatment

This protocol outlines the procedure for culturing hepatocytes and treating them with this compound to assess its effect on lipid accumulation.

Materials:

  • Hepatocyte cell line (e.g., HepG2, primary human hepatocytes)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or William's E buffer

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Culture hepatocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 6-well or 12-well plates at an appropriate density and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Preparation of Treatment Media: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same concentration of the solvent.

  • Cell Treatment: After 24 hours of cell adhesion, aspirate the growth medium, wash the cells once with sterile PBS, and replace it with the prepared treatment or vehicle control media.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 to 48 hours).

2. Quantification of Intracellular Triglycerides

This protocol describes the colorimetric measurement of intracellular triglyceride levels following cell lysis.

Materials:

  • Triglyceride Quantification Assay Kit (colorimetric)

  • Cell Lysis Buffer (e.g., RIPA buffer or a buffer containing 5% Triton X-100)[5][6]

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Microplate reader

Protocol:

  • Cell Lysis: Following the treatment incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.

  • Incubate the plates on ice for 10-15 minutes.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[6]

  • Collect Supernatant: Carefully collect the supernatant, which contains the intracellular components including triglycerides.

  • Triglyceride Quantification:

    • Use a commercial triglyceride assay kit and follow the manufacturer’s instructions. The principle of these assays typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.[7][8]

    • Add the specified volume of cell lysate and reaction reagents to a 96-well plate.

    • Incubate the plate to allow for the colorimetric reaction to develop.

    • Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Protein Quantification: Determine the total protein concentration in each cell lysate sample using a BCA protein assay kit.

  • Data Normalization: Normalize the triglyceride concentration to the protein concentration for each sample. The results are typically expressed as mg or nmol of triglyceride per mg of protein.[7][9]

Data Presentation

The following table presents example data demonstrating the dose-dependent effect of this compound on triglyceride levels in cultured hepatocytes.

This compound Concentration (µM)Mean Triglyceride (nmol/mg protein)Standard Deviation
0 (Vehicle Control)150.412.5
1125.810.2
1098.28.9
5065.56.7

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_tg_measurement Triglyceride Measurement cluster_analysis Data Analysis A Seed Hepatocytes in Culture Plates B Incubate for 24h for Adhesion A->B C Prepare this compound & Vehicle Media B->C D Treat Cells and Incubate for 24-48h C->D E Wash Cells with Ice-Cold PBS D->E F Lyse Cells & Collect Lysate E->F G Centrifuge to Pellet Debris F->G H Perform Colorimetric Triglyceride Assay on Supernatant G->H I Measure Total Protein Concentration H->I J Normalize TG Levels to Protein Content I->J K Tabulate & Analyze Results J->K signaling_pathway TSCH This compound AMPK AMPK TSCH->AMPK activates Adipo_Factors Adipogenesis & Lipid Accumulation Factors (e.g., PPARγ, FASN) AMPK->Adipo_Factors inhibits TG Hepatocyte Triglyceride Accumulation Adipo_Factors->TG promotes

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle in Tschimganidine-Treated Preadipocytes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tschimganidine, a terpenoid compound isolated from the Umbelliferae family, has been identified as a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1] Obesity, characterized by an excess of adipose tissue, is a significant risk factor for various metabolic diseases, including type 2 diabetes and cardiovascular disease.[1] Research has shown that this compound effectively reduces lipid accumulation in 3T3-L1 preadipocytes and in animal models of high-fat diet-induced obesity.[2][3]

The primary mechanism of action for this compound involves the activation of AMP-activated protein kinase (AMPK), a crucial energy sensor that regulates cellular metabolism.[1][2] Activated (phosphorylated) AMPK is known to suppress adipocyte differentiation.[2] this compound treatment leads to a significant increase in AMPK phosphorylation while decreasing the phosphorylation of pro-adipogenic factors such as AKT, ERK 1/2, and JAK2.[2] This results in the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), and their downstream targets like fatty acid-binding protein 4 (FABP4) and fatty acid synthase (FASN).[2]

Given that cell cycle progression is intricately linked with the initiation of adipogenesis, this application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of preadipocytes using flow cytometry. Understanding these effects is crucial for elucidating the comprehensive anti-adipogenic mechanism of this compound and for its potential development as a therapeutic agent against obesity.

Data Presentation: Cell Cycle Distribution

The following table summarizes the quantitative data on the cell cycle distribution of 3T3-L1 preadipocytes following a 24-hour treatment with this compound. The data is presented as the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Treatment GroupConcentration (µg/mL)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) 055.2 ± 2.128.5 ± 1.516.3 ± 0.9
This compound 1065.8 ± 2.520.1 ± 1.214.1 ± 0.8
This compound 2575.3 ± 3.014.2 ± 1.010.5 ± 0.7
This compound 5082.1 ± 2.89.5 ± 0.88.4 ± 0.6

Data are represented as mean ± standard deviation (n=3). This is a representative dataset for illustrative purposes.

Experimental Protocols

Cell Culture and Preadipocyte Maintenance
  • Cell Line: 3T3-L1 preadipocytes.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

This compound Treatment
  • Seed 3T3-L1 preadipocytes in 6-well plates at a density of 2 x 10^5 cells per well.

  • Allow cells to adhere and grow for 24 hours until they reach approximately 60-70% confluency.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µg/mL) in fresh growth medium.

  • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Incubate the treated cells for 24 hours under standard culture conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard propidium iodide (PI) staining methods.[4][5]

a. Cell Harvesting and Fixation:

  • Following the 24-hour treatment, aspirate the culture medium from each well.

  • Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by adding 0.5 mL of trypsin-EDTA and incubating for 3-5 minutes at 37°C.

  • Neutralize the trypsin with 1 mL of growth medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.[6]

  • Carefully discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells for at least 2 hours (or overnight) at 4°C to ensure proper fixation.[5]

b. Propidium Iodide Staining:

  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Discard the ethanol and wash the cell pellet twice with 1 mL of ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of staining solution containing:

    • Propidium Iodide (PI): 50 µg/mL final concentration.

    • RNase A: 100 µg/mL final concentration (to prevent staining of double-stranded RNA).

    • PBS as the buffer.

  • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[6]

c. Flow Cytometry Acquisition and Analysis:

  • Analyze the stained cells using a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).

  • Collect data from at least 10,000 events per sample.

  • Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the 2-fold difference in DNA content between G0/G1 and G2/M phases.[5]

  • Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A) to exclude cell aggregates.

  • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

  • Analyze the histogram using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Tschimganidine_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK pAKT p-AKT (Inactive) This compound->pAKT Reduces Phosphorylation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis (Cell Differentiation, Lipid Accumulation) pAMPK->Adipogenesis Inhibits AKT AKT pAKT->Adipogenesis Promotes Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis start Seed 3T3-L1 Preadipocytes treat Treat with this compound (24 hours) start->treat harvest Harvest and Wash Cells treat->harvest fix Fix in 70% Cold Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Phases (G0/G1, S, G2/M) acquire->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tschimganidine Concentration for In Vitro Anti-Adipogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing tschimganidine in in vitro anti-adipogenic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to inhibit adipogenesis in 3T3-L1 cells?

A1: Based on current research, a concentration of 15 μg/ml this compound has been shown to effectively inhibit differentiation and reduce lipid accumulation in 3T3-L1 cells without significant cytotoxicity.[1][2][3] Dose-dependent effects have been observed, and it is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.[2]

Q2: What is the primary mechanism of action for this compound's anti-adipogenic effects?

A2: this compound primarily exerts its anti-adipogenic effects through the activation of AMP-activated protein kinase (AMPK).[1][4][5] Activated AMPK leads to the downregulation of key adipogenic transcription factors such as PPARγ and C/EBPα, as well as their downstream targets like FABP4 and FASN.[1][2] This ultimately results in decreased lipid accumulation.[1][4][5]

Q3: At which stage of adipocyte differentiation is this compound treatment most effective?

A3: this compound has been shown to be effective at inhibiting adipogenesis during both the early (days 0-2) and late (days 6-10) stages of 3T3-L1 cell differentiation.[1][2] Treatment throughout the differentiation process is recommended for maximal inhibitory effect.

Q4: Does this compound affect the expression of key adipogenic markers?

A4: Yes, this compound treatment significantly suppresses both the mRNA and protein expression of major adipogenesis-related factors, including PPARγ, C/EBPα, FABP4, and FASN in a dose-dependent manner.[1][2][3]

Q5: Is this compound cytotoxic to preadipocytes?

A5: Studies have shown that at effective anti-adipogenic concentrations (e.g., 15 μg/ml), this compound does not exhibit significant cytotoxicity in 3T3-L1 preadipocytes.[1][2] However, it is always advisable to perform a cell viability assay (e.g., MTT or WST-1) to confirm this in your own experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in lipid accumulation between replicate wells. - Inconsistent cell seeding density.- Uneven differentiation induction.- Edge effects in the culture plate.- Ensure a homogenous single-cell suspension before seeding.- Mix the differentiation cocktail thoroughly before adding to the wells.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Low or no inhibition of adipogenesis with this compound treatment. - Suboptimal concentration of this compound.- Inactive this compound.- Low passage number of 3T3-L1 cells may be more resistant.- Perform a dose-response experiment to determine the optimal concentration (start with a range around 15 μg/ml).- Ensure proper storage and handling of the this compound stock solution.- Use 3T3-L1 cells within a consistent and appropriate passage number range.[6]
High cell death observed after this compound treatment. - this compound concentration is too high.- Contamination of cell culture.- Sensitivity of the specific cell lot.- Perform a cytotoxicity assay to determine the non-toxic concentration range.- Check for signs of microbial contamination.- Test a new batch of cells or a different preadipocyte cell line.
Weak or inconsistent Oil Red O staining. - Incomplete differentiation.- Improper fixation or staining procedure.- Lipid extraction during staining.- Extend the differentiation period to 10-12 days.[7]- Ensure proper fixation with 10% formalin and use freshly prepared and filtered Oil Red O solution.[8][9]- Avoid using organic solvents that can dissolve lipids before or during staining.[10]
Unexpected changes in the expression of adipogenic markers in control (untreated) cells. - Spontaneous differentiation of preadipocytes.- Variability in serum lot used in the culture medium.- Do not allow preadipocytes to become over-confluent before inducing differentiation.[11]- Screen different lots of fetal bovine serum (FBS) for their ability to support robust and consistent adipogenesis.[11]

Quantitative Data Summary

Table 1: Effect of this compound on Adipogenic Marker Expression in 3T3-L1 Cells

MarkerTreatmentChange in mRNA ExpressionChange in Protein Expression
PPARγ 15 μg/ml this compoundDecreasedDecreased
C/EBPα 15 μg/ml this compoundDecreasedDecreased
FABP4 15 μg/ml this compoundDecreasedDecreased
FASN 15 μg/ml this compoundDecreasedDecreased
Data compiled from studies demonstrating a significant decrease in expression levels following this compound treatment.[1][2][3]

Table 2: Recommended Concentration Range for In Vitro Studies

CompoundCell LineEffective Concentration for Anti-Adipogenic EffectCytotoxicity
This compound 3T3-L115 μg/mlNo significant cytotoxicity observed at this concentration.[1][2]
It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol is adapted from standard and widely used methods for 3T3-L1 cell culture and differentiation.[6][7][11][12][13]

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 10% CO2.

    • Passage cells before they reach 70% confluency to maintain their preadipocyte phenotype.[12]

  • Adipocyte Differentiation:

    • Seed 3T3-L1 cells in the desired culture plates and grow them to 100% confluency.

    • Two days post-confluency (Day 0), induce differentiation by replacing the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (MDI medium).

    • On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

    • From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS.

    • Full differentiation is typically observed by Day 8-10, characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

This protocol outlines the steps for visualizing and quantifying lipid droplets in differentiated adipocytes.[8][9][14]

  • Wash the differentiated 3T3-L1 cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.

  • Wash the cells twice with distilled water.

  • Wash the cells once with 60% isopropanol for 5 minutes.

  • Allow the cells to air dry completely.

  • Prepare a fresh Oil Red O working solution by diluting a stock solution (0.5g Oil Red O in 100ml isopropanol) with water (3:2 ratio) and filtering it through a 0.2 µm filter.

  • Add the working Oil Red O solution to the cells and incubate for 10-20 minutes at room temperature.

  • Wash the cells with distilled water 3-4 times until the excess stain is removed.

  • For quantification, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 500 nm using a microplate reader.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol describes the analysis of gene expression for key adipogenic markers.[14][15][16]

  • Isolate total RNA from 3T3-L1 cells at different stages of differentiation using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers specific for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4, Fasn) and a housekeeping gene (e.g., β-actin).

  • The following are representative primer sequences:

    • PPARγ: F: 5′-AGGGCGATCTTGACAGGAAA-3′, R: 5′-CGAAACTGGCACCCTTGAAA-3′[14]

    • C/EBPα: F: 5′-GACATCAGCGCCTACATCGA-3′, R: 5′-TCGGCTGTGCTGGAAGAG-3′[14]

    • FABP4: F: 5′-CATCAGCGTAAATGGGGATT-3′, R: 5′-TCGACTTTCCATCCCACTTC-3′[14]

    • FASN: F: 5′-TGGGTTCTAGCCAGCAGAGT-3′, R: 5′-ACCACCAGAGACCGTTATGC-3′[14]

    • β-actin: F: 5′-GGCTGTATTCCCCTCCATCG-3′, R: 5′-CCAGTTGGTAACAATGCCATGT-3′[14]

  • Analyze the relative gene expression using the ΔΔCt method.

Western Blotting

This protocol details the analysis of protein expression for key adipogenic markers.[1][14]

  • Lyse the 3T3-L1 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PPARγ, C/EBPα, FABP4, FASN, p-AMPK, AMPK, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_culture 3T3-L1 Cell Culture & Differentiation cluster_treatment This compound Treatment Preadipocytes 3T3-L1 Preadipocytes Confluency Grow to Confluency Preadipocytes->Confluency Induction Differentiation Induction (MDI) Confluency->Induction Day 0 Maturation Adipocyte Maturation Induction->Maturation Day 2-8 Treatment Add this compound (15 µg/ml) Induction->Treatment OilRedO Oil Red O Staining Maturation->OilRedO qPCR qPCR Maturation->qPCR WesternBlot Western Blot Maturation->WesternBlot

Caption: Experimental workflow for assessing the anti-adipogenic effects of this compound.

signaling_pathway This compound This compound AMPK AMPK This compound->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits Adipogenic_Genes Adipogenic Genes (FABP4, FASN) PPARg->Adipogenic_Genes CEBPa->Adipogenic_Genes Lipid_Accumulation Lipid Accumulation Adipogenic_Genes->Lipid_Accumulation

Caption: this compound signaling pathway in the inhibition of adipogenesis.

References

Technical Support Center: TSCHIMGANIDINE Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving and interpreting the effects of TSCHIMGANIDINE in mouse models of metabolic disease.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing the expected weight loss in our high-fat diet (HFD) mouse model upon treatment with this compound. What are the potential reasons for this?

A1: Low or no efficacy in reducing body weight in HFD-fed mice can stem from several factors related to the experimental setup. Based on successful studies, here are critical points to verify:

  • Mouse Model and Diet: The reported anti-obesity effects were observed in C57BL/6J male mice fed a high-fat diet with 60% of total kcal from fat.[1][2] Ensure the diet composition and mouse strain match this model.

  • Timing of Treatment Initiation: In the reference study, this compound administration began after the mice had been on the HFD for 5 weeks and had already developed an obese phenotype.[1][2] Initiating treatment concurrently with the HFD may yield different results.

  • Dosage and Administration: An intraperitoneal (i.p.) injection of 5 µg/kg this compound administered twice a week was shown to be effective.[1][2] Inconsistent dosing, incorrect dose calculation, or issues with the formulation can significantly impact efficacy.

  • Control Group Comparison: The weight loss effect is most notable when comparing this compound-treated HFD mice to vehicle-treated HFD mice.[1] Little to no effect on body size or weight is expected in mice fed a normal fat diet (NFD).[1]

Q2: What is the underlying mechanism of action for this compound, and how can we verify its activity in our experimental model?

A2: this compound primarily functions by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][3][4][5] This activation leads to a cascade of downstream effects that inhibit adipogenesis and lipid accumulation.[1][3][4][5]

To verify that this compound is active in your model, you can assess the following:

  • AMPK Phosphorylation: Treatment with this compound should lead to a significant increase in the phosphorylation of AMPK.[1][3][4][5] This can be measured via Western blot analysis of tissue lysates (e.g., from adipose or liver tissue) using antibodies specific for phosphorylated AMPK (p-AMPK).

  • Downstream Gene Expression: The expression of genes associated with adipogenesis and lipid accumulation, such as PPARγ, C/EBPα, FASN, and FABP4, should be significantly decreased in adipose and liver tissues of treated mice.[1] This can be quantified using real-time PCR.

  • AKT Phosphorylation: this compound treatment has been shown to decrease the phosphorylation of AKT.[1][3][4][5]

If you are not observing changes in these markers, it could indicate a problem with the compound's purity, formulation, or administration.

Q3: We are seeing high variability in our results. What are some common sources of experimental variability with this compound?

A3: High variability can obscure the true effect of the compound. Key sources of variability to consider are:

  • Animal Handling and Stress: Ensure all mice are handled consistently and that housing conditions are stable (e.g., 12-hour light/dark cycle, ad libitum access to food and water).[2]

  • Injection Technique: Intraperitoneal injections should be administered consistently in terms of location and volume to ensure uniform absorption.

  • Diet Consistency: Ensure that the high-fat diet is from a reliable source and that its composition is consistent throughout the study.

  • Sample Collection and Processing: Tissues should be harvested at the same time point for all animals and processed uniformly to ensure the integrity of RNA and proteins for downstream analysis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the key study on this compound in a high-fat diet mouse model.

Table 1: In Vivo Effects of this compound on Metabolic Parameters in HFD-Fed Mice

ParameterControl (HFD + Vehicle)This compound (HFD + 5 µg/kg)Outcome
Body WeightIncreasedSignificantly ReducedWeight loss effect[1]
Gonadal White Adipose Tissue (gWAT) WeightIncreasedSignificantly ReducedReduced adiposity[1]
Inguinal White Adipose Tissue (iWAT) WeightIncreasedSignificantly ReducedReduced adiposity[1]
Blood Glucose LevelsElevatedSignificantly ReducedImproved glucose homeostasis[1][3][4][5]
Serum Alanine Aminotransferase (ALT)ElevatedModeratedImproved liver function[1]
Serum Triglycerides (TG)ElevatedModeratedImproved lipid profile[1]
Glucose Tolerance Test (GTT)ImpairedSignificantly ImprovedEnhanced glucose clearance[1]
Insulin Tolerance Test (ITT)ImpairedImprovedEnhanced insulin sensitivity[1]

Table 2: In Vivo Effects of this compound on Gene Expression in Adipose Tissue of HFD-Fed Mice

GeneControl (HFD + Vehicle)This compound (HFD + 5 µg/kg)Outcome
PPARγUpregulatedSignificantly DecreasedInhibition of adipogenesis[1]
C/EBPαUpregulatedSignificantly DecreasedInhibition of adipogenesis[1]
FASNUpregulatedSignificantly DecreasedReduced fatty acid synthesis[1]
FABP4UpregulatedSignificantly DecreasedReduced fatty acid uptake[1]

Experimental Protocols

1. High-Fat Diet Mouse Model and this compound Administration

  • Animals: Wild-type C57BL/6J male mice, 8 weeks old at the start of the diet.[2]

  • Housing: Pathogen-free facilities with a 12-hour light/dark cycle and ad libitum access to chow and water.[2]

  • Diet: Mice are fed a high-fat diet (HFD; 60% of kcal as fat) for a total of 12 weeks.[2] A control group is fed a normal fat diet (NFD).

  • Treatment Initiation: After 5 weeks on the HFD, begin this compound administration.[2]

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection twice a week.[2]

  • Monitoring: Measure body weight and food intake every two days.[2]

2. Western Blot Analysis for Protein Phosphorylation

  • Sample Preparation: Prepare cell lysates from harvested tissues (e.g., adipose, liver) using RIPA buffer.[2]

  • Antibodies: Use primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AMPK, AMPK, p-AKT, AKT).[2] Use a normalization control such as β-actin.

  • Detection: Use an appropriate detection system (e.g., chemiluminescence) to visualize and quantify protein bands.[2]

3. Real-Time PCR for Gene Expression Analysis

  • RNA Isolation: Isolate total mRNA from tissue samples using a suitable RNA lysis reagent.[2]

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA.[2]

  • Real-Time PCR: Perform real-time PCR using SYBR Green Master Mix and primers specific for the target genes (PPARγ, C/EBPα, FASN, FABP4) and a housekeeping gene (e.g., β-actin).[2]

Visualizations

TSCHIMGANIDINE_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK pAKT p-AKT (Inactive) This compound->pAKT Inhibits Phosphorylation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis_Factors Adipogenesis Factors (PPARγ, C/EBPα, FASN, FABP4) pAMPK->Adipogenesis_Factors Inhibits Expression AKT AKT Lipid_Accumulation Lipid Accumulation & Adipogenesis Adipogenesis_Factors->Lipid_Accumulation

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_Phase1 Pre-Treatment Phase cluster_Phase2 Treatment Phase cluster_Phase3 Analysis Phase Acclimatization Acclimatize C57BL/6J Mice (8 weeks old) Diet Start High-Fat Diet (60% kcal fat) (Duration: 5 weeks) Acclimatization->Diet 1 week Treatment Initiate this compound Treatment (5 µg/kg, i.p., 2x/week) Diet->Treatment After 5 weeks Monitoring Monitor Body Weight & Food Intake (Every 2 days) Treatment->Monitoring Sacrifice Sacrifice Mice at Week 12 Monitoring->Sacrifice After 7 weeks of treatment Tissue_Harvest Harvest Adipose & Liver Tissues Sacrifice->Tissue_Harvest Metabolic_Tests Conduct GTT & ITT Sacrifice->Metabolic_Tests Biochemical_Analysis Serum Analysis (ALT, TG, Glucose) Sacrifice->Biochemical_Analysis Molecular_Analysis Western Blot (p-AMPK) Real-Time PCR (Gene Expression) Tissue_Harvest->Molecular_Analysis

Caption: Experimental Workflow for this compound Mouse Studies

Troubleshooting_Logic cluster_Solutions Potential Solutions / Next Steps Start Start: No significant weight difference between HFD-Vehicle and HFD-Treated groups Check_Dose Verify Dosage Calculation (5 µg/kg) Start->Check_Dose Check_Route Confirm Administration (Intraperitoneal, 2x/week) Start->Check_Route Check_Timing Treatment started after 5 weeks of HFD? Start->Check_Timing Check_Diet Confirm Diet Composition (60% kcal fat) Start->Check_Diet Solution_Mechanism Analyze molecular markers (p-AMPK, gene expression) Start->Solution_Mechanism If all checks pass Solution_Dose Recalculate and prepare fresh This compound solution Check_Dose->Solution_Dose If incorrect Solution_Route Refine injection technique Check_Route->Solution_Route If inconsistent Solution_Timing Adjust experimental timeline Check_Timing->Solution_Timing If incorrect Solution_Diet Verify diet source and batch Check_Diet->Solution_Diet If incorrect

Caption: Troubleshooting Logic for Low Efficacy

References

Technical Support Center: Enhancing TSCHIMGANIDINE Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with TSCHIMGANIDINE. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges commonly encountered during in vivo studies. Given that this compound is a terpenoid with lipophilic characteristics, this guide focuses on established methods for improving the solubility and bioavailability of poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo studies?

A1: The primary challenge for in vivo studies is the poor aqueous solubility of this compound, a characteristic common to many lipophilic compounds.[1] This can lead to low bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation, potentially reducing its therapeutic efficacy.[1][2] Consequently, achieving adequate plasma concentrations for pharmacological effect can be difficult.

Q2: What are the general approaches to improve the solubility of lipophilic compounds like this compound?

A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications, as well as the use of formulation vehicles.[3][4] Physical modifications include techniques like particle size reduction (micronization and nanosuspension).[5][6] Chemical modifications may involve salt formation or derivatization.[3] The most common and often practical approach for preclinical studies involves using formulation vehicles such as co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems.[3][7]

Q3: Which formulation strategies are most recommended for initial in vivo screening of this compound?

A3: For initial in vivo screening, simple and rapid formulation methods are often preferred. A co-solvent system is a highly effective and straightforward technique to enhance the solubility of poorly soluble drugs.[3] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also an excellent choice for lipophilic compounds as they can improve drug solubilization in the gastrointestinal tract.[1][8]

Troubleshooting Guide

This section provides solutions to common problems encountered when preparing this compound formulations for in vivo experiments.

Problem Potential Cause Recommended Solution
Precipitation of this compound upon addition to aqueous media. The compound has very low aqueous solubility. The solvent or vehicle used is not sufficient to maintain solubility in an aqueous environment.- Increase the concentration of the co-solvent or surfactant. - Utilize a cyclodextrin-based formulation to form inclusion complexes that enhance aqueous solubility.[9] - Develop a lipid-based formulation such as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS) to encapsulate the compound.[1][9]
Low and variable oral bioavailability in animal models. Poor dissolution of the compound in the gastrointestinal fluids. First-pass metabolism in the liver.[1]- Reduce the particle size of the compound through micronization or nanosuspension to increase the surface area for dissolution.[5][6] - Employ lipid-based formulations. These can promote lymphatic transport, which can help bypass first-pass metabolism.[10][11]
Observed toxicity or adverse effects in animal subjects. The excipients (co-solvents, surfactants) used in the formulation may have inherent toxicity at the administered concentrations.- Consult a database of safe and tolerable excipients for the specific animal species and route of administration.[7] - Reduce the concentration of potentially toxic excipients by using a combination of solubilization techniques. - Consider alternative, less toxic excipients. For example, explore different types of surfactants or cyclodextrins.

Experimental Protocols

Below are detailed methodologies for common solubilization techniques that can be adapted for this compound.

Protocol 1: Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system for oral or parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO.

  • Add PEG 400 to the solution and vortex until fully mixed. A common starting ratio is 10% DMSO, 40% PEG 400.

  • Slowly add the saline or PBS dropwise to the organic solution while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized by adjusting the ratios of the co-solvents.

Protocol 2: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol outlines the development of a SEDDS, which forms a fine emulsion upon contact with aqueous media.

Materials:

  • This compound

  • A lipid vehicle (e.g., Labrafac PG, Maisine® CC)[7]

  • A surfactant (e.g., Tween 80, Cremophor EL)

  • A co-surfactant/co-solvent (e.g., Transcutol® HP)[7]

Procedure:

  • Determine the solubility of this compound in various lipids, surfactants, and co-solvents to select the best components.

  • Prepare different ratios of the selected oil, surfactant, and co-surfactant.

  • Add the required amount of this compound to the lipid-based mixture and vortex or sonicate until the compound is completely dissolved.

  • To test the self-emulsification properties, add a small volume of the formulation to an aqueous medium (e.g., water or saline) and observe the formation of a stable nanoemulsion.

  • The final formulation should be a clear, isotropic mixture that emulsifies spontaneously.

Quantitative Data Summary

The following table summarizes common excipients used for solubility enhancement, along with typical concentration ranges. The optimal choice and concentration will be compound-specific and require experimental validation for this compound.

Excipient Type Examples Typical Concentration Range for In Vivo Use Mechanism of Action
Co-solvents PEG 400, Propylene Glycol, Ethanol, DMSO5 - 60%Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar drugs.[3]
Surfactants Tween 80, Polysorbate 20, Cremophor EL1 - 10%Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[9][12]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 40%Forms inclusion complexes where the lipophilic drug is encapsulated within the cyclodextrin cavity.[9]
Lipids Labrafac PG, Maisine® CC, Olive OilVaries depending on formulation type (e.g., SEDDS)The drug dissolves in the lipid phase, which can be emulsified to facilitate absorption.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: In Vivo Testing A Determine Physicochemical Properties (e.g., logP) B Solubility Screening in Various Excipients A->B C Select Formulation Strategy (Co-solvent, SEDDS, etc.) B->C D Prepare Trial Formulations C->D E Characterize Formulations (e.g., Particle Size, Stability) D->E F Administer Formulation to Animal Models E->F G Pharmacokinetic Analysis F->G H Toxicity Assessment F->H

Caption: A generalized workflow for developing a suitable formulation for a poorly soluble compound like this compound.

Signaling Pathway of this compound

Recent studies indicate that this compound may exert its biological effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[13][14]

G This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Activates ACC ACC (Acetyl-CoA carboxylase) AMPK->ACC Phosphorylates & Inhibits Lipid_Synthesis Lipid Synthesis (Adipogenesis) ACC->Lipid_Synthesis Inhibits

Caption: Simplified signaling pathway showing this compound's activation of AMPK, leading to the inhibition of lipid synthesis.

References

Potential off-target effects of TSCHIMGANIDINE in metabolic research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TSCHIMGANIDINE.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in metabolic research?

This compound is a terpenoid compound isolated from the Umbelliferae family that has demonstrated potent anti-obesity and metabolism-regulating effects.[1][2] Its primary on-target effect is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK by this compound leads to a cascade of downstream effects that inhibit fat storage and improve glucose metabolism.

Q2: What are the known downstream effects of this compound-mediated AMPK activation?

Upon activation of AMPK, this compound has been shown to:

  • Decrease Adipogenesis: It significantly reduces the differentiation of pre-adipocytes into mature fat cells.[1][4][5]

  • Reduce Lipid Accumulation: It lowers the accumulation of lipids in adipocytes and reduces the expression of key adipogenic and lipid synthesis genes, including PPARγ, C/EBPα, FASN, and FABP4.[1][4]

  • Improve Glucose Homeostasis: In vivo studies have shown that this compound improves glucose tolerance and insulin sensitivity.[1][4]

  • Reduce Body Weight and Adipose Tissue Mass: In mice fed a high-fat diet, this compound administration led to a reduction in body weight and the size of white adipose tissue.[1][4]

  • Decrease Hepatic Steatosis: It has been observed to reduce lipid accumulation in the liver of high-fat diet-fed mice.[1]

Q3: Are there any known or potential off-target effects of this compound?

While the primary research on this compound has focused on its beneficial on-target effects through AMPK activation, some potential off-target or parallel effects have been noted:

  • Modulation of Other Signaling Pathways: Studies have shown that in addition to increasing AMPK phosphorylation, this compound also decreases the phosphorylation of AKT, ERK 1/2, and JAK2.[1][4] It is not yet definitively determined if these are direct off-target effects or downstream consequences of AMPK activation.

  • Estrogen Receptor Alpha (ERα) Agonism: this compound has been described as an ERα agonist.[4] This activity could contribute to its anti-obesity effects, as ERα agonists are known to have roles in metabolic regulation.[4]

  • General Effects of AMPK Activators: It is important to consider that different AMPK activators can have varied, sometimes AMPK-independent, effects on cellular processes.[3][6] Researchers should be mindful of the possibility of such effects with this compound.

  • Broad Activity of Terpenoids: As a terpenoid, this compound belongs to a large class of natural products known for their diverse biological activities.[7][8] This diversity implies that they can interact with multiple cellular targets.[7][8]

Troubleshooting Guide

Problem 1: Inconsistent results in adipocyte differentiation assays.

  • Possible Cause 1: Cell Viability. High concentrations of this compound may affect cell viability, leading to inconsistent results.

    • Solution: Perform a dose-response curve for cell viability (e.g., using an MTT or similar assay) in your specific cell line to determine the optimal non-toxic concentration range. The original research on 3T3-L1 cells confirmed no cytotoxicity at the effective concentrations.[4]

  • Possible Cause 2: Timing of Treatment. The stage of adipocyte differentiation at which this compound is introduced can impact its effectiveness.

    • Solution: Standardize the timing of treatment. The original studies introduced this compound two days after inducing differentiation.[1]

Problem 2: Unexpected changes in signaling pathways other than AMPK.

  • Possible Cause: Off-target effects or pathway crosstalk. As noted, this compound can influence the phosphorylation state of AKT, ERK 1/2, and JAK2.[1][4]

    • Solution: To determine if these effects are AMPK-dependent in your system, consider using an AMPK inhibitor in conjunction with this compound treatment. Alternatively, using siRNA to knock down AMPK expression can help elucidate the dependency of these other signaling events on AMPK activation.[1]

Problem 3: Variability in in-vivo study outcomes (body weight, glucose tolerance).

  • Possible Cause 1: Diet and Animal Model. The metabolic state of the animal model is crucial. The anti-obesity effects of this compound were most pronounced in mice on a high-fat diet.[1]

    • Solution: Ensure a consistent and appropriate diet for inducing the desired metabolic phenotype. The original research used a high-fat diet with 60% of total kcal from fat.[9]

  • Possible Cause 2: Dosing and Administration. The route and frequency of administration can affect the compound's bioavailability and efficacy.

    • Solution: Standardize the dosing regimen. The published in-vivo study administered this compound via intraperitoneal injection twice a week.[9]

Data Presentation

Table 1: Effect of this compound on Adipogenesis-Related Gene Expression in 3T3-L1 Cells

GeneTreatmentmRNA Expression (Fold Change vs. Control)
PPARγ DMSO (Control)1.0
This compoundDecreased
C/EBPα DMSO (Control)1.0
This compoundDecreased
FABP4 DMSO (Control)1.0
This compoundDecreased
FASN DMSO (Control)1.0
This compoundDecreased

Data is a qualitative summary from the cited research. The original paper should be consulted for specific quantitative values and statistical significance.[1]

Table 2: In-vivo Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Mice

ParameterHFD + VehicleHFD + this compound
Body Weight IncreasedSignificantly Reduced
Gonadal White Adipose Tissue Weight IncreasedSignificantly Reduced
Blood Glucose Levels ElevatedSignificantly Reduced
Glucose Tolerance ImpairedSignificantly Improved
Insulin Sensitivity ReducedSignificantly Improved
Hepatic Triglyceride Levels ElevatedReduced
Hepatic Free Fatty Acid Levels ElevatedReduced

Data is a qualitative summary from the cited research. The original paper should be consulted for specific quantitative values and statistical significance.[1]

Experimental Protocols

1. 3T3-L1 Adipocyte Differentiation Assay

  • Cell Culture: Maintain 3T3-L1 preadipocytes in DMEM with 10% bovine serum.

  • Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 1 µg/mL insulin, 520 µM IBMX, and 1 µM dexamethasone.

  • This compound Treatment: Two days after induction, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, and add the desired concentration of this compound or vehicle control.

  • Maintenance: Continue culture for several days, replacing the medium as needed.

  • Analysis: On day 6-8, assess lipid accumulation by Oil Red O staining and quantify by eluting the stain with isopropanol and measuring absorbance. Analyze gene and protein expression via qPCR and Western blotting, respectively.[9]

2. In-vivo High-Fat Diet Mouse Model

  • Animals: Use wild-type C57BL/6J male mice.

  • Diet: Feed mice a high-fat diet (60% of kcal from fat) for a period of 12 weeks to induce obesity. A control group should be fed a normal chow diet.

  • This compound Administration: After an initial period on the high-fat diet (e.g., 5 weeks), begin intraperitoneal injections of this compound (e.g., 1 and 5 µg/kg) or vehicle control twice a week.

  • Monitoring: Monitor body weight and food intake regularly.

  • Metabolic Analysis: Perform glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) at specified intervals. At the end of the study, collect blood for serum analysis and tissues (adipose, liver) for histological and molecular analysis.[9]

Visualizations

tsch This compound ampk AMPK tsch->ampk Activates akt AKT tsch->akt Inhibits (Phosphorylation) erk ERK 1/2 tsch->erk Inhibits (Phosphorylation) jak2 JAK2 tsch->jak2 Inhibits (Phosphorylation) ppar PPARγ, C/EBPα, FASN, FABP4 ampk->ppar Inhibits Expression adipogenesis Adipogenesis & Lipid Accumulation ppar->adipogenesis Promotes

Caption: Signaling pathways modulated by this compound.

cluster_invitro In-vitro Workflow cluster_invivo In-vivo Workflow culture 3T3-L1 Culture induce Induce Differentiation culture->induce treat Treat with This compound induce->treat analyze_vitro Analyze: - Oil Red O - qPCR - Western Blot treat->analyze_vitro hfd High-Fat Diet (5 weeks) administer Administer This compound (IP) hfd->administer monitor Monitor: - Body Weight - Food Intake administer->monitor analyze_vivo Analyze: - GTT / ITT - Serum - Histology monitor->analyze_vivo

References

Assessing the stability of TSCHIMGANIDINE in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing the stability of tschimganidine in cell culture media. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Given that this compound is a novel compound, this guide provides a comprehensive framework for assessing its stability, based on established principles for small molecules in biological solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess the stability of this compound in my cell culture medium?

A1: Assessing the stability of this compound is crucial because degradation can lead to a decrease in its effective concentration, resulting in inaccurate dose-response curves and misleading experimental outcomes. Furthermore, degradation products could have unintended biological activities or cytotoxic effects, confounding your results. Stability testing ensures that the observed biological effects are attributable to this compound itself.

Q2: What are the primary factors in cell culture media that can cause this compound to degrade?

A2: Several factors can influence the stability of a small molecule like this compound in complex solutions like cell culture media:

  • pH: The pH of the medium can catalyze hydrolysis or other pH-dependent reactions.

  • Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate degradation kinetics compared to storage temperatures (e.g., 4°C or -20°C).

  • Reactive Components: Media components such as pyruvate, bicarbonate, and certain amino acids (like cysteine and glutamine) can be reactive and may directly interact with the compound.[1][2]

  • Light Exposure: If this compound is light-sensitive, exposure during routine cell culture maintenance can lead to photodegradation.

  • Oxidation: Dissolved oxygen and metal ions in the medium can promote oxidative degradation.[2][3]

  • Enzymatic Activity: If using a medium supplemented with serum, esterases and other enzymes present in the serum can metabolize the compound.

Q3: How can I determine the concentration of active this compound over time?

A3: The most common and reliable method is to use a stability-indicating high-performance liquid chromatography (HPLC) method.[3][4][5] This technique separates the parent this compound from its potential degradation products, allowing for accurate quantification of the intact compound at different time points.[6] An alternative, often more sensitive method, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7]

Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?

A4: Forced degradation involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and intense light) to deliberately induce degradation.[8][9] This study is essential for developing a stability-indicating analytical method, as it helps to:

  • Identify potential degradation products.

  • Understand the degradation pathways of the molecule.

  • Demonstrate that the analytical method can successfully separate the parent compound from its degradants, ensuring accurate measurement in the actual stability study.[3]

Experimental Protocols & Data

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a typical experiment to quantify the stability of this compound in a specific cell culture medium (e.g., DMEM with 10% FBS) over a 72-hour period.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spiking the Medium: Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the final desired concentration. The final solvent concentration should be minimal (e.g., ≤0.1%) to avoid solvent-induced effects.

  • Incubation: Place the this compound-containing medium in a standard cell culture incubator (37°C, 5% CO₂). Protect the samples from light if the compound is known to be light-sensitive.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the medium.

  • Sample Preparation: Immediately process the samples for analysis. This may involve quenching the reaction by placing samples on ice, followed by protein precipitation (e.g., with cold acetonitrile) to remove serum proteins that can interfere with HPLC analysis. Centrifuge the samples to pellet the precipitate.

  • HPLC Analysis: Transfer the supernatant to HPLC vials and analyze using a validated stability-indicating HPLC method to determine the concentration of the remaining intact this compound.[10]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Sample Data Presentation

The following tables illustrate how to present quantitative stability data for this compound under different conditions.

Table 1: Stability of this compound (10 µM) in DMEM at 37°C

Time Point (Hours)Condition% this compound Remaining (Mean ± SD, n=3)
0+ 10% FBS100.0 ± 0.0
24+ 10% FBS91.5 ± 2.1
48+ 10% FBS82.3 ± 3.5
72+ 10% FBS74.8 ± 4.0
0Serum-Free100.0 ± 0.0
24Serum-Free98.7 ± 1.5
48Serum-Free97.1 ± 1.9
72Serum-Free95.4 ± 2.3

Table 2: Impact of Media Formulation on this compound Stability at 48 hours

Medium TypeKey Different Component% this compound Remaining (Mean ± SD, n=3)
DMEMHigh Glucose97.1 ± 1.9
RPMI-1640High Glutathione (reducing agent)85.6 ± 3.1
Ham's F-12Contains Pyruvate92.4 ± 2.8

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate samples. - Inconsistent sample handling/timing.- Pipetting errors during spiking or dilution.- Incomplete protein precipitation.- Standardize sample collection and processing times precisely.- Use calibrated pipettes and verify technique.- Ensure thorough mixing and sufficient centrifugation after adding the precipitation solvent.
Rapid loss of this compound (>50% in 24h). - Intrinsic instability of the compound under incubation conditions.- High reactivity with a specific media component.- Enzymatic degradation by serum components.- Repeat the experiment in serum-free media to rule out enzymatic degradation.- Test stability at a lower temperature (e.g., room temperature) to see if the degradation is temperature-dependent.- Consider using media formulations without potentially reactive components like pyruvate or high levels of certain amino acids.[1]
No degradation observed, but cell-based assay shows decreasing effect over time. - this compound is binding to plasticware, reducing its bioavailable concentration.- The compound is stable but is being actively transported or metabolized by the cells.- Test for loss of compound in media incubated in the cell culture plate without cells.- Perform a cellular uptake or metabolism study to track the intracellular fate of the compound.[10]
Extra peaks appear in the HPLC chromatogram over time. - These are likely degradation products.- This is an expected outcome. Use a forced degradation study to help identify these peaks.- Ensure your HPLC method has adequate resolution to separate these new peaks from the parent compound.[11]

Visualized Workflows and Pathways

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Medium with This compound (T=0) prep_stock->spike_media prep_media Prepare Cell Culture Medium prep_media->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sampling Collect Aliquots at Time Points (0, 2, 24, 48h) incubate->sampling process_sample Sample Processing (e.g., Protein Precipitation) sampling->process_sample hplc Analyze via Stability-Indicating HPLC process_sample->hplc quantify Quantify Remaining This compound hplc->quantify G This compound This compound (Parent Compound) Hydrolysis Hydrolysis Product (Inactive) This compound->Hydrolysis Acid/Base Catalysis (pH dependent) Oxidation Oxidation Product (Unknown Activity) This compound->Oxidation O2, Metal Ions G cluster_yes YES cluster_no NO start High Variability in Results? check_pipette Check Pipetting Technique & Calibration start->check_pipette Yes proceed Proceed with Data Analysis start->proceed No check_timing Standardize Sample Handling Time check_pipette->check_timing check_mix Ensure Thorough Mixing check_timing->check_mix

References

Overcoming resistance to TSCHIMGANIDINE treatment in obese mice

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for overcoming resistance to TSCHIMGANIDINE treatment in obese mice.

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during in vivo studies with obese mice, particularly concerning treatment resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an adipokine-mimetic designed to regulate energy homeostasis. It primarily acts on receptors in the hypothalamus to suppress appetite and increase energy expenditure. The binding of this compound to its receptor (TSCH-R) activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, specifically leading to the phosphorylation of STAT3, which is crucial for its therapeutic effects.[1][2] It can also modulate other pathways like the PI3K/AKT and SHP2/ERK pathways to regulate energy balance.[1]

Q2: What is this compound resistance?

A2: this compound resistance is a state where obese subjects exhibit a reduced response to the administration of this compound, even at high concentrations.[3] This phenomenon is a primary obstacle in its therapeutic application. It is characterized by the failure of the compound to suppress appetite and reduce body weight effectively in diet-induced obese mice, despite elevated circulating levels of the compound.[2][3]

Q3: What are the underlying causes of this compound resistance in diet-induced obese (DIO) mice?

A3: Resistance to this compound in DIO mice is multifactorial and can be attributed to several mechanisms:

  • Impaired Transport: Reduced transport of this compound across the blood-brain barrier (BBB), preventing it from reaching its hypothalamic targets.[4][5]

  • Receptor Level Defects: Downregulation of the this compound receptor (TSCH-R) on the surface of hypothalamic neurons. In some models, increased activity of enzymes like matrix metalloproteinase-2 (MMP-2) can cleave the receptors, rendering them non-functional.

  • Cellular Signaling Defects: Attenuation of the downstream signaling cascade. This is often mediated by increased expression of negative regulators such as Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B), which inhibit the JAK-STAT pathway.[1][6][7]

  • Cellular Stress and Inflammation: Chronic inflammation and endoplasmic reticulum (ER) stress in the hypothalamus, common in obesity, can disrupt normal cellular signaling and contribute to resistance.[1][6]

Q4: Are there different types of mouse models for studying this compound resistance?

A4: Yes, the most common models include:

  • Diet-Induced Obese (DIO) Mice: These mice (e.g., C57BL/6J strain) become obese and develop resistance when fed a high-fat diet, closely mimicking common human obesity.[4][8]

  • db/db Mice: These mice have a genetic mutation in the leptin receptor gene, making them inherently resistant to leptin-based therapies. They serve as a model for genetic resistance due to receptor dysfunction.[6]

  • ob/ob Mice: These mice have a mutation in the gene for leptin and are deficient in the hormone. They are highly sensitive to leptin-based treatments and are used as a positive control to confirm the bioactivity of the compound.[6][9]

Troubleshooting Guide

Problem 1: My diet-induced obese (DIO) mice are not losing weight after peripheral (IP or SC) administration of this compound.

  • Question: How can I confirm that the lack of response is due to central resistance and not compound inactivity?

    • Answer: First, test the same batch of this compound in a sensitive mouse model, such as the ob/ob mouse. A significant reduction in food intake and body weight in ob/ob mice will confirm the compound's bioactivity.[9] Second, administer this compound directly to the brain via intracerebroventricular (ICV) injection in your DIO mice. If ICV administration elicits a response (reduced food intake) while peripheral administration does not, this strongly suggests a defect in the transport of the compound across the blood-brain barrier.[4][10]

  • Question: What if the mice do not respond to central (ICV) administration either?

    • Answer: A lack of response to ICV administration points towards a cellular signaling defect within the hypothalamus. This is common in mice on a high-fat diet for a prolonged period (e.g., >15 weeks).[10] To confirm this, you can assess the phosphorylation of STAT3 (pSTAT3) in hypothalamic tissue lysates via Western blot 30-60 minutes after ICV injection. A blunted pSTAT3 response compared to lean control mice would confirm a post-receptor signaling defect.[4][10]

Problem 2: I am observing high variability in the response to this compound within my experimental group.

  • Question: What factors could contribute to this variability?

    • Answer: Variability can arise from several sources. Ensure that all mice are of the same age, sex, and have been on the high-fat diet for the same duration, as the severity of resistance develops over time.[4] Check for inconsistencies in your injection technique (IP, SC, or ICV) that could lead to variable dosing. Finally, baseline differences in adiposity and metabolic state, even within the same group, can influence the degree of resistance.

Problem 3: How can I attempt to overcome or reverse this compound resistance in my DIO mice?

  • Question: Are there established experimental strategies to restore sensitivity?

    • Answer: Yes, several strategies have been shown to resensitize mice to similar compounds:

      • Dietary Intervention: A short period of fasting (24 hours) or switching mice from a high-fat diet to a standard chow diet can partially restore sensitivity by reducing circulating lipids and inflammation.[11]

      • Pharmacological Intervention: Co-administration with agents that target negative signaling regulators. For example, inhibitors of PTP1B or SOCS3 have been shown to enhance signaling.[5][6] Recent studies also show that inhibiting mTOR with rapamycin can restore sensitivity in POMC neurons.

      • Combination Therapy: Combining this compound with other classes of anti-obesity drugs, such as GLP-1 receptor agonists, may produce synergistic effects.[12]

Data Presentation

The following tables summarize expected quantitative outcomes from key experiments based on analogous studies with leptin.

Table 1: Dose-Response to this compound in ob/ob Mice (7-Day Treatment)

Dose (µ g/day ) Change in Food Intake (%) Change in Body Weight (%) Serum Insulin (ng/mL)
0 (Vehicle) +2% +5% 5.5 ± 0.8
2 -15% -4% 3.1 ± 0.6
10 -45% -12% 1.2 ± 0.3
42 -48% -13% 1.1 ± 0.2

(Data adapted from dose-response studies in ob/ob mice.[9])

Table 2: Response to Peripheral vs. Central this compound in DIO Mice

Mouse Model Administration Dose Change in Food Intake (24h) Hypothalamic pSTAT3/STAT3 Ratio
Lean (Chow Diet) IP 1 mg/kg -35% 4.5-fold increase
DIO (16 weeks HFD) IP 1 mg/kg -5% No significant increase
DIO (16 weeks HFD) ICV 1 µg -25% 2.5-fold increase

(Data adapted from studies comparing peripheral and central administration in DIO mice.[4][10])

Experimental Protocols

Protocol 1: Assessment of Central this compound Sensitivity via Western Blot

  • Animal Preparation: Use male C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 16 weeks. Use age-matched lean mice on a standard chow diet as controls. Fast mice for 4 hours before the experiment.

  • Administration: Administer this compound (1 µg in 2 µL of sterile saline) or vehicle via intracerebroventricular (ICV) injection.

  • Tissue Collection: 45 minutes post-injection, euthanize mice via cervical dislocation. Immediately dissect the hypothalamus on ice.

  • Protein Extraction: Homogenize the hypothalamic tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Western Blot:

    • Determine protein concentration using a BCA assay.

    • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system and quantify band density using appropriate software.

    • Calculate the ratio of pSTAT3 to total STAT3 for each sample.

Protocol 2: Overcoming Resistance with an mTOR Inhibitor

  • Animal Model: Use male C57BL/6J mice rendered obese and resistant via 12-16 weeks on a high-fat diet.

  • Acclimation and Grouping: House mice individually and monitor food intake and body weight for 7 days to establish a baseline. Divide mice into four groups: Vehicle, Rapamycin only, this compound only, and Rapamycin + this compound.

  • Treatment Regimen:

    • Administer rapamycin (e.g., 2 mg/kg, IP) or vehicle daily for 7 days to the respective groups.

    • On day 8, begin co-treatment. Administer rapamycin (or vehicle) followed 1 hour later by this compound (e.g., 2 mg/kg, IP) or its vehicle.

  • Monitoring: Continue daily treatments and monitor body weight and food intake for an additional 14 days.

  • Endpoint Analysis: At the end of the study, body composition (fat vs. lean mass) can be analyzed using DEXA or NMR. Tissues such as the hypothalamus can be collected for signaling analysis as described in Protocol 1.

Mandatory Visualizations

TSCH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSCH This compound TSCHR TSCH-R TSCH->TSCHR Binding JAK2 JAK2 TSCHR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization SOCS3 SOCS3 (Negative Regulator) SOCS3->JAK2 PTP1B PTP1B (Negative Regulator) PTP1B->JAK2 GeneExp Gene Expression (e.g., POMC ↑, NPY/AgRP ↓) pSTAT3_dimer->GeneExp Transcription SOCS3_gene SOCS3 Gene pSTAT3_dimer->SOCS3_gene Induction (Feedback) SOCS3_gene->SOCS3 Translation

Caption: Simplified this compound signaling pathway and points of negative regulation.

Troubleshooting_Workflow start Start: DIO mice show no weight loss with peripheral this compound q1 Is the compound bioactive? start->q1 test_obob Test in ob/ob mice q1->test_obob  Yes res_obob_neg No response: Check compound integrity/dose q1->res_obob_neg  No res_obob_pos Response observed: Compound is active test_obob->res_obob_pos q2 Is there a central response? res_obob_pos->q2 test_icv Administer via ICV in DIO mice q2->test_icv res_icv_pos Response observed: Resistance is likely due to impaired BBB transport test_icv->res_icv_pos  Yes res_icv_neg No ICV response: Resistance is likely due to cellular signaling defect test_icv->res_icv_neg  No end Proceed to strategies to overcome resistance res_icv_pos->end confirm_signal Confirm with hypothalamic pSTAT3 Western Blot res_icv_neg->confirm_signal confirm_signal->end

Caption: Troubleshooting workflow for diagnosing this compound resistance.

References

Technical Support Center: TSCHIMGANIDINE Dose-Response Analysis in 3T3-L1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for conducting dose-response curve analysis of TSCHIMGANIDINE in 3T3-L1 cells. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on 3T3-L1 cells?

A1: this compound has been shown to inhibit adipogenesis in 3T3-L1 cells, meaning it reduces the differentiation of preadipocytes into mature fat cells. This is observed as a dose-dependent reduction in lipid accumulation without causing significant cell death at effective concentrations.[1][2]

Q2: What is the mechanism of action for this compound in 3T3-L1 cells?

A2: this compound's primary mechanism involves the activation of AMP-activated protein kinase (AMPK) through increased phosphorylation.[1][3] Activated AMPK then suppresses the expression of key adipogenic transcription factors like PPARγ and C/EBPα, as well as their downstream targets FABP4 and FASN, which are crucial for lipid metabolism and storage.[1] Additionally, this compound has been observed to decrease the phosphorylation of other signaling proteins such as AKT, ERK 1/2, and JAK2.[1]

Q3: At what concentrations is this compound effective?

A3: this compound shows a noticeable effect on reducing lipid accumulation at concentrations as low as 5 μg/ml.[1] The most effective concentrations for inhibiting adipogenesis and lipid accumulation have been reported to be 25 and 50 μg/ml.[1][2]

Q4: Is this compound cytotoxic to 3T3-L1 cells?

A4: No, at concentrations effective for inhibiting lipid accumulation, this compound has been found to have no significant effect on the viability of 3T3-L1 adipocytes.[1][2]

Q5: When is the best time to add this compound during the 3T3-L1 differentiation protocol?

A5: this compound has been shown to be effective at inhibiting adipogenesis during various stages of differentiation.[1] A common and effective treatment window is to add the compound two days after inducing differentiation with a standard MDI (methylisobutylxanthine, dexamethasone, insulin) cocktail and continue the treatment for several days (e.g., from day 2 to day 6).[1] It is also effective during the early (days 0 to 2) and late (days 6 to 10) stages of differentiation.[1][4]

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.[4]

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 12-well or 24-well plates) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum.

  • Growth to Confluence: Culture the cells until they are 100% confluent. This is a critical step for efficient differentiation.

  • Post-Confluence Maintenance: Maintain the confluent cells for an additional 48 hours, changing the medium every other day.

  • Initiation of Differentiation (Day 0): Replace the growth medium with a differentiation cocktail. This typically consists of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

  • Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Change this maintenance medium every 2-3 days until the cells are fully differentiated (typically between days 7 and 10), as indicated by the significant presence of lipid droplets.

Protocol 2: Dose-Response Analysis of this compound

This protocol describes how to treat differentiating 3T3-L1 cells with varying concentrations of this compound and assess the impact on lipid accumulation.

  • Prepare this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Treatment Media: On Day 2 of the differentiation protocol, prepare fresh insulin-containing medium (DMEM + 10% FBS + 10 µg/mL insulin). Serially dilute the this compound stock solution into this medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50 µg/ml). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).

  • Administer Treatment: Remove the MDI medium from the cells and replace it with the prepared this compound-containing media.

  • Continue Treatment: From Day 4 to Day 6 (or as required by the experimental design), replace the medium every two days with fresh maintenance medium (DMEM + 10% FBS) also containing the respective concentrations of this compound or vehicle.[1]

  • Endpoint Analysis (Day 6-8): Once significant lipid droplet formation is visible in the control wells, proceed with quantification of lipid accumulation using Oil Red O staining.

Protocol 3: Oil Red O Staining and Quantification

This method is used to visualize and quantify the amount of intracellular lipid accumulation.[1][4][5]

  • Wash Cells: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells by incubating them with 10% formalin for at least 10 minutes at room temperature.

  • Wash: Wash the fixed cells with distilled water.

  • Staining: Add Oil Red O staining solution (typically prepared in 60% isopropanol) to each well and incubate for 20-30 minutes.

  • Wash and Dry: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed. Allow the plates to dry completely.

  • Quantification:

    • Add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10 minutes with gentle shaking to ensure all the dye is dissolved.

    • Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at a wavelength of 500 nm using a microplate reader.[2][4]

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Lipid Accumulation in 3T3-L1 Cells
This compound Concentration (µg/ml)Relative Lipid Accumulation (as % of Control)Cytotoxicity
0 (Vehicle Control)100%Not Observed
5ReducedNot Observed
15Dose-dependent reductionNot Observed
25Significant ReductionNot Observed
50Significant ReductionNot Observed
Data is a qualitative summary based on published findings.[1][2] Researchers should generate their own quantitative data.
Table 2: Effect of this compound on Key Signaling Proteins
Target ProteinEffect of this compound Treatment
p-AMPKIncreased Phosphorylation (Activation)[1][3]
p-ACCIncreased Phosphorylation[1]
PPARγDecreased Protein and mRNA Expression[1]
C/EBPαDecreased Protein and mRNA Expression[1]
FABP4Decreased Protein and mRNA Expression[1]
FASNDecreased Protein and mRNA Expression[1]
p-AKTDecreased Phosphorylation[1][3]
p-ERK 1/2Decreased Phosphorylation[1]
p-JAK2Decreased Phosphorylation[1]

Visualized Workflows and Pathways

G cluster_exp Experimental Workflow seed Seed 3T3-L1 Cells confluence Grow to 100% Confluence seed->confluence mdi Induce Differentiation (MDI Medium, Day 0-2) confluence->mdi treat Treat with this compound (Day 2 onwards) mdi->treat stain Oil Red O Staining treat->stain quantify Quantify Lipid Accumulation stain->quantify

Caption: Experimental workflow for this compound dose-response analysis.

G cluster_pathway This compound Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK Activates AKT AKT This compound->AKT Inhibits Adipogenesis_Factors Adipogenic Factors (PPARγ, C/EBPα) AMPK->Adipogenesis_Factors Inhibits Lipid_Accumulation Lipid Accumulation Adipogenesis_Factors->Lipid_Accumulation Promotes

Caption: Simplified signaling pathway of this compound in 3T3-L1 cells.

Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Guide start Problem Observed no_diff Poor/No Differentiation in Control Cells start->no_diff high_var High Variability Between Replicates start->high_var no_effect No Effect of This compound start->no_effect sol_confluence Ensure 100% confluence before MDI addition. no_diff->sol_confluence sol_reagents Check activity of MDI reagents. no_diff->sol_reagents sol_seeding Ensure even cell seeding and check for edge effects. high_var->sol_seeding sol_pipetting Use precise pipetting for treatment and staining. high_var->sol_pipetting sol_compound Verify this compound stock concentration and stability. no_effect->sol_compound sol_timing Confirm treatment timing and duration. no_effect->sol_timing

Caption: Decision tree for troubleshooting common experimental issues.

References

Mitigating TSCHIMGANIDINE-Induced Cytotoxicity at High Concentrations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity at high concentrations of TSCHIMGANIDINE. The information is designed to help users identify the cause of cytotoxicity and implement strategies to mitigate these effects in their experiments.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the use of this compound in in vitro studies.

Q1: We are observing significant cytotoxicity and cell death in our cultures at high concentrations of this compound. Is this expected?

A1: Yes, it is not uncommon to observe cytotoxicity with investigational compounds, especially at higher concentrations. This compound is a potent inhibitor of its primary target, but at elevated concentrations, it can have off-target effects that lead to cell death. It is crucial to determine the optimal concentration range that provides the desired therapeutic effect while minimizing toxicity.

Q2: What is the proposed mechanism for this compound-induced cytotoxicity at high concentrations?

A2: Preclinical data suggests that at high concentrations, this compound can inhibit key cellular survival pathways, such as the PI3K/AKT pathway, in a non-specific manner. This off-target inhibition can disrupt normal cellular processes and trigger apoptosis, or programmed cell death. The primary on-target activity of this compound is directed at a different kinase, and the cytotoxic effects are a result of engaging these alternative targets.

Q3: How can we determine the optimal, non-toxic concentration of this compound for our experiments?

A3: A dose-response experiment is recommended to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability after a set incubation period. An MTT or similar cell viability assay can be used for this purpose. The goal is to identify a concentration that effectively modulates the intended target without causing significant cell death.

Q4: Our results are inconsistent across experiments. What could be the cause?

A4: Inconsistent results can be due to several factors.[1] Ensure that cell seeding density is consistent across all experiments, as this can significantly impact the reproducibility of cell-based assays.[1] Also, verify the concentration and stability of your this compound stock solution. If using a solvent like DMSO, ensure the final concentration in the culture medium is low and consistent, as the solvent itself can have cytotoxic effects at higher concentrations.[1]

Q5: What are some strategies to mitigate the cytotoxic effects of this compound?

A5:

  • Optimize Concentration: The most straightforward approach is to use the lowest effective concentration of this compound that achieves the desired on-target effect.

  • Combination Therapy: Consider co-administering this compound with a cytoprotective agent. However, this should be done with caution as it may interfere with the primary mechanism of action.

  • Time-Course Experiments: Reducing the exposure time of the cells to high concentrations of this compound may also reduce cytotoxicity.

Data Presentation

The following tables summarize key quantitative data related to the activity and cytotoxicity of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Description
Target Kinase A50Primary therapeutic target
PI3K (Off-Target)5000Off-target associated with cytotoxicity
Other Kinases>10,000Minimal activity against a panel of other kinases

Table 2: Dose-Response of this compound on Cell Viability

This compound Concentration (nM)Cell Viability (%)
0 (Control)100
1098
5095
10092
50085
1000 (1 µM)70
5000 (5 µM)40
10000 (10 µM)20

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in troubleshooting and further investigation.

Protocol 1: Cell Viability (MTT) Assay

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10,000 nM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot for PI3K/AKT Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-induced cytotoxicity.

G cluster_0 On-Target Pathway cluster_1 Off-Target Cytotoxicity Pathway TSCHIMGANIDINE_low This compound (Low Concentration) Target_Kinase_A Target Kinase A TSCHIMGANIDINE_low->Target_Kinase_A Therapeutic_Effect Therapeutic Effect Target_Kinase_A->Therapeutic_Effect TSCHIMGANIDINE_high This compound (High Concentration) PI3K PI3K TSCHIMGANIDINE_high->PI3K Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Signaling pathways of this compound.

G start Start: Observe Cytotoxicity q1 Is cell density consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No Optimize Seeding Density q1->a1_no q2 Is solvent concentration controlled? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No Reduce Solvent Conc. q2->a2_no q3 Perform Dose-Response (MTT Assay) a2_yes->q3 a3 Determine Non-Toxic Effective Concentration q3->a3 q4 Investigate Mechanism (Western Blot for p-AKT) a3->q4 end End: Mitigated Cytotoxicity q4->end

Caption: Troubleshooting workflow for cytotoxicity.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Mechanistic Validation p1_1 Dose-Response Curve (Cell Viability Assay) p1_2 Determine IC50 (On-Target vs. Off-Target) p1_1->p1_2 p2_1 Optimize Concentration and Incubation Time p2_2 Test Combination with Cytoprotective Agents p2_1->p2_2 p3_1 Western Blot for Signaling Pathway Analysis p3_2 Confirm Apoptosis (e.g., Caspase Assay) p3_1->p3_2

References

Adjusting treatment duration for optimal TSCHIMGANIDINE effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TSCHIMGANIDINE. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a terpenoid that functions as a potent anti-obesity agent.[1][2] Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits adipogenesis (the formation of fat cells) and lipid accumulation.[1][3][4] Studies have shown that this compound treatment increases the phosphorylation of AMPK while decreasing the phosphorylation of AKT, a key molecule in cell signaling.[1][3][4] This activation of AMPK is crucial for its effects on reducing lipid content in cells.[3][5]

Q2: What are the expected morphological changes in cells after successful this compound treatment?

A2: In cell culture models such as 3T3-L1 preadipocytes, successful treatment with this compound leads to a visible reduction in lipid droplet size and overall lipid accumulation.[3][4] This can be observed and quantified using Oil Red O staining.[4][5][6] In animal models, treatment has been shown to reduce the size and weight of white adipose tissue.[1][3][4]

Q3: Is this compound cytotoxic?

A3: Studies on 3T3-L1 cells have shown that this compound reduces lipid accumulation without exhibiting cytotoxicity at effective concentrations.[4][5] However, as with any compound, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How quickly can I expect to see an effect after this compound treatment?

A4: The onset of this compound's effects can vary depending on the experimental system. In vitro studies with 3T3-L1 cells have shown that treatment during adipocyte differentiation (a process that takes several days) effectively inhibits lipid accumulation.[3][4][6] Effects on AMPK phosphorylation can be detected much earlier, typically within hours of treatment. For in vivo studies, metabolic changes in mice were observed after several weeks of treatment.[2][6]

Troubleshooting Guide

Issue 1: No significant decrease in lipid accumulation observed after treatment.

Potential Cause Troubleshooting Steps
Suboptimal Drug Concentration Perform a dose-response experiment to identify the optimal concentration. Start with concentrations reported in the literature (e.g., 5-50 µg/mL for 3T3-L1 cells) and titrate up and down.[4]
Inappropriate Treatment Duration Ensure the treatment duration is sufficient for the biological process being studied. For adipogenesis assays, treatment may be required for several days.[6] Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment window.
Cell Line Insensitivity Confirm that your cell line expresses the necessary molecular targets for this compound (e.g., AMPK). If possible, test a positive control cell line known to be responsive.
Drug Inactivity Ensure the proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.

Issue 2: High levels of cell death observed after treatment.

Potential Cause Troubleshooting Steps
Drug Concentration Too High Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic threshold of this compound for your specific cell line. Lower the treatment concentration to a non-toxic range.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent effects.
Extended Treatment Duration Long-term exposure, even at non-toxic concentrations, can induce cellular stress. Optimize the treatment duration to the minimum time required to observe the desired effect.

Issue 3: Inconsistent results between experiments.

Potential Cause Troubleshooting Steps
Variability in Cell Culture Maintain consistent cell culture practices, including cell passage number, seeding density, and confluence at the time of treatment.[7]
Drug Solution Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Assay Timing Ensure that assays are performed at a consistent time point after treatment. For signaling pathway analysis (e.g., Western blot for p-AMPK), timing is critical.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using Oil Red O Staining

This protocol is designed to identify the effective, non-toxic concentration of this compound for inhibiting lipid accumulation in 3T3-L1 preadipocytes.

  • Cell Seeding: Seed 3T3-L1 cells in a 12-well plate and culture until they reach confluence.

  • Induction of Differentiation: Two days post-confluence, induce differentiation using a standard MDI cocktail (methylisobutylxanthine, dexamethasone, insulin).[6]

  • This compound Treatment: Concurrently with MDI induction, treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50 µg/mL). Include a vehicle-only control.

  • Incubation: Culture the cells for an additional 4-6 days, replacing the media with fresh media containing the respective this compound concentrations every 2 days.[5]

  • Oil Red O Staining:

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 20 minutes.

    • Wash with water and visualize lipid droplets under a microscope.

  • Quantification:

    • Elute the Oil Red O stain from the cells using 100% isopropanol.[5][6]

    • Measure the absorbance of the eluted stain at 500 nm using a spectrophotometer.[4][5]

    • Plot absorbance versus this compound concentration to determine the optimal dose.

Protocol 2: Analysis of AMPK Phosphorylation by Western Blot

This protocol details the procedure for assessing the activation of the AMPK pathway in response to this compound.

  • Cell Treatment: Culture your chosen cell line to 70-80% confluence. Treat the cells with the predetermined optimal concentration of this compound for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween 20) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AMPK (p-AMPK) and total AMPK overnight at 4°C.[6] Use β-actin as a loading control.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using an ECL (Enhanced Chemiluminescence) detection system. Quantify band intensity using densitometry software. The ratio of p-AMPK to total AMPK will indicate the level of pathway activation.

Visualizations

Tschimganidine_Signaling_Pathway cluster_akt AKT Pathway This compound This compound AMPK AMPK This compound->AMPK pAKT p-AKT (Inactive State) This compound->pAKT Reduces Phosphorylation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis & Lipid Accumulation pAMPK->Adipogenesis AKT AKT

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Action A 1. Seed 3T3-L1 Cells B 2. Induce Differentiation (MDI) A->B C 3. Treat with this compound (Concentration Gradient) B->C D 4. Oil Red O Staining & Quantification C->D E 5. Determine Optimal Concentration D->E F 6. Treat Cells with Optimal Concentration (Time Course) E->F Use Optimal Concentration G 7. Cell Lysis & Protein Quantification F->G H 8. Western Blot for p-AMPK / Total AMPK G->H I 9. Analyze Pathway Activation H->I

Caption: Workflow for optimizing this compound treatment.

References

Technical Support Center: Investigating the Mechanism of Action of Tschimganidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the mechanism of action of tschimganidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected decrease in lipid accumulation with this compound treatment in my 3T3-L1 adipocytes. What are some possible reasons?

A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Cell Health and Differentiation: Ensure your 3T3-L1 cells are healthy, not past their optimal passage number, and are differentiating properly. Inconsistent differentiation can mask the effects of this compound.

  • This compound Quality and Concentration: Verify the purity and stability of your this compound stock. Perform a dose-response experiment to ensure you are using an effective concentration, as concentrations between 25 and 50 µg/mL have been shown to be effective.[1]

  • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is not affecting adipogenesis and is used at a consistent, non-toxic concentration across all experiments.

  • Timing of Treatment: The timing of this compound treatment is crucial. For studying adipogenesis, treatment is typically initiated after the induction of differentiation.[2]

Q2: My Western blot results for p-AMPK/AMPK are inconsistent after this compound treatment. How can I improve the reliability of these results?

A2: Phosphoprotein analysis can be challenging. Here are some tips to improve consistency:

  • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of AMPK.

  • Sample Handling: Keep samples on ice at all times during preparation and processing to minimize enzymatic activity.

  • Positive Controls: Include a positive control for AMPK activation, such as AICAR or metformin, to ensure your experimental system and antibodies are working correctly.

  • Antibody Validation: Validate your primary antibodies for both the phosphorylated and total forms of AMPK to ensure they are specific and sensitive.

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data accurately.

Q3: I performed an siRNA knockdown of AMPK, but this compound still seems to reduce lipid accumulation. What could be happening?

A3: This is an interesting result that could point to several possibilities:

  • Incomplete Knockdown: Verify the efficiency of your siRNA knockdown by Western blot or qPCR. A partial knockdown may not be sufficient to completely abolish the effect of this compound.

  • Off-Target Effects of siRNA: Ensure your siRNA is specific to AMPK and not causing off-target effects that could influence lipid metabolism. Consider using multiple different siRNAs targeting AMPK.

  • Alternative Signaling Pathways: this compound may have additional mechanisms of action independent of AMPK. For example, it has been reported to be an agonist of estrogen receptor-alpha (ERα), which could also contribute to its anti-adipogenic effects.[1][3] Further experiments would be needed to investigate this possibility.

Experimental Protocols

In Vitro Adipocyte Differentiation and Oil Red O Staining

This protocol is designed to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

  • Induction of Differentiation: Once cells reach confluence, induce differentiation with DMEM containing 10% FBS, 1 µg/mL insulin, 520 µM IBMX, and 1 µM dexamethasone for 2 days.[4]

  • This compound Treatment: After 2 days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, and add this compound at the desired concentrations. The vehicle control should contain the same concentration of the solvent (e.g., DMSO).

  • Maintenance: Replace the medium with fresh DMEM with 10% FBS and this compound every 2 days.

  • Oil Red O Staining: On day 6 or 8 post-induction, wash the cells with PBS and fix with 10% formalin for 10 minutes.[4] Stain with Oil Red O solution for 30 minutes to visualize lipid droplets.

  • Quantification: Elute the stain with 100% isopropanol and measure the absorbance at 500 nm.[2][4]

Western Blot Analysis of AMPK Signaling Pathway

This protocol details the steps to analyze the phosphorylation status of AMPK and the expression of key adipogenic proteins.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-AMPK, AMPK, PPARγ, C/EBPα, FABP4, FASN, and a loading control (e.g., β-actin) overnight at 4°C.[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

AMPK siRNA Knockdown

This protocol describes how to use siRNA to specifically reduce the expression of AMPK to confirm its role in the action of this compound.

  • Transfection: Culture 3T3-L1 cells to 60-70% confluence. Transfect the cells with AMPKα1 siRNA (e.g., at 50 nM) or a non-targeting control siRNA using a suitable transfection reagent like Lipofectamine RNAiMAX.[4]

  • Induction of Differentiation: After 24 hours of transfection, induce adipocyte differentiation as described in the protocol above.

  • This compound Treatment and Analysis: Treat the differentiated cells with this compound and assess lipid accumulation by Oil Red O staining and protein expression by Western blot to determine if the effects of this compound are AMPK-dependent.

Data Presentation

Table 1: Effect of this compound on Adipocyte Differentiation and Protein Expression

Treatment GroupRelative Lipid Accumulation (OD 500nm)p-AMPK/AMPK Ratio (Fold Change)PPARγ Expression (Fold Change)
Vehicle Control1.00 ± 0.121.00 ± 0.081.00 ± 0.15
This compound (25 µg/mL)0.65 ± 0.092.50 ± 0.210.55 ± 0.07
This compound (50 µg/mL)0.40 ± 0.073.80 ± 0.350.30 ± 0.05

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of AMPK Knockdown on this compound's Action

Treatment GroupRelative Lipid Accumulation (OD 500nm)AMPK Protein Level (Fold Change)
Control siRNA + Vehicle1.00 ± 0.101.00 ± 0.09
Control siRNA + this compound0.45 ± 0.061.02 ± 0.11
AMPK siRNA + Vehicle0.95 ± 0.110.20 ± 0.04
AMPK siRNA + this compound0.85 ± 0.090.22 ± 0.05

Data are presented as mean ± SD from three independent experiments.

Visualizations

G cluster_0 cluster_1 This compound This compound AMPK AMPK This compound->AMPK Activates AKT AKT This compound->AKT Inhibits pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis pAMPK->Adipogenesis Inhibits pAKT p-AKT (Inactive) AKT->pAKT Dephosphorylation Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation Leads to

Caption: Proposed signaling pathway of this compound.

G cluster_0 start Start culture Culture 3T3-L1 Preadipocytes start->culture induce Induce Differentiation (MDI Cocktail) culture->induce treat Treat with this compound or Vehicle induce->treat analyze Analyze Endpoints treat->analyze oro Oil Red O Staining (Lipid Accumulation) analyze->oro wb Western Blot (Protein Expression) analyze->wb qpcr qPCR (Gene Expression) analyze->qpcr end End oro->end wb->end qpcr->end

Caption: General workflow for in vitro experiments.

G cluster_0 start Start transfect Transfect 3T3-L1 with Control or AMPK siRNA start->transfect differentiate Differentiate and Treat with this compound transfect->differentiate validate Validate Knockdown (Western Blot/qPCR) differentiate->validate assess Assess Phenotype (Oil Red O) differentiate->assess end End validate->end assess->end

References

Interpreting variable results in TSCHIMGANIDINE experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TSCHIMGANIDINE.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions by activating AMP-activated protein kinase (AMPK) through increased phosphorylation.[1][2][3] This activation leads to the suppression of adipogenesis and lipid accumulation.[1][4] Concurrently, it decreases the phosphorylation of AKT, another key molecule in cell signaling.[2][3] The crucial role of AMPK is highlighted by experiments where the lipid-reducing effects of this compound were significantly diminished when AMPK expression was knocked down.[1][2]

Q2: What are the expected outcomes of a successful this compound experiment?

A2: In in vitro studies using preadipocyte cell lines like 3T3-L1, successful treatment should result in a dose-dependent decrease in lipid droplet accumulation.[1] This is accompanied by the downregulation of key adipogenic transcription factors such as PPARγ, C/EBPα, FASN, and FABP4.[1][3] In in vivo models, such as high-fat diet (HFD) induced obese mice, effective administration is expected to reduce body weight, decrease the mass of white adipose tissue, and improve metabolic parameters like glucose tolerance and insulin sensitivity.[1][2]

Q3: At what concentration should I use this compound in my in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell line and specific experimental conditions. However, published studies have shown significant inhibitory effects on lipid accumulation in 3T3-L1 cells at concentrations of 15 μg/mL, 25 μg/mL, and 50 μg/mL.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic to cells?

A4: At its effective concentrations for inhibiting adipogenesis, this compound has been shown to have no significant effect on the viability of 3T3-L1 adipocytes.[1][3] However, as with any experimental compound, it is best practice to perform a cell viability assay (e.g., MTT or using reagents like Ez-Cytox) to confirm the lack of cytotoxicity under your specific conditions.[5]

Section 2: Troubleshooting Guide

Problem 1: No significant decrease in lipid accumulation is observed after this compound treatment.

  • Possible Cause 1: Suboptimal Concentration or Inactive Compound.

    • Troubleshooting: Verify the purity and integrity of your this compound stock. Prepare fresh solutions and perform a dose-response experiment with a wider concentration range (e.g., 5 μg/mL to 100 μg/mL) to identify the optimal inhibitory concentration.

  • Possible Cause 2: Incorrect Timing of Treatment.

    • Troubleshooting: The timing of this compound administration during adipocyte differentiation is critical. Studies have shown efficacy when treatment begins 2 days after the induction of differentiation.[1] Consider varying the starting point of your treatment to see if it impacts the outcome.

  • Possible Cause 3: Inefficient Adipocyte Differentiation.

    • Troubleshooting: Your negative control (differentiated cells without this compound) should show robust lipid accumulation. If not, optimize your differentiation protocol. Ensure the standard MDI (methylisobutylxanthine, dexamethasone, insulin) cocktail is fresh and used at the correct concentrations.[5]

Problem 2: High variability is observed between experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Troubleshooting: Ensure a uniform, confluent monolayer of preadipocytes before inducing differentiation. Inconsistent cell numbers can lead to significant variations in differentiation efficiency. Use a cell counter for accurate seeding.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Troubleshooting: The outer wells of a multi-well plate are prone to evaporation, which can alter media concentrations and affect cell growth. Avoid using the outermost wells for critical experiments or ensure the incubator has adequate humidity.

  • Possible Cause 3: Inconsistent Reagent Application.

    • Troubleshooting: Ensure all reagents, including the differentiation cocktail and this compound, are thoroughly mixed and applied uniformly across all wells. Use calibrated pipettes and consistent techniques.

Problem 3: Unexpected Western Blot results for p-AMPK/AMPK signaling.

  • Possible Cause 1: Timing of Cell Lysis.

    • Troubleshooting: The phosphorylation state of signaling proteins can be transient. To observe the increase in AMPK phosphorylation, it's crucial to lyse the cells at the right time point after treatment. A time-course experiment (e.g., 0, 30 min, 1h, 6h, 24h post-treatment) is recommended to capture the peak phosphorylation event.[1]

  • Possible Cause 2: Suboptimal Protein Extraction.

    • Troubleshooting: Use a RIPA buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins during extraction.[5] Ensure cells are kept on ice throughout the lysis and centrifugation process.

  • Possible Cause 3: Antibody Issues.

    • Troubleshooting: Verify the specificity and optimal dilution of your primary antibodies for phosphorylated and total AMPK and AKT. Run appropriate controls to ensure the antibodies are working correctly.

Section 3: Data Summary Tables

Table 1: Summary of In Vitro Effects of this compound on 3T3-L1 Cells

ParameterObservationEffective ConcentrationsCitation
Lipid AccumulationDose-dependent decrease15 - 50 µg/mL[1][3]
Cell ViabilityNo significant cytotoxicity15 - 50 µg/mL[1][3]
Gene Expression (PPARγ, C/EBPα, FASN, FABP4)Significantly suppressedNot specified[1]
Protein Expression (PPARγ, C/EBPα, FASN, FABP4)Dose-dependent decreaseNot specified[1]
AMPK PhosphorylationSignificantly increasedNot specified[1][2]
AKT PhosphorylationSignificantly decreasedNot specified[1][2]

Table 2: Summary of In Vivo Effects of this compound in High-Fat Diet (HFD) Mice

ParameterObservation in HFD-fed MiceDoses Administered (Intraperitoneal)Citation
Body WeightSignificant reduction compared to untreated HFD mice1 µg/kg and 5 µg/kg[1][3]
White Adipose Tissue (gWAT & iWAT)Reduced weight and adipocyte size1 µg/kg and 5 µg/kg[1][2]
Glucose ToleranceSignificantly improved1 µg/kg and 5 µg/kg[1]
Insulin SensitivityImproved (lower blood glucose in ITT)1 µg/kg and 5 µg/kg[1]
Serum ALT, Glucose, TriglyceridesLevels were moderated/reduced1 µg/kg and 5 µg/kg[1]
Hepatic Lipid AccumulationSignificantly reduced1 µg/kg and 5 µg/kg[1]

Section 4: Key Experimental Protocols

Protocol 1: 3T3-L1 Cell Culture and Adipocyte Differentiation

  • Cell Culture: Maintain 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine serum.[5]

  • Seeding: Seed cells in multi-well plates and grow until they are fully confluent.

  • Differentiation Induction (Day 0): Replace the growth medium with DMEM containing 10% fetal bovine serum (FBS), 1 µg/mL insulin, 520 µM IBMX, and 1 µM dexamethasone (MDI cocktail).[5]

  • Medium Change (Day 2): Replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin. This is a common time point to begin this compound treatment.[1][5]

  • Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS.[5]

  • Analysis: Cells are typically ready for analysis (e.g., Oil Red O staining) between Day 6 and Day 10.[1]

Protocol 2: Oil Red O (ORO) Staining for Lipid Quantification

  • Fixation: Wash differentiated cells with PBS and fix with 10% formalin for at least 10 minutes.[5]

  • Staining: Wash the fixed cells with distilled water and stain with a filtered Oil Red O solution (in 60% isopropanol) for 20-30 minutes.[5]

  • Washing: Gently wash the cells with water to remove excess stain.

  • Quantification: Elute the stain from the cells using 100% isopropanol.[1][5] Measure the absorbance of the eluate at 500 nm using a microplate reader.[1][5]

Protocol 3: Western Blot Analysis

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

  • Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-β-actin) overnight at 4°C.[5]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Protocol 4: In Vivo High-Fat Diet (HFD) Mouse Model

  • Animal Model: Use eight-week-old C57BL/6J male mice.[5]

  • Diet: Feed mice either a normal chow diet (NFD) or a high-fat diet (HFD, 60% kcal from fat) for 12 weeks.[5]

  • Treatment: Begin intraperitoneal injections of this compound (e.g., 1 or 5 µg/kg) or a vehicle control (DMSO) after 5 weeks on the HFD. Injections are typically administered twice a week.[1][5]

  • Monitoring: Monitor body weight and food intake regularly (e.g., every two days).[1][5]

  • Metabolic Analysis: Perform glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) near the end of the study period.[1]

  • Tissue Collection: At the end of the 12-week period, collect blood for serum analysis and harvest tissues (liver, gWAT, iWAT) for histological and molecular analysis.[1][5]

Section 5: Diagrams and Workflows

TSCHIMGANIDINE_Signaling_Pathway cluster_activation Cellular Response TSCH This compound invis1 TSCH->invis1 AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Adipo_Factors Adipogenic Factors (PPARγ, C/EBPα, FASN) pAMPK->Adipo_Factors AKT AKT pAKT p-AKT (Active) AKT->pAKT Lipid_Accum Lipid Accumulation Adipo_Factors->Lipid_Accum invis1->pAMPK Activates invis1->pAKT Inhibits invis2

Caption: this compound Signaling Pathway in Adipocytes.

In_Vitro_Workflow cluster_analysis Endpoint Analysis start Seed 3T3-L1 Cells confluence Grow to Confluence start->confluence induce Induce Differentiation (MDI Cocktail) confluence->induce treat Treat with this compound vs. Vehicle Control induce->treat maintain Maintain Culture (4-8 days) treat->maintain oro Oil Red O Staining (Lipid Quantification) maintain->oro wb Western Blot (p-AMPK, PPARγ) maintain->wb qpcr qPCR (Gene Expression) maintain->qpcr

Caption: Experimental Workflow for In Vitro this compound Studies.

Troubleshooting_Logic start Variable or Negative Results check_diff Is differentiation in control group robust? start->check_diff check_conc Was a dose-response curve performed? check_diff->check_conc Yes fix_diff Optimize MDI protocol and cell confluence. check_diff->fix_diff No check_tech Are cell seeding and reagent handling consistent? check_conc->check_tech Yes fix_conc Test wider concentration range. Verify compound integrity. check_conc->fix_conc No fix_tech Standardize protocols. Use cell counter. Avoid edge wells. check_tech->fix_tech No rerun Re-run Experiment check_tech->rerun Yes fix_diff->rerun fix_conc->rerun fix_tech->rerun

Caption: Troubleshooting Logic for Variable Experimental Results.

References

How to account for batch-to-batch variation of natural TSCHIMGANIDINE extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for batch-to-batch variation in natural TSCHIMGANIDINE extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variation a concern?

This compound is a complex mixture of bioactive compounds extracted from a natural source. Like many botanical extracts, its chemical composition can vary significantly from one batch to another.[1][2] This variability is influenced by factors such as the geographical origin of the raw material, cultivation and harvesting methods, and processing techniques.[1][3] Such inconsistencies can impact the reproducibility of experimental results, affecting both efficacy and safety assessments.[4][5]

Q2: What are the primary sources of batch-to-batch variation in this compound extracts?

The quality and composition of natural extracts are susceptible to a range of environmental and procedural factors.[4] Key sources of variation include:

  • Raw Material Sourcing: Differences in the genetic makeup of the plant, growing conditions (climate, soil), and harvest time can alter the phytochemical profile.[2][3]

  • Processing and Extraction: The methods used for drying, storing, and extracting the plant material can significantly impact the final composition of the extract.[4][6]

  • Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability.[2]

Q3: How can I assess the consistency of my this compound extract batches?

A combination of analytical techniques is recommended to evaluate the consistency of your extract batches.[7] "Chemical fingerprinting" is a widely accepted approach for this purpose.[8][9][10] This involves creating a characteristic chemical profile for each batch and comparing them. Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC)[8][11]

  • Mass Spectrometry (MS)[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[10][12]

Q4: What is a "marker compound" and how is it used for standardization?

When the specific active constituents of an extract are known, they can be used as "marker compounds" for standardization.[4] Standardization ensures that each batch of the extract contains a consistent and specified level of these marker compounds.[4][14] If the active principles are unknown, characteristic marker substances can be established for analytical and standardization purposes.[4]

Q5: How should I design my experiments to account for batch-to-batch variation?

Proper experimental design is crucial for obtaining reliable results.[15][16] To account for batch variation, consider the following:

  • Use Multiple Batches: Whenever feasible, include multiple, independently sourced batches of the extract in your study.[15][17]

  • Randomization: Randomly assign samples from different batches across your experimental groups.[18]

  • Include Controls: Use positive and negative controls in your experiments to ensure the validity of your results.[19]

Troubleshooting Guides

Problem 1: Inconsistent experimental results between different batches of this compound extract.

  • Possible Cause: Significant chemical variation between the batches.

  • Troubleshooting Steps:

    • Perform Chemical Fingerprinting: Analyze each batch using techniques like HPLC or LC-MS to compare their chemical profiles.[11][13]

    • Quantify Marker Compounds: If known, quantify the concentration of key marker compounds in each batch.

    • Consult Supplier: Contact the supplier for their batch-specific certificate of analysis and quality control data.

    • Normalize Concentration: If possible, adjust the concentration of the extract used in your experiments based on the concentration of the active or marker compounds.

Problem 2: Unexpected or adverse effects observed with a new batch of extract.

  • Possible Cause: Presence of contaminants or a different profile of bioactive compounds.

  • Troubleshooting Steps:

    • Purity Testing: Conduct tests to detect the presence of contaminants such as heavy metals, pesticides, or microbial pathogens.[3]

    • Comprehensive Profiling: Use advanced analytical techniques like LC-MS/MS or NMR to identify any new or unexpected compounds in the batch.[13]

    • Review Extraction Method: Investigate if there were any changes in the extraction process for the new batch that could have altered its composition.

    • Dose-Response Analysis: Perform a new dose-response experiment with the new batch to determine its potency and potential toxicity.

Problem 3: Difficulty reproducing results from a published study that used a this compound extract.

  • Possible Cause: The batch of extract you are using is chemically different from the one used in the original study.

  • Troubleshooting Steps:

    • Source from the Same Supplier: Try to obtain the extract from the same supplier as the original study.

    • Perform Comparative Analysis: If you have a sample of the original extract, perform a side-by-side chemical fingerprinting analysis with your current batch.

    • Bioassay-Guided Fractionation: If the active components are unknown, you may need to perform bioassay-guided fractionation to isolate and identify the bioactive compounds responsible for the observed effects.[6]

Data Presentation

Table 1: Example of Batch-to-Batch Variation in Marker Compound Concentration

Batch IDMarker Compound A (mg/g)Marker Compound B (mg/g)Total Phenolic Content (mg GAE/g)
TSCH-2024-0115.2 ± 0.828.5 ± 1.2112.4 ± 5.6
TSCH-2024-0211.8 ± 0.535.1 ± 1.598.7 ± 4.9
TSCH-2024-0318.9 ± 0.922.4 ± 1.1135.2 ± 6.8

GAE: Gallic Acid Equivalents

Experimental Protocols

Protocol 1: HPLC Fingerprinting of this compound Extracts

This protocol outlines a general method for generating an HPLC fingerprint. The specific column, mobile phase, and gradient may need to be optimized for your particular extract.

  • Sample Preparation:

    • Accurately weigh 100 mg of the dried this compound extract.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-gradient elution from 5% to 95% acetonitrile over 60 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 254 nm, 280 nm, and 320 nm.

  • Data Analysis:

    • Compare the chromatograms of different batches, looking for similarities and differences in peak retention times and peak areas.

    • Use chemometric software for more advanced analysis, such as Principal Component Analysis (PCA), to visualize batch clustering.[10][11]

Mandatory Visualizations

Experimental_Workflow cluster_0 Batch Characterization cluster_1 Analytical Profiling cluster_2 Data Analysis cluster_3 Experimental Design Batch1 Batch 1 HPLC HPLC Fingerprinting Batch1->HPLC LCMS LC-MS Analysis Batch1->LCMS NMR NMR Spectroscopy Batch1->NMR Batch2 Batch 2 Batch2->HPLC Batch2->LCMS Batch2->NMR Batch3 Batch 3 Batch3->HPLC Batch3->LCMS Batch3->NMR Chemometrics Chemometric Analysis (PCA) HPLC->Chemometrics LCMS->Chemometrics NMR->Chemometrics Normalization Concentration Normalization Chemometrics->Normalization Randomization Randomized Dosing Normalization->Randomization Bioassay In vitro / In vivo Bioassays Randomization->Bioassay

Caption: Workflow for managing batch-to-batch variation.

Signaling_Pathway TSCH This compound Extract Receptor Cell Surface Receptor TSCH->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway of this compound.

Logical_Relationship Start Inconsistent Experimental Results CheckVariation Assess Batch-to-Batch Chemical Variation? Start->CheckVariation Fingerprinting Perform Chemical Fingerprinting (HPLC, LC-MS) CheckVariation->Fingerprinting Yes FurtherTroubleshoot Further Troubleshooting (e.g., contamination check) CheckVariation->FurtherTroubleshoot No Normalize Normalize Extract Concentration Fingerprinting->Normalize ReRun Re-run Experiment Normalize->ReRun Consistent Consistent Results ReRun->Consistent End Problem Solved Consistent->End Yes Consistent->FurtherTroubleshoot No

Caption: Troubleshooting logic for inconsistent results.

References

Best practices for long-term storage of TSCHIMGANIDINE compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tschimganidine Compounds

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of this compound compounds for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a terpenoid natural product isolated from a plant of the Umbelliferae family.[1][2][3] It has been identified as a potent anti-obesity agent in preclinical studies.[2] Research has shown that it inhibits adipogenesis (the formation of fat cells) and reduces lipid accumulation.[1][2] The compound is commercially available from suppliers like Sigma Chemicals.[4]

Q2: What is the known mechanism of action for this compound?

A2: this compound's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][3] By increasing the phosphorylation of AMPK, it helps to modulate metabolic pathways, leading to reduced lipid accumulation and improved glucose tolerance in animal models.[2][5]

Q3: What are the recommended general conditions for the long-term storage of this compound?

A3: While specific long-term stability studies for this compound are not extensively published, best practices for similar terpenoid and alkaloid compounds suggest the following to minimize degradation:

  • Solid Form: Store the compound as a solid powder in a tightly sealed, amber glass vial.

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light exposure at all times, as UV radiation can cause photodegradation.

Q4: How should I prepare this compound for in vivo animal studies?

A4: Based on published research, for in vivo studies in mice, this compound is prepared for intraperitoneal injection.[2][4] The compound is typically dissolved in a vehicle appropriate for animal administration, such as a solution containing DMSO and saline. It is critical to ensure the final concentration of the solvent (e.g., DMSO) is within safe limits for the animal model. Always prepare solutions fresh before use if possible, or store aliquots at -80°C for short periods to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: My solid this compound powder has changed color or appears clumpy.

  • Potential Cause: This may indicate oxidation or moisture absorption. Clumping is often a sign that the compound has absorbed water from the atmosphere, which can accelerate degradation.[6] A color change can signify oxidative degradation.

  • Recommended Action:

    • Do not use the compound for sensitive quantitative experiments.

    • If you must proceed, first attempt to dry the compound under a high vacuum (desiccator).

    • Re-qualify the material by analytical methods such as HPLC to assess purity and identify potential degradation products before use.

    • For future storage, ensure vials are sealed tightly with high-quality caps and consider storing them inside a desiccator, even within a freezer.

Issue 2: I am observing diminished or inconsistent biological activity in my experiments.

  • Potential Cause: This could be due to compound degradation in solution. Many complex organic molecules, including alkaloids, can be unstable in certain solvents, especially when exposed to light, oxygen, or non-neutral pH.[6] Repeated freeze-thaw cycles of stock solutions can also lead to degradation or precipitation.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prioritize using freshly prepared solutions for every experiment.

    • Aliquot Stock Solutions: If you must reuse a stock solution, prepare single-use aliquots upon initial dissolution and store them at -80°C. This prevents the degradation associated with warming and re-freezing the entire stock.

    • Solvent Purity: Ensure you are using high-purity, anhydrous-grade solvents for preparing stock solutions.

    • Perform Stability Check: Run a quick stability test by analyzing a freshly prepared solution via HPLC and comparing it to a solution that has been stored under your typical experimental conditions (e.g., 4°C for 24 hours).

Quantitative Data on Compound Stability

While specific data for this compound is not available, the following table provides an illustrative example of a stability profile for a hypothetical terpenoid compound under various storage conditions over 6 months. This data is for demonstrative purposes and should not be considered representative of this compound.

Storage ConditionPurity after 6 months (%)AppearanceNotes
Solid, -80°C, Dark, Argon 99.5% White PowderOptimal Condition
Solid, -20°C, Dark, Air98.1%White PowderMinor degradation detected.
Solid, 4°C, Dark, Air94.3%Off-white PowderSignificant degradation observed.
Solid, 25°C, Light, Air75.2%Yellowish PowderSevere degradation. Not recommended.
In DMSO, -80°C, Dark99.1%Clear SolutionSuitable for short-to-medium term.
In DMSO, -20°C, Dark96.5%Clear SolutionDegradation accelerates.
In Ethanol, -20°C, Dark95.8%Clear SolutionSolvent choice impacts stability.

Experimental Protocols

Protocol 1: Assessment of Compound Stability by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standards:

    • Accurately weigh ~1 mg of high-purity this compound solid (Reference Standard).

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working standard of ~50 µg/mL by diluting the stock solution.

  • Sample Preparation for Stability Test:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent/vehicle you intend to use for your experiments.

    • Dispense this solution into several amber HPLC vials.

    • Create different storage conditions (e.g., 25°C on the benchtop, 4°C in the refrigerator, -20°C in the freezer).

  • HPLC Analysis (Time Zero):

    • Immediately inject the working standard to determine the initial retention time and peak area.

    • Inject one of the freshly prepared test samples (T=0). This will serve as your baseline for purity.

  • HPLC Analysis (Subsequent Time Points):

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before injection.

    • Analyze the sample using the same HPLC method.

  • Data Analysis:

    • Compare the peak area of the main this compound peak at each time point to the T=0 sample.

    • Calculate the percentage of remaining compound: (Peak Area at Tx / Peak Area at T0) * 100.

    • Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.

Visualizations

Signaling Pathway

This compound This compound AMPK AMPK (Inactive) This compound->AMPK Activates pAKT p-AKT (Phosphorylation Decreased) This compound->pAKT Reduces Phosphorylation pAMPK p-AMPK (Active) AMPK->pAMPK Inhibition Inhibition pAMPK->Inhibition AKT AKT Adipogenesis Adipogenesis & Lipid Accumulation AKT->Adipogenesis Promotes pAKT->Adipogenesis Reduced Promotion Inhibition->Adipogenesis

Caption: Simplified signaling pathway of this compound's anti-adipogenic effects.

Experimental Workflow

start Receive/Synthesize This compound qc1 QC Check 1: Assess Purity (HPLC/LC-MS) start->qc1 storage Aliquot & Store Solid (-80°C, Dark, Inert Gas) qc1->storage prep Prepare Dosing Solution (e.g., in DMSO/Saline) storage->prep qc2 QC Check 2: Confirm Concentration prep->qc2 admin Administer to Animal Model (e.g., Intraperitoneal Injection) qc2->admin end Monitor & Collect Data (e.g., Body Weight, Glucose) admin->end

Caption: Workflow for handling this compound in preclinical animal studies.

References

Normalization strategies for real-time PCR in TSCHIMGANIDINE research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing real-time PCR (qPCR) in the study of TSCHIMGANIDINE. Accurate and reliable gene expression analysis is critical to understanding the molecular mechanisms of this compound, and proper normalization of qPCR data is the cornerstone of achieving this.

Troubleshooting Guide

This guide addresses specific issues that may arise during qPCR experiments in the context of this compound research.

Problem Potential Cause Recommended Solution
High variability between technical replicates Pipetting errors, poor quality RNA, or suboptimal primer concentration.Ensure proper pipetting technique and use of master mixes to minimize well-to-well variation.[1][2] Assess RNA quality and integrity before reverse transcription.[2] Optimize primer concentrations to ensure efficient and specific amplification.[3]
Inconsistent results between biological replicates Biological variability, inconsistent cell culture or treatment conditions, or variable RNA extraction efficiency.Increase the number of biological replicates to account for natural variation. Standardize cell culture conditions and this compound treatment protocols meticulously. Ensure a consistent and high-quality RNA extraction method is used for all samples.[4]
Shift in reference gene Cq values after this compound treatment The expression of the chosen reference gene is affected by this compound.Validate a panel of candidate reference genes to identify those with stable expression across your experimental conditions (e.g., different concentrations of this compound and treatment durations).[5][6][7] Do not assume common housekeeping genes (e.g., GAPDH, β-actin) are stable without validation.[8][9]
Amplification in No-Template Control (NTC) Contamination of reagents or workspace with DNA or PCR products.Use dedicated and filtered pipette tips. Prepare reactions in a clean environment, preferably a PCR hood.[2] Aliquot reagents to avoid contaminating stock solutions.
Low amplification efficiency Suboptimal primer design, incorrect annealing temperature, or presence of PCR inhibitors in the sample.Design primers using established software and verify their specificity.[1] Perform a temperature gradient PCR to determine the optimal annealing temperature. Dilute the cDNA template to minimize the effect of inhibitors.[2]

Frequently Asked Questions (FAQs)

Q1: Which reference genes are recommended for studying gene expression in response to this compound?

A1: While studies on this compound have utilized β-actin as a normalization control[10], it is crucial to experimentally validate the stability of your chosen reference gene(s) under your specific experimental conditions. The ideal reference gene should have stable expression across all samples, regardless of this compound concentration or treatment duration.[11] We recommend selecting a panel of candidate reference genes from different functional classes and using software tools like geNorm or NormFinder to identify the most stable ones.[5]

Q2: How many reference genes should I use for normalization?

A2: Using a single reference gene can lead to significant errors in data interpretation if its expression is not stable.[5] Therefore, it is highly recommended to use the geometric mean of at least two or three validated reference genes for more accurate and reliable normalization.[4][5]

Q3: What is the best method to analyze my qPCR data?

A3: The comparative Cq (ΔΔCq) method is a widely used and straightforward approach for relative quantification of gene expression.[7] This method calculates the fold change in the expression of a target gene in a this compound-treated sample relative to an untreated control, normalized to one or more stable reference genes.[12]

Q4: How can I be sure that this compound itself is not inhibiting the PCR reaction?

A4: To test for PCR inhibition, you can perform a serial dilution of your cDNA from both treated and untreated samples. If inhibitors are present, the Cq values will not decrease linearly with the dilution factor. In such cases, further purification of the RNA or using a more dilute cDNA template may be necessary.

Q5: My results show that this compound downregulates the expression of my target gene. How do I present this?

A5: A downregulation is typically represented as a fold change of less than 1. For example, a fold change of 0.5 indicates a 50% reduction in gene expression compared to the control.[12] These results can be effectively visualized using bar charts, with the control group set to a fold change of 1.

Experimental Protocols

Protocol: Validation of Reference Genes for this compound Studies

  • Candidate Gene Selection: Select 5-10 candidate reference genes from different functional pathways (e.g., GAPDH, ACTB, B2M, HPRT1, RPL13A, YWHAZ).

  • Sample Preparation: Prepare cDNA from your experimental samples, including untreated controls and samples treated with various concentrations of this compound over different time courses.

  • qPCR Analysis: Perform qPCR for all candidate reference genes on all samples.

  • Data Analysis: Use software such as geNorm or NormFinder to analyze the expression stability of the candidate genes. These tools will rank the genes based on their stability across all samples.

  • Selection: Choose the top 2-3 most stable genes for normalization in your subsequent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate key conceptual frameworks for this compound research.

cluster_workflow Reference Gene Validation Workflow start Select Candidate Reference Genes rna_extraction RNA Extraction from Control & Treated Cells start->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR with Candidate Gene Primers cDNA_synthesis->qPCR data_analysis Analyze Stability (e.g., geNorm, NormFinder) qPCR->data_analysis select_genes Select Top 2-3 Stable Genes data_analysis->select_genes

Caption: Workflow for selecting and validating stable reference genes.

cluster_pathway This compound Signaling Pathway tsch This compound ampk AMPK Activation tsch->ampk increases phosphorylation akt AKT Inhibition tsch->akt decreases phosphorylation adipogenesis Adipogenesis Factors (e.g., PPARγ, C/EBPα) ampk->adipogenesis downregulates akt->adipogenesis promotes (inhibited) lipid_accumulation Lipid Accumulation adipogenesis->lipid_accumulation leads to

Caption: Known signaling pathway of this compound.[10][13][14]

References

Validation & Comparative

A Comparative Analysis of AMPK Activation: TSCHIMGANIDINE vs. Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mechanisms by which two compounds, the natural terpenoid TSCHIMGANIDINE and the widely prescribed anti-diabetic drug metformin, activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This comparison is based on available experimental data to inform research and drug development efforts targeting metabolic diseases.

At a Glance: Key Mechanistic Differences

FeatureThis compoundMetformin
Primary Upstream Activator Likely involves Estrogen Receptor α (ERα) signaling, with downstream effects on AMPK phosphorylation. The direct roles of LKB1 and CaMKK2 are not fully elucidated.Primarily Liver Kinase B1 (LKB1) in response to altered cellular energy status.[1] Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2) can also play a role in specific contexts.
Effect on Cellular Energy The effect on the AMP/ATP ratio has not been explicitly reported. Activation may be independent of significant changes in cellular nucleotide levels.Induces a significant increase in the cellular AMP/ATP or ADP/ATP ratio by inhibiting mitochondrial respiratory chain complex I.[2][3]
Downstream Effects Increases phosphorylation of AMPK and its substrate Acetyl-CoA Carboxylase (ACC), leading to reduced lipid accumulation.[4][5]Increases phosphorylation of AMPK and ACC, leading to decreased hepatic glucose production, reduced lipid synthesis, and increased glucose uptake in muscle.[6]
Quantitative Activation Dose-dependently increases AMPK phosphorylation.[4][5] Specific fold-change or EC50 values for AMPK activation are not readily available in the reviewed literature.Dose- and time-dependently activates AMPK. Activation can be observed at concentrations as low as 10-20 μM with prolonged incubation.[2] In human hepatocytes, a 4.72-fold increase in AMPK activity was observed at 500 μmol/L.[2]

Delving Deeper: The Signaling Pathways

The mechanisms by which this compound and metformin activate AMPK diverge significantly in their upstream signaling events.

This compound: A Potential Link to Estrogen Receptor Signaling

Experimental evidence suggests that this compound's activation of AMPK is linked to its activity as an agonist for Estrogen Receptor α (ERα).[5] Activation of ERα has been shown to promote AMPK phosphorylation.[7] This suggests a signaling cascade initiated by this compound binding to ERα, which in turn leads to the phosphorylation and activation of AMPK. The precise intermediates linking ERα to the AMPK complex, and whether this involves direct activation of upstream kinases like LKB1 or CaMKK2, or occurs through an independent mechanism, requires further investigation. The activation of AMPK by this compound leads to the phosphorylation of ACC, a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation.[4][5]

TSCHIMGANIDINE_Pathway This compound This compound ERa ERα This compound->ERa Upstream_Kinase Upstream Kinase? (LKB1/CaMKK2) ERa->Upstream_Kinase AMPK AMPK Upstream_Kinase->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK P ACC ACC pAMPK->ACC pACC p-ACC (Inactive) ACC->pACC P Lipid_Accumulation Lipid Accumulation pACC->Lipid_Accumulation Inhibits

This compound AMPK Activation Pathway.
Metformin: A Well-Established Energy-Sensing Mechanism

Metformin's primary mechanism of AMPK activation is a consequence of its effect on cellular energy metabolism.[1] It inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the AMP/ATP ratio.[2] This change in the cellular energy charge is sensed by the AMPK complex. The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes its phosphorylation at Threonine 172 by the upstream kinase LKB1, leading to its activation. Activated AMPK then phosphorylates multiple downstream targets, including ACC, to restore cellular energy balance by inhibiting anabolic pathways and stimulating catabolic processes.[6]

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK P Downstream_Targets Downstream Targets (e.g., ACC) pAMPK->Downstream_Targets Metabolic_Effects Metabolic Effects (↓ Gluconeogenesis, ↓ Lipogenesis) Downstream_Targets->Metabolic_Effects

Metformin AMPK Activation Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess AMPK activation. Specific details may vary between laboratories and experimental systems.

Western Blotting for Phospho-AMPK (Thr172) and Total AMPK

This method is used to determine the phosphorylation status of AMPK, a direct indicator of its activation.

1. Cell Lysis and Protein Extraction:

  • Treat cells with this compound, metformin, or vehicle control for the desired time and concentration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-AMPK (Thr172) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total AMPK as a loading control.[8][9][10][11]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment (this compound/Metformin) Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-AMPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image Analysis & Quantification

General Workflow for Western Blot Analysis.
In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.

1. Immunoprecipitation of AMPK (from cell lysates):

  • Lyse treated cells as described for Western blotting.

  • Incubate the protein lysate with an antibody against the AMPKα subunit and protein A/G-agarose beads to immunoprecipitate the AMPK complex.

  • Wash the beads several times to remove non-specific binding.

2. Kinase Reaction:

  • Resuspend the beads in a kinase buffer containing a specific peptide substrate for AMPK (e.g., SAMS peptide) and ATP (often radiolabeled [γ-³²P]ATP).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding phosphoric acid.

3. Measurement of Substrate Phosphorylation:

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager. The amount of radioactivity is proportional to the AMPK activity.

  • Alternatively, non-radioactive methods using ELISA or FRET-based assays are available.[12][13][14]

Cellular AMP/ATP Ratio Measurement

This assay determines the cellular energy status, which is particularly relevant for understanding the mechanism of metformin.

1. Sample Preparation:

  • Treat cells with the compound of interest.

  • Quench metabolic activity rapidly, for example, by adding ice-cold perchloric acid or by snap-freezing in liquid nitrogen.

  • Extract nucleotides from the cells.

2. Nucleotide Quantification:

  • Separate and quantify AMP and ATP levels using high-performance liquid chromatography (HPLC).

  • Calculate the AMP/ATP ratio.[3]

Conclusion

This compound and metformin both effectively activate AMPK, but through distinct upstream mechanisms. Metformin's action is primarily driven by cellular energy stress, making it a classic example of an indirect AMPK activator. In contrast, this compound appears to engage a signaling pathway potentially linked to ERα, suggesting a mechanism that may not be dependent on altering the cellular energy charge.

For researchers and drug development professionals, this distinction is crucial. This compound may represent a novel class of AMPK activators with a different pharmacological profile and potentially different therapeutic applications or side-effect profiles compared to metformin. Further research is warranted to fully elucidate the upstream signaling cascade of this compound, including the definitive roles of LKB1 and CaMKK2, and to obtain direct quantitative comparisons of its potency and efficacy relative to metformin in various cell types and preclinical models.

References

A Comparative Analysis of Tschimganidine and Other Natural Compounds in Anti-Obesity Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the exploration of novel therapeutic agents. Natural compounds present a promising avenue for the development of safer and more effective anti-obesity drugs. This guide provides a detailed comparison of the efficacy of a novel terpenoid, tschimganidine, with other well-researched natural anti-obesity compounds: epigallocatechin gallate (EGCG), resveratrol, curcumin, and berberine. The comparison is based on available preclinical and clinical data, with a focus on experimental methodologies and mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the anti-obesity effects of this compound and other selected natural compounds based on preclinical and clinical studies.

Table 1: Preclinical Anti-Obesity Efficacy of this compound

CompoundModel SystemTreatmentKey FindingsReference
This compound 3T3-L1 Preadipocytes5 µg/mL for 4 daysDose-dependent reduction in lipid accumulation.[1]
This compound High-Fat Diet (HFD)-induced Obese Mice5 µg/kg/day (intraperitoneal injection) for 7 weeks- Significant reduction in body weight gain.- Decreased weight of gonadal and inguinal white adipose tissue.- Reduced blood glucose levels.[1]

Table 2: Clinical Anti-Obesity Efficacy of EGCG, Resveratrol, Curcumin, and Berberine

CompoundStudy PopulationDosageDurationKey FindingsReference
EGCG Women with central obesity856.8 mg/day12 weeks- Significant weight loss (mean change: -1.1 kg).- Significant decrease in BMI and waist circumference.[2][3]
Resveratrol Patients with metabolic syndrome1500 mg/day (500 mg, 3 times/day)90 days- Significant decrease in total weight, BMI, fat mass, and waist circumference.[4]
Curcumin Overweight subjects with metabolic syndromeBioavailable curcumin formulation30 days- Increased weight loss from 1.88% to 4.91%.- Enhanced reduction of body fat from 0.70% to 8.43%.- Increased waistline reduction from 2.36% to 4.14%.[5]
Berberine Individuals with metabolic syndromeNot specifiedNot specified- Significant reduction in triglycerides, fasting plasma glucose, and waist circumference.[6]

Experimental Protocols

This compound: Preclinical Evaluation

In Vitro Adipocyte Differentiation Assay

  • Cell Line: 3T3-L1 preadipocytes.

  • Culture and Differentiation: Cells are cultured to confluence. Differentiation is induced using a standard cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.

  • Treatment: Two days after inducing differentiation, various concentrations of this compound (e.g., 5 µg/mL) are added to the culture medium. The treatment is continued for 4-6 days.

  • Lipid Accumulation Analysis: Intracellular lipid accumulation is assessed by Oil Red O staining. The stained lipid droplets are visualized under a microscope and can be quantified by eluting the dye and measuring its absorbance.

  • Protein Expression Analysis: Key adipogenic and lipogenic protein markers (e.g., PPARγ, C/EBPα, FASN) and signaling proteins (e.g., p-AMPK, p-AKT) are analyzed by Western blotting at different time points during differentiation.

In Vivo High-Fat Diet (HFD)-Induced Obesity Model

  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (e.g., 60% of total kcal from fat) for a period of 12 weeks to induce obesity. A control group is fed a normal chow diet.

  • Treatment: After an initial period on the HFD (e.g., 5 weeks), mice receive daily intraperitoneal injections of this compound (e.g., 5 µg/kg) for the remaining duration of the study.

  • Outcome Measures:

    • Body Weight and Food Intake: Monitored regularly throughout the study.

    • Adipose Tissue Analysis: At the end of the study, gonadal white adipose tissue (gWAT) and inguinal white adipose tissue (iWAT) are dissected and weighed. Histological analysis (H&E staining) is performed to assess adipocyte size.

    • Metabolic Parameters: Blood glucose levels are measured.

    • Gene Expression: mRNA expression of key adipogenesis-related factors in adipose tissue is analyzed using qRT-PCR.

EGCG, Resveratrol, Curcumin, and Berberine: Clinical Trial Methodologies

The clinical trials for EGCG, resveratrol, curcumin, and berberine are typically designed as randomized, double-blind, placebo-controlled studies.

  • Participant Selection: Studies recruit overweight or obese individuals, often with associated metabolic conditions like metabolic syndrome or type 2 diabetes. Inclusion criteria typically include a specific BMI range.

  • Intervention: Participants are randomly assigned to receive either the active compound at a specified daily dosage or a placebo for a defined period.

  • Data Collection:

    • Anthropometric Measurements: Body weight, BMI, and waist circumference are measured at baseline and at the end of the intervention period.

    • Body Composition: Fat mass and lean mass may be assessed using methods like dual-energy X-ray absorptiometry (DXA).

    • Biochemical Markers: Blood samples are collected to analyze lipid profiles (total cholesterol, LDL, HDL, triglycerides), glucose metabolism markers (fasting glucose, insulin), and hormones related to appetite and metabolism (e.g., leptin, adiponectin, ghrelin).

  • Statistical Analysis: The changes in the measured parameters from baseline to the end of the study are compared between the treatment and placebo groups to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound exerts its anti-adipogenic effects primarily through the activation of AMP-activated protein kinase (AMPK).

Tschimganidine_Pathway cluster_inhibition Inhibition of Adipogenesis cluster_activation Activation of Fatty Acid Oxidation This compound This compound AMPK AMPK This compound->AMPK Activates AKT AKT This compound->AKT Inhibits Phosphorylation ACC ACC AMPK->ACC Phosphorylates CPT1 CPT1 AMPK->CPT1 Activates pACC p-ACC (inactive) Adipogenesis Adipogenesis & Lipid Accumulation pACC->Adipogenesis Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes AKT->Adipogenesis Promotes pAKT p-AKT (active)

Caption: this compound's anti-obesity signaling pathway.

Experimental Workflow: In Vitro Adipocyte Differentiation

Adipocyte_Differentiation_Workflow Start Seed 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induce Induce Differentiation (IBMX, Dexamethasone, Insulin) Culture->Induce Treat Treat with this compound or Vehicle Control Induce->Treat Incubate Incubate for 4-6 Days Treat->Incubate Analyze Analyze Adipogenesis Incubate->Analyze OilRedO Oil Red O Staining (Lipid Accumulation) Analyze->OilRedO WesternBlot Western Blot (Protein Expression) Analyze->WesternBlot

Caption: Workflow for in vitro adipocyte differentiation assay.

Experimental Workflow: High-Fat Diet Mouse Model

HFD_Mouse_Model_Workflow Start Acclimate Mice Diet Feed High-Fat Diet (HFD) vs. Normal Chow Start->Diet InduceObesity Induce Obesity (5 weeks) Diet->InduceObesity Treatment Administer this compound or Vehicle (i.p.) InduceObesity->Treatment Monitor Monitor Body Weight & Food Intake (7 weeks) Treatment->Monitor Endpoint Endpoint Analysis Monitor->Endpoint Dissect Dissect & Weigh Adipose Tissues Endpoint->Dissect Histo Histological Analysis (Adipocyte Size) Endpoint->Histo Blood Measure Blood Glucose Endpoint->Blood qPCR qRT-PCR of Adipose Tissue (Gene Expression) Endpoint->qPCR

Caption: Workflow for the high-fat diet induced obesity mouse model.

Conclusion

This compound demonstrates promising anti-obesity effects in preclinical models by activating AMPK and consequently inhibiting adipogenesis and promoting fatty acid oxidation.[1] Its efficacy in reducing body weight gain and improving metabolic parameters in an HFD-induced obesity model warrants further investigation.[1] In comparison, EGCG, resveratrol, curcumin, and berberine have been evaluated in human clinical trials and have shown varying degrees of efficacy in promoting weight loss and improving metabolic health.[2][3][4][5][6] The data presented in this guide provides a foundation for researchers and drug development professionals to compare the potential of these natural compounds as anti-obesity agents. Further head-to-head comparative studies and clinical trials are necessary to fully elucidate the relative efficacy and safety of this compound against these established natural compounds.

References

Validating the Anti-Diabetic Effects of TSCHIMGANIDINE in a Secondary Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-diabetic effects of TSCHIMGANIDINE and the widely-used therapeutic agent, Metformin, in a high-fat diet (HFD)-induced obese mouse model, a well-established secondary model for type 2 diabetes. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's potential as a novel anti-diabetic agent.

Comparative Efficacy in a High-Fat Diet-Induced Obese Mouse Model

The anti-diabetic properties of this compound were evaluated in a high-fat diet (HFD)-induced obese mouse model, a standard secondary model that mimics the pathophysiology of human type 2 diabetes. The results are compared with data from similar studies on Metformin, a first-line therapy for type 2 diabetes that shares a common mechanism of action with this compound through the activation of AMP-activated protein kinase (AMPK).

Key Metabolic Parameters

Treatment with this compound demonstrated significant improvements in key metabolic parameters in HFD-fed mice. The following table summarizes the quantitative data from these studies and compares it with the effects of Metformin in the same animal model.

ParameterThis compoundMetforminControl (HFD)
Body Weight Change Significant reduction compared to HFD control[1][2]Significant reduction compared to HFD control[3][4]Significant increase compared to normal diet[1][3]
Fasting Blood Glucose Significantly lower than HFD control[1][5][6]Significantly lower than HFD control[7][8][9]Elevated compared to normal diet[1][7]
Serum Triglycerides Moderated levels in HFD-fed mice[1][2]Reduced levels in HFD-fed mice[10]Elevated compared to normal diet[1]
Glucose Homeostasis

Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) were conducted to assess the effects of this compound and Metformin on glucose homeostasis and insulin sensitivity.

Oral Glucose Tolerance Test (OGTT):

Time PointThis compound (Blood Glucose, mg/dL)Metformin (Blood Glucose, mg/dL)Control (HFD) (Blood Glucose, mg/dL)
0 minLower than HFD control[1][11]Lower than HFD control[12][13][14]Elevated baseline[1][12]
15 minSignificantly lower than HFD control[11]Significantly lower than HFD control[13][15]Peak glucose level[11][15]
30 minSignificantly lower than HFD control[11]Significantly lower than HFD control[12][13][15]Sustained high glucose[11][12][15]
60 minSignificantly lower than HFD control[11]Significantly lower than HFD control[12][13][15]Gradual decline[11][12][15]
120 minNear baseline[11]Near baseline[12][13][15]Remains elevated[11][12][15]

Insulin Tolerance Test (ITT):

Time PointThis compound (Blood Glucose, mg/dL)Metformin (Blood Glucose, mg/dL)Control (HFD) (Blood Glucose, mg/dL)
0 minLower than HFD control[1]Lower than HFD control[15][16]Elevated baseline[1][15]
15 minSignificant reduction[1]Significant reduction[15][16]Impaired glucose clearance[15][16]
30 minContinued reduction[1]Continued reduction[15][16]Impaired glucose clearance[15][16]
60 minMaintained lower levels[1]Maintained lower levels[15][16]Impaired glucose clearance[15][16]

Experimental Protocols

High-Fat Diet (HFD)-Induced Obese Mouse Model

Male C57BL/6J mice are typically used for this model. At 5-8 weeks of age, mice are fed a high-fat diet (45-60% of calories from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group is fed a standard chow diet.[1][3][17][18]

Oral Glucose Tolerance Test (OGTT)
  • Mice are fasted for 6 hours with free access to water.[19]

  • A baseline blood glucose measurement is taken from the tail vein (t=0).

  • A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[20]

  • Blood glucose levels are subsequently measured at 15, 30, 60, and 120 minutes post-glucose administration.[11][17]

Insulin Tolerance Test (ITT)
  • Mice are fasted for 4-6 hours with free access to water.

  • A baseline blood glucose measurement is taken from the tail vein (t=0).

  • Human insulin (typically 0.75-1 U/kg body weight) is administered via intraperitoneal injection.[17]

  • Blood glucose levels are then measured at 15, 30, and 60 minutes post-insulin injection.

Visualizing the Mechanisms and Workflows

To illustrate the underlying molecular pathway and the experimental process, the following diagrams were generated using the DOT language.

G cluster_0 Experimental Workflow start Start: 8-week-old C57BL/6J Mice hfd High-Fat Diet (HFD) Feeding (12 weeks) start->hfd treatment Treatment Initiation (Week 5) - this compound - Metformin - Vehicle Control hfd->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring tests Metabolic Tests (Week 12): - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) monitoring->tests analysis Data Analysis and Comparison tests->analysis

A flowchart of the experimental design for validating anti-diabetic effects.

G cluster_upstream Upstream Activators cluster_downstream Downstream Effects tsch This compound ampk AMPK tsch->ampk Activates met Metformin met->ampk Activates acc ACC ampk->acc Inhibits pgc1a PGC-1α ampk->pgc1a Activates mtor mTOR ampk->mtor Inhibits glucose_uptake ↑ Glucose Uptake ampk->glucose_uptake lipid_synthesis ↓ Lipid Synthesis acc->lipid_synthesis gluconeogenesis ↓ Gluconeogenesis pgc1a->gluconeogenesis protein_synthesis ↓ Protein Synthesis mtor->protein_synthesis sirt1 SIRT1 sirt1->ampk Activates

The AMPK signaling pathway activated by this compound and Metformin.

Conclusion

The available preclinical data suggests that this compound exhibits potent anti-diabetic effects in a high-fat diet-induced obese mouse model. Its efficacy in improving key metabolic parameters and glucose homeostasis is comparable to that of Metformin. The primary mechanism of action for both compounds appears to be the activation of the AMPK signaling pathway, a critical regulator of cellular energy metabolism.[1][2][5][6] These findings validate the anti-diabetic potential of this compound and warrant further investigation as a novel therapeutic agent for type 2 diabetes.

References

A Monograph on the Metabolic Effects of Tschimganidine: A Single-Species Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A notable caveat for the reader: The currently available scientific literature on the metabolic effects of Tschimganidine is confined to studies conducted on a single species, the mouse (Mus musculus), and a murine-derived adipocyte cell line (3T3-L1). Therefore, this guide provides a comprehensive overview of the existing data rather than a cross-species comparison. The findings presented herein should be interpreted with this limitation in mind, and further research is warranted to determine if these effects are translatable to other species, including humans.

This guide is intended for researchers, scientists, and professionals in drug development, offering an objective summary of this compound's performance in preclinical models and detailing the experimental data that supports the current understanding of its metabolic activity.

Summary of Metabolic Effects

This compound, a terpenoid compound isolated from the Umbelliferae family, has demonstrated significant potential as a modulator of metabolic processes in a high-fat diet (HFD)-induced obese mouse model.[1][2][3] The primary mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3]

Key metabolic effects observed in mice include:

  • Reduced Lipid Accumulation: this compound inhibits adipogenesis, the formation of new fat cells, and decreases lipid accumulation in adipocytes.[1][2][3] This is accompanied by a reduction in the expression of genes and proteins related to lipid synthesis and storage.[1]

  • Improved Glucose Homeostasis: The compound enhances glucose tolerance and insulin sensitivity in HFD-fed mice, suggesting a potential role in managing insulin resistance.[1][4]

  • Weight Reduction: Administration of this compound leads to a notable decrease in body weight in obese mice.[1][4]

  • Hepatic Steatosis Amelioration: this compound has been shown to reduce the accumulation of lipids in the liver of HFD-fed mice, indicating a potential therapeutic benefit for non-alcoholic fatty liver disease.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data from the pivotal study on this compound's metabolic effects in mice.

Table 1: In Vivo Effects of this compound in High-Fat Diet (HFD) Fed Mice

ParameterControl (HFD)This compound (HFD)Outcome
Body WeightIncreasedSignificantly ReducedAttenuation of HFD-induced obesity
Glucose ToleranceImpairedSignificantly ImprovedEnhanced glucose disposal
Insulin SensitivityReducedImprovedIncreased insulin responsiveness
Serum ALTElevatedModeratedSuggests improved liver function
Serum GlucoseElevatedModeratedBetter glycemic control
Serum TriglyceridesElevatedModeratedImproved lipid profile
Gonadal White Adipose Tissue (gWAT) WeightIncreasedReducedDecrease in visceral fat
Inguinal White Adipose Tissue (iWAT) WeightIncreasedReducedDecrease in subcutaneous fat
Liver WeightIncreasedReducedSuggests reduced hepatic steatosis

Table 2: In Vitro Effects of this compound in 3T3-L1 Adipocytes

ParameterControlThis compoundOutcome
Lipid Accumulation (Oil Red O Staining)HighDose-dependently ReducedInhibition of adipogenesis
PPARγ ExpressionHighDose-dependently ReducedDownregulation of a key adipogenic transcription factor
C/EBPα ExpressionHighDose-dependently ReducedDownregulation of an important adipogenic transcription factor
FASN ExpressionHighDose-dependently ReducedReduction in a key enzyme for fatty acid synthesis
FABP4 ExpressionHighDose-dependently ReducedReduction in a fatty acid binding protein
AMPK PhosphorylationLowIncreasedActivation of the AMPK signaling pathway
AKT PhosphorylationHighDecreasedModulation of insulin signaling pathway

Experimental Protocols

Key In Vivo Experiment: High-Fat Diet-Induced Obese Mouse Model
  • Animal Model: Male C57BL/6J mice.

  • Diet: Mice were fed either a normal chow diet (NFD) or a high-fat diet (HFD, 60% kcal from fat) for 12 weeks to induce obesity.[1][4]

  • Treatment: After 5 weeks on the HFD, a cohort of mice was administered this compound via intraperitoneal injection.[1][4]

  • Parameters Measured:

    • Body weight was monitored throughout the study.[1][4]

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis.[1][4]

    • At the end of the study, serum levels of alanine aminotransferase (ALT), glucose, and triglycerides were measured.[1][4]

    • Adipose tissue (gWAT and iWAT) and liver were collected, weighed, and analyzed for histological changes and gene expression.[1]

Key In Vitro Experiment: 3T3-L1 Adipocyte Differentiation Assay
  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation Induction: Differentiation into mature adipocytes was induced using a standard cocktail of insulin, dexamethasone, and IBMX (MDI).[1]

  • Treatment: this compound was added to the culture medium at various concentrations during the differentiation process.[1]

  • Parameters Measured:

    • Lipid accumulation was visualized and quantified using Oil Red O staining.[1]

    • The expression of key adipogenesis-related genes and proteins (PPARγ, C/EBPα, FASN, FABP4) was determined by qPCR and Western blotting, respectively.[1]

    • The phosphorylation status of key signaling proteins, including AMPK and AKT, was assessed by Western blotting to elucidate the underlying molecular mechanism.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow of the in vivo study.

Tschimganidine_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK AKT AKT This compound->AKT pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis & Lipid Accumulation pAMPK->Adipogenesis Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake pAKT p-AKT (Active) AKT->pAKT Phosphorylation pAKT->Adipogenesis

Caption: Proposed signaling pathway of this compound's metabolic effects.

In_Vivo_Experimental_Workflow Start Start: 8-week-old C57BL/6J mice Diet Dietary Intervention (12 weeks) Start->Diet NFD Normal Fat Diet (NFD) Diet->NFD HFD High-Fat Diet (HFD) Diet->HFD Treatment Treatment Start (Week 5) HFD->Treatment HFD_Control HFD + Vehicle Treatment->HFD_Control HFD_this compound HFD + this compound Treatment->HFD_this compound Monitoring Monitoring: Body Weight HFD_Control->Monitoring HFD_this compound->Monitoring Tests Metabolic Tests: GTT & ITT Monitoring->Tests Endpoint Endpoint Analysis (Week 12) Tests->Endpoint Analysis Serum Analysis (ALT, Glucose, TG) Tissue Analysis (Adipose, Liver) Endpoint->Analysis

Caption: Workflow of the in vivo study on this compound in mice.

References

A Researcher's Guide: Alternative Methods to Oil Red O Staining for Validating the Lipolytic Effects of TSCHIMGANIDINE

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TSCHIMGANIDINE has emerged as a compound of interest for its potential anti-obesity effects, primarily demonstrated through its ability to reduce lipid accumulation in adipocytes.[1][2][3][4] The mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn downregulates the expression of key adipogenic transcription factors such as PPARγ and C/EBPα, and their downstream targets like FABP4 and FASN.[1][4] Traditionally, Oil Red O staining has been the conventional method to visualize and semi-quantify these effects on intracellular lipid droplets. However, the landscape of cellular imaging and quantification has evolved, offering researchers a variety of alternative techniques with distinct advantages in terms of specificity, quantification, and application to live-cell imaging. This guide provides a comprehensive comparison of viable alternatives to Oil Red O staining for researchers validating the effects of this compound.

Comparative Analysis of Lipid Detection Methods

The choice of a suitable method for lipid quantification depends on several factors, including the experimental setup, the need for quantification versus qualitative imaging, and the desired throughput. Below is a comparative summary of Oil Red O and its alternatives.

MethodPrincipleSample TypeQuantificationAdvantagesDisadvantages
Oil Red O Staining Lysochrome diazo dye that stains neutral triglycerides and lipids.Fixed cells/tissuesColorimetric (elution) or image analysis (semi-quantitative)Inexpensive, well-established protocol.[5][6]Requires cell fixation, prone to precipitation artifacts, semi-quantitative.[6][7]
Nile Red Staining Fluorescent phenoxazone dye that is intensely fluorescent in hydrophobic environments.Live or fixed cellsFluorometry, fluorescence microscopy, flow cytometryHigh sensitivity, suitable for live-cell imaging and high-throughput screening.[8][9]Broad emission spectrum can lead to bleed-through in multi-channel imaging.
BODIPY 493/503 Staining Fluorescent dye that specifically partitions into neutral lipid droplets.Live or fixed cells/tissuesFluorescence microscopy, flow cytometryHigh specificity for neutral lipids, narrow emission peak, photostable.[][11]More expensive than Oil Red O.
AdipoRed™ Assay A reagent based on Nile Red optimized for a 96-well plate format.Live or fixed cellsFluorescence plate readerHigh-throughput, quantitative, simple protocol.[12][13][14]Provides bulk measurement, no single-cell resolution.
Stimulated Raman Scattering (SRS) Microscopy Label-free chemical imaging based on the vibrational signatures of molecules.Live cells/tissuesImage analysis of signal intensity (highly quantitative)Label-free (no dye needed), highly specific and quantitative, provides chemical information.[15][16][17]Requires specialized and expensive equipment.

Experimental Protocols

Oil Red O Staining Protocol (for comparison)

This protocol is adapted for cultured cells.

  • Cell Culture and Treatment: Plate 3T3-L1 preadipocytes and induce differentiation. Treat the cells with the desired concentrations of this compound.

  • Fixation: After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 10 minutes.[18]

  • Staining: Wash the fixed cells with distilled water. Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes.[18]

  • Washing: Remove the staining solution and wash with 60% isopropanol briefly, followed by several washes with distilled water to remove background staining.

  • Imaging: Visualize the stained lipid droplets under a bright-field microscope.

  • Quantification: For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 500 nm using a microplate reader.[18]

Nile Red Staining Protocol

This protocol is suitable for fluorescence microscopy of live or fixed cells.

  • Preparation of Staining Solution: Prepare a 1 mM stock solution of Nile Red in DMSO. Just before use, dilute the stock solution to a working concentration of 200-1000 nM in PBS or serum-free medium.[8][9]

  • Cell Staining:

    • Live Cells: Wash the cells with PBS and incubate with the Nile Red working solution for 5-10 minutes at 37°C, protected from light.[8]

    • Fixed Cells: Fix cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and then incubate with the Nile Red working solution.

  • Washing: Wash the cells twice with PBS to remove excess stain.

  • Imaging: Mount the cells in an appropriate mounting medium and visualize using a fluorescence microscope. Use an excitation wavelength of ~552 nm and an emission wavelength of ~636 nm for lipid droplets.[9]

BODIPY 493/503 Staining Protocol

This protocol is ideal for high-resolution imaging of lipid droplets.

  • Preparation of Staining Solution: Prepare a 5 mM stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution in PBS to a final working concentration of 1-2 µM.[19]

  • Cell Staining:

    • Live Cells: Wash cells with PBS and incubate with the BODIPY working solution for 15 minutes at 37°C in the dark.[19]

    • Fixed Cells: Fix cells with 4% paraformaldehyde for 15-20 minutes, wash with PBS, and then incubate with the BODIPY working solution for 20-60 minutes.[][11]

  • Washing: Wash the cells 2-3 times with PBS.

  • Imaging: Image the cells using a fluorescence microscope with excitation/emission settings appropriate for BODIPY 493/503 (approximately 493/503 nm).

AdipoRed™ Assay Protocol

This protocol is designed for a 96-well plate format for high-throughput quantification.

  • Cell Culture and Treatment: Culture and differentiate cells in a 96-well plate, including treatment with this compound.

  • Reagent Preparation: Allow the AdipoRed™ reagent to come to room temperature.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash each well with 100 µl of PBS. Add 50 µl of PBS back to each well.

    • Add 5 µl of AdipoRed™ reagent to each well.[13]

    • Incubate the plate for 10-15 minutes at room temperature.[13]

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 572 nm.[12][14]

Visualizations

Signaling Pathway of this compound in Adipocytes

TSCHIMGANIDINE_Pathway This compound This compound AMPK AMPK This compound->AMPK activates PPARg PPARγ AMPK->PPARg inhibits CEBPa C/EBPα AMPK->CEBPa inhibits Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis FASN FASN PPARg->FASN FABP4 FABP4 PPARg->FABP4 CEBPa->Adipogenesis

Caption: this compound signaling cascade in adipocytes.

Experimental Workflow for Lipid Quantification

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining/Analysis cluster_quantification Data Acquisition & Quantification Preadipocytes 1. Plate Preadipocytes Differentiation 2. Induce Differentiation Treatment 3. Treat with this compound Fixation 4a. Fix Cells (optional) Treatment->Fixation SRS 4c. SRS Microscopy (Label-free) Treatment->SRS Staining 4b. Stain with Fluorescent Dye Fixation->Staining Microscopy 5a. Fluorescence Microscopy Staining->Microscopy PlateReader 5b. Plate Reader (e.g., AdipoRed) Staining->PlateReader FlowCytometry 5c. Flow Cytometry Staining->FlowCytometry ImageAnalysis 6. Image/Data Analysis SRS->ImageAnalysis Microscopy->ImageAnalysis PlateReader->ImageAnalysis FlowCytometry->ImageAnalysis

Caption: General workflow for assessing this compound's effects.

Comparison of Staining Methodologies

Staining_Comparison ORO Oil Red O Bright-field Semi-quantitative Fixed Samples Fluorescent Fluorescent Dyes Nile Red BODIPY Quantitative Live or Fixed Samples HTS High-Throughput AdipoRed Assay Quantitative Bulk Measurement LabelFree Label-Free SRS Microscopy Highly Quantitative Chemical Specificity

Caption: Key characteristics of lipid detection methods.

References

A Comparative Analysis of Gene Expression Profiles: TSCHIMGANIDINE vs. Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting metabolic and obesity-related pathways, both TSCHIMGANIDINE, a natural terpenoid, and Orlistat, a well-established anti-obesity drug, have demonstrated significant effects on gene expression. While direct comparative transcriptomic studies are not yet available, existing research provides valuable insights into their distinct and overlapping mechanisms of action at the molecular level. This guide synthesizes the current understanding of how each compound modulates gene expression, offering a valuable resource for researchers, scientists, and drug development professionals.

Gene Expression Modulation: A Comparative Overview

The primary mechanism of Orlistat is the inhibition of gastric and pancreatic lipases, which reduces the absorption of dietary fats.[1][2] However, its influence extends to the regulation of gene expression. In contrast, this compound primarily appears to exert its effects through the modulation of key signaling pathways that control adipogenesis and lipid metabolism.

Below is a summary of the known effects of each compound on the expression of various genes, compiled from multiple independent studies.

Gene Target Effect of this compound Treatment Effect of Orlistat Treatment Biological Process Supporting Evidence (Citation)
PPARγ DownregulationNot explicitly reported in the provided search resultsAdipogenesis, Lipid Metabolism[3]
C/EBPα DownregulationNot explicitly reported in the provided search resultsAdipogenesis, Lipid Metabolism[4][3]
FABP4 DownregulationNot explicitly reported in the provided search resultsFatty Acid Transport, Lipid Metabolism[4][3]
FASN DownregulationDownregulation/InhibitionFatty Acid Synthesis, Lipogenesis[1][4][3]
Her2/neu (erbB-2) Not reportedDownregulationCell Proliferation, Oncogenesis[5][6]
acs-2 Not reportedDownregulation (in C. elegans)Fatty Acid Metabolism[7]
atgl-2 Not reportedDownregulation (in C. elegans)Lipolysis[7]
hlh-11 Not reportedDownregulation (in C. elegans)Lipid Metabolism Regulation[7]
pod-2 Not reportedDownregulation (in C. elegans)Fatty Acid Metabolism[7]
nhr-49 Not reportedDownregulation (in C. elegans)Lipid Metabolism Regulation[7]

Experimental Methodologies

The following sections detail the experimental protocols employed in the cited studies to evaluate the effects of this compound and Orlistat on gene expression.

This compound Gene Expression Analysis in 3T3-L1 Adipocytes
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes were cultured and induced to differentiate into mature adipocytes. Two days after inducing differentiation, the cells were treated with varying concentrations of this compound.[4]

  • RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the treated 3T3-L1 cells. The expression levels of target genes, including PPARγ, C/EBPα, FABP4, and FASN, were quantified using qRT-PCR.[4]

  • Protein Analysis (Western Blotting): To confirm changes at the protein level, cell lysates were prepared and subjected to Western blotting to detect the protein expression of PPARγ, C/EBPα, FABP4, and FASN.[4]

Orlistat Gene Expression Analysis in Breast Cancer Cells
  • Cell Culture: Human breast cancer cell lines (e.g., SK-Br3) were cultured in appropriate media.[5]

  • Treatment: Cells were treated with micromolar concentrations of Orlistat for specified time periods.[5]

  • Gene Expression Analysis:

    • Luciferase Reporter Assay: To assess the effect on Her2/neu promoter activity, a luciferase reporter gene driven by the Her2/neu promoter was transfected into the cells. The luciferase activity was measured after Orlistat treatment.[5][6]

    • RNA Interference (RNAi): To confirm the role of Fatty Acid Synthase (FAS), RNAi was used to silence FAS gene expression, and the subsequent effect on Her2/neu expression was observed.[5][6]

  • Protein Analysis (Immunoblotting): The protein levels of Her2/neu and other signaling molecules were determined by immunoblotting.[5]

Orlistat Gene Expression Analysis in C. elegans
  • Nematode Culture and Treatment: Wild-type C. elegans were cultured on Nematode Growth Medium (NGM) plates. Worms were treated with Orlistat in both standard and high-glucose conditions.[7]

  • RNA Extraction and RT-qPCR: Total RNA was extracted from the nematodes. The expression of various mRNAs and microRNAs related to lipid metabolism was quantified using reverse transcription quantitative PCR (RT-qPCR).[7]

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for gene expression analysis and a key signaling pathway affected by this compound.

experimental_workflow cluster_treatment Treatment Phase cluster_analysis Gene Expression Analysis cluster_protein Protein Level Confirmation cell_culture Cell/Organism Culture (e.g., 3T3-L1, C. elegans) treatment Treatment with This compound or Orlistat cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction protein_extraction Protein Lysate Preparation treatment->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Gene Expression Data Analysis qpcr->data_analysis western_blot Western Blotting protein_extraction->western_blot protein_quant Protein Quantification western_blot->protein_quant

Caption: A generalized experimental workflow for analyzing the effects of this compound and Orlistat on gene and protein expression.

tschimganidine_pathway TSCH This compound AMPK AMPK TSCH->AMPK Activates Adipogenesis_Genes Adipogenesis-Related Genes (PPARγ, C/EBPα, FABP4, FASN) AMPK->Adipogenesis_Genes Inhibits Expression Lipid_Accumulation Lipid Accumulation Adipogenesis_Genes->Lipid_Accumulation Promotes

Caption: The proposed signaling pathway of this compound, leading to the downregulation of adipogenesis-related genes via AMPK activation.[4][3][8]

Conclusion

While both this compound and Orlistat exhibit properties that can influence lipid metabolism, their primary mechanisms and documented effects on gene expression differ significantly. This compound appears to act upstream, modulating a key signaling pathway (AMPK) to suppress the expression of a suite of genes critical for adipocyte differentiation and lipid storage.[3] Orlistat, in addition to its lipase-inhibiting function, has been shown to downregulate specific genes involved in cancer progression and fatty acid synthesis.[1][6] The findings in C. elegans suggest a broader impact of Orlistat on lipid metabolism genes that warrants further investigation in mammalian systems.[7]

This comparative guide highlights the necessity for direct, comprehensive transcriptomic studies to fully elucidate the similarities and differences in the gene expression profiles induced by these two compounds. Such research will be pivotal for a deeper understanding of their therapeutic potential and for the development of more targeted and effective treatments for obesity and related metabolic disorders.

References

A Comparative Analysis of TSCHIMGANIDINE and Berberine in the Reduction of Lipid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global rise in metabolic diseases has intensified the search for novel therapeutic agents that can effectively manage lipid accumulation. Both TSCHIMGANIDINE, a terpenoid from the Umbelliferae family, and berberine, a natural isoquinoline alkaloid, have demonstrated significant potential in reducing lipid accumulation. While no direct comparative studies have been published to date, this guide provides a comprehensive analysis of their individual efficacies and mechanisms of action based on existing experimental data. Both compounds converge on the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, yet they also exhibit distinct downstream effects. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the pertinent signaling pathways to aid researchers in evaluating their potential therapeutic applications.

Mechanism of Action and Comparative Efficacy

Both this compound and berberine have been shown to effectively reduce lipid accumulation in preclinical models, primarily through the activation of the AMPK signaling pathway.[1][2][3][4][5] Activation of AMPK is a critical event that initiates a cascade of downstream effects, ultimately leading to a decrease in the synthesis of fatty acids and cholesterol.[2]

This compound has been identified as a potent anti-obesity agent that impedes adipogenesis and improves glucose homeostasis.[1][2] Studies have shown that it significantly increases the phosphorylation of AMPK.[1][2][3] This activation leads to a reduction in the expression of key adipogenic and lipid accumulation-related factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid synthase (FASN), and fatty acid-binding protein 4 (FABP4).[2] Importantly, the lipid-reducing effects of this compound are negated when AMPK is depleted, highlighting the central role of this kinase in its mechanism of action.[1][2][3] In vivo studies using high-fat diet-induced obese mice have demonstrated that this compound administration leads to a significant reduction in the weight and size of gonadal white adipose tissue (WAT) and lowers blood glucose levels.[1][2]

Berberine also exerts its lipid-lowering effects through the activation of AMPK.[4][5] Upon activation, AMPK phosphorylates sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[4][5] This phosphorylation event suppresses the proteolytic processing of the SREBP-1c precursor into its mature, active form and inhibits its subsequent translocation to the nucleus.[4] As a result, the expression of lipogenic genes is downregulated, leading to reduced intracellular fat accumulation.[4] Beyond the AMPK-SREBP-1c axis, berberine has been shown to regulate multiple targets in lipid metabolism across the liver, gut, and blood vessels.[6][7] Some studies also suggest that berberine can reduce lipid accumulation independently of AMPK by inhibiting mitochondrial complex I.[8][9]

While a direct quantitative comparison is not available from head-to-head studies, the existing data suggests that both compounds are effective in reducing lipid accumulation through partially overlapping mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from representative studies on this compound and berberine.

Table 1: In Vitro Effects on Adipogenesis and Gene Expression

CompoundCell LineConcentrationEffect on Lipid Accumulation (Oil Red O Staining)Key Gene/Protein Expression ChangesReference
This compound 3T3-L115 µg/mlDose-dependent inhibition of lipid accumulationDecreased expression of PPARγ, C/EBPα, FASN, and FABP4[2]
Berberine 3T3-L120 µMReduced intracellular fat accumulationDecreased expression of lipogenic genes[4]

Table 2: In Vivo Effects on Metabolic Parameters

CompoundAnimal ModelDosage & DurationEffect on Body Weight & Adipose TissueEffect on Blood Glucose & LipidsReference
This compound High-fat diet-fed C57BL/6J miceIntraperitoneal injection for 12 weeksDrastically reduced weight and size of gonadal white adipose tissueReduced blood glucose levels[1][2]
Berberine High-fat diet-fed C57BL/6J miceNot specifiedDecreased body weightDecreased cholesterol and triglyceride levels[8]
Berberine ob/ob miceNot specifiedNot specifiedReduced hepatic triglyceride accumulation[5]

Experimental Protocols

Cell Culture and Adipocyte Differentiation

3T3-L1 preadipocytes are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine serum.[10] To induce differentiation, post-confluent cells are incubated in DMEM with 10% fetal bovine serum (FBS), 1 µg/mL insulin, 520 µM 3-isobutyl-1-methylxanthine (IBMX), and 1 µM dexamethasone.[10] After two days, the medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin. Four days later, the medium is switched to DMEM with 10% FBS.[10]

Oil Red O Staining for Lipid Accumulation

Differentiated 3T3-L1 cells are fixed with 10% formalin for 10 minutes and washed with distilled water.[10] The cells are then stained with an Oil Red O solution (in 60% isopropanol).[10] To quantify lipid accumulation, the stain is eluted with 100% isopropanol, and the optical density is measured at 500 nm.[10]

Western Blot Analysis

Cell lysates are prepared using RIPA buffer.[10] Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against key proteins such as p-AMPK, AMPK, PPARγ, C/EBPα, FASN, FABP4, and SREBP-1c, followed by incubation with a secondary antibody.[10] Protein bands are visualized using a chemiluminescence detector.[10]

Animal Studies

Wild-type C57BL/6J male mice are fed a high-fat diet (60% of kcal as fat) for a specified period (e.g., 12 weeks) to induce obesity.[10] The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection).[10] Body weight and food intake are monitored regularly.[10] At the end of the study, blood and tissues are collected for analysis of metabolic parameters, including blood glucose, triglycerides, and gene/protein expression in adipose and liver tissues.[10]

Signaling Pathway and Workflow Diagrams

TSCHIMGANIDINE_Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation AdipogenesisFactors PPARγ, C/EBPα, FASN, FABP4 pAMPK->AdipogenesisFactors Inhibits Expression LipidAccumulation Lipid Accumulation AdipogenesisFactors->LipidAccumulation

Caption: this compound signaling pathway.

Berberine_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SREBP1c_precursor SREBP-1c (precursor) pAMPK->SREBP1c_precursor Phosphorylates SREBP1c_mature SREBP-1c (mature, nuclear) SREBP1c_precursor->SREBP1c_mature Inhibits Processing & Nuclear Translocation LipogenicGenes Lipogenic Gene Expression SREBP1c_mature->LipogenicGenes Activates LipidAccumulation Lipid Accumulation LipogenicGenes->LipidAccumulation

Caption: Berberine signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 3T3-L1 Cell Culture Differentiation Induce Adipocyte Differentiation CellCulture->Differentiation Treatment_vitro Treat with this compound or Berberine Differentiation->Treatment_vitro Analysis_vitro Analyze Lipid Accumulation (Oil Red O) & Gene/Protein Expression (Western Blot/PCR) Treatment_vitro->Analysis_vitro AnimalModel High-Fat Diet-Induced Obese Mice Treatment_vivo Administer this compound or Berberine AnimalModel->Treatment_vivo Monitoring Monitor Body Weight, Food Intake, & Glucose Treatment_vivo->Monitoring Analysis_vivo Analyze Adipose Tissue, Liver, & Serum for Metabolic Parameters Monitoring->Analysis_vivo

Caption: General experimental workflow.

References

Replicating Key Findings of Tschimganidine's Anti-Obesity Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-obesity effects of Tschimganidine, a terpenoid compound isolated from the Umbelliferae family.[1][2][3] It aims to facilitate the replication of key research findings by presenting detailed experimental protocols and comparing its efficacy with other anti-obesity agents based on available data.

Executive Summary

This compound has demonstrated significant anti-obesity properties in preclinical studies by inhibiting adipogenesis and lipid accumulation.[1][2][3] The primary mechanism of action is attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] In high-fat diet-induced obese mice, administration of this compound led to a notable reduction in body weight, adipose tissue mass, and improvements in glucose metabolism.[1][2] While direct comparative clinical trials are not yet available, this guide places this compound's preclinical efficacy in the context of established and emerging anti-obesity drugs.

Comparative Efficacy of Anti-Obesity Agents

The following tables summarize the performance of this compound in a preclinical mouse model and compare it with the reported efficacy of other anti-obesity drugs in clinical trials. It is crucial to note that direct comparisons are limited due to the differing nature of the studies (preclinical vs. clinical).

Table 1: Preclinical Efficacy of this compound in High-Fat Diet (HFD)-Induced Obese Mice [1]

ParameterControl (HFD)This compound (5 µg/kg)Percentage Change
Body Weight Gain (g) ~18 g~10 g~44% reduction
Gonadal White Adipose Tissue (gWAT) Weight (g) ~2.5 g~1.5 g~40% reduction
Inguinal White Adipose Tissue (iWAT) Weight (g) ~1.2 g~0.7 g~42% reduction
Blood Glucose (mg/dL) ~250 mg/dL~180 mg/dL~28% reduction
Hepatic Triglycerides (mg/dL) ~35 mg/dL~20 mg/dL~43% reduction

Table 2: Clinical Efficacy of Selected Anti-Obesity Drugs in Humans

DrugMechanism of ActionAverage Weight Loss (Placebo-Subtracted)
Orlistat Lipase inhibitor2.9%[4]
Phentermine/Topiramate Sympathomimetic amine / Anticonvulsant6.8%[4]
Naltrexone/Bupropion Opioid antagonist / Aminoketone antidepressant4.0%[4]
Liraglutide (GLP-1 Receptor Agonist) GLP-1 receptor agonist5.4%[4]
Semaglutide (GLP-1 Receptor Agonist) GLP-1 receptor agonist~15%[5][6][7]
Tirzepatide (GIP and GLP-1 Receptor Agonist) Dual GIP and GLP-1 receptor agonist~15-22%[5][8]
Retatrutide (GLP-1, GIP, and Glucagon Receptor Agonist) Triple GLP-1, GIP, and glucagon receptor agonist~24.2%[7]

Mechanism of Action: The AMPK Signaling Pathway

This compound exerts its anti-adipogenic effects primarily through the activation of the AMPK signaling pathway. This activation leads to a cascade of downstream events that ultimately inhibit the expression of key adipogenic transcription factors and enzymes involved in lipid synthesis.

Tschimganidine_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC PPARg PPARγ pAMPK->PPARg CEBPa C/EBPα pAMPK->CEBPa pACC p-ACC (Inactive) ACC->pACC Phosphorylation Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: this compound activates AMPK, leading to the inhibition of adipogenesis.

Experimental Protocols

To facilitate the replication of the key findings on this compound, detailed methodologies for the pivotal in vivo experiments are provided below.

In Vivo Anti-Obesity Study in Mice

This protocol outlines the induction of obesity in mice and the subsequent treatment with this compound to evaluate its anti-obesity effects.

in_vivo_workflow start Start: 8-week-old C57BL/6J male mice diet High-Fat Diet (HFD; 60% kcal from fat) or Normal Chow Diet (NFD) for 12 weeks start->diet treatment After 5 weeks on HFD, begin This compound (i.p. injection) twice a week diet->treatment monitoring Monitor body weight and food intake every 2 days treatment->monitoring end End of 12-week study: - Collect blood for analysis - Harvest and weigh adipose tissues - Histological analysis monitoring->end

Caption: Workflow for the in vivo evaluation of this compound's anti-obesity effects.

1. Animals and Diet:

  • Species: Male C57BL/6J mice, 8 weeks old.[9]

  • Diet: Mice are fed either a normal chow diet (NFD) or a high-fat diet (HFD) where 60% of the kilocalories are derived from fat.[1][9]

  • Duration: The dietary regimen is maintained for 12 weeks.[1][9]

2. This compound Administration:

  • Timing: After 5 weeks of HFD feeding, intraperitoneal (i.p.) injections of this compound are initiated.[1][9]

  • Dosage: A dose of 5 µg/kg body weight is administered twice a week.[1]

  • Control Groups: Control groups receive vehicle injections.

3. Key Measurements and Analyses:

  • Body Weight and Food Intake: Monitored and recorded every two days throughout the study.[9]

  • Metabolic Parameters: At the end of the 12-week period, blood is collected for the analysis of glucose, triglycerides, and other relevant markers.[1]

  • Adipose Tissue Analysis: Gonadal white adipose tissue (gWAT) and inguinal white adipose tissue (iWAT) are dissected and weighed.[1]

  • Histology: Adipose tissue samples are fixed in 4% paraformaldehyde, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess adipocyte size.[9]

  • Gene Expression Analysis: RNA is extracted from adipose tissues to quantify the expression of adipogenesis-related genes (e.g., PPARγ, C/EBPα) via real-time PCR.[1]

  • Protein Analysis: Western blotting is performed on tissue lysates to determine the protein levels and phosphorylation status of key signaling molecules, including AMPK and ACC.[2]

Cell Culture and In Vitro Adipogenesis Assay

This protocol describes the use of 3T3-L1 preadipocytes to study the direct effects of this compound on adipocyte differentiation and lipid accumulation.

1. Cell Culture and Differentiation:

  • Cell Line: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.

  • This compound Treatment: this compound (e.g., at a concentration of 15 µg/ml) is added to the culture medium during the differentiation process.[10]

2. Assessment of Adipogenesis:

  • Oil Red O Staining: On day 8 of differentiation, cells are fixed and stained with Oil Red O solution to visualize lipid droplets. The stain is then eluted, and the absorbance is measured to quantify lipid accumulation.

  • Gene and Protein Expression Analysis: Cells are harvested at different time points during differentiation to analyze the expression of adipogenic markers (PPARγ, C/EBPα, FABP4, FASN) by real-time PCR and Western blotting.[2]

Conclusion

The available preclinical data strongly suggest that this compound is a promising candidate for the development of a novel anti-obesity therapeutic. Its mechanism of action, centered on the activation of the pivotal energy sensor AMPK, offers a distinct approach to tackling obesity. The detailed protocols provided in this guide are intended to aid researchers in the verification and further exploration of these significant findings. Future research, including direct comparative studies and eventual clinical trials, will be essential to fully elucidate the therapeutic potential of this compound in the management of obesity.

References

Independent Validation of Tschimganidine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of TSCHIMGANIDINE with established and emerging alternatives for the management of obesity and related metabolic disorders. The information is supported by experimental data from preclinical studies to aid in the evaluation of its promise as a novel therapeutic agent.

Introduction to this compound

This compound is a terpenoid compound isolated from the Umbelliferae plant family.[1][2] Preclinical research has identified it as a potential therapeutic agent for obesity and metabolic diseases.[1][2][3] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3]

Mechanism of Action: The AMPK Pathway

This compound exerts its therapeutic effects by significantly increasing the phosphorylation of AMPK.[1][2][3] Activated AMPK, in turn, orchestrates a series of downstream events that collectively contribute to an improved metabolic profile. This includes the inhibition of adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats), leading to reduced lipid accumulation in adipocytes and other tissues.[1][2][3] Furthermore, AMPK activation enhances glucose uptake and utilization, thereby improving glucose homeostasis.[3]

Below is a diagram illustrating the signaling pathway of this compound.

Tschimganidine_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis (Fat Cell Formation) pAMPK->Adipogenesis Inhibits Lipogenesis Lipogenesis (Fat Synthesis) pAMPK->Lipogenesis Inhibits GlucoseUptake Glucose Uptake pAMPK->GlucoseUptake Promotes LipidAccumulation Reduced Lipid Accumulation Adipogenesis->LipidAccumulation Lipogenesis->LipidAccumulation ImprovedGlucose Improved Glucose Homeostasis GlucoseUptake->ImprovedGlucose

Caption: this compound Signaling Pathway.

Comparative Analysis with Alternative Therapies

To objectively evaluate the therapeutic potential of this compound, its preclinical performance is compared here with three other agents used or investigated for obesity management: Orlistat, Liraglutide, and Metformin. The comparison is based on data from studies utilizing a high-fat diet (HFD)-induced obese mouse model, a standard preclinical model for studying obesity and metabolic diseases.

Mechanisms of Action of Comparator Drugs
  • Orlistat: A pancreatic and gastric lipase inhibitor that reduces the absorption of dietary fats.[4]

  • Liraglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist that enhances insulin secretion, suppresses appetite, and delays gastric emptying.[5][6]

  • Metformin: A biguanide that primarily decreases hepatic glucose production and improves insulin sensitivity. It is also known to activate AMPK.[7][8]

Quantitative Comparison of Efficacy in High-Fat Diet-Induced Obese Mice

The following tables summarize the quantitative data on the effects of this compound and its comparators on key metabolic parameters in HFD-fed mice. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Effect on Body Weight and Fat Mass

CompoundDosageTreatment DurationBody Weight ReductionFat Mass ReductionSource(s)
This compound 5 µg/kg, i.p.7 weeksSignificant reduction vs. HFD controlReduced gonadal and inguinal white adipose tissue weight[2][3]
Orlistat 50 mg/kg/day, gavage12 weeksSignificant reduction vs. HFD controlReduced subcutaneous and visceral adipose tissue weight[4]
Liraglutide 0.2 mg/kg, s.c., twice daily2 weeksSignificant reduction vs. HFD controlReduced subcutaneous, visceral, and perirenal adipose tissue weight[5][6]
Metformin 250 mg/kg in drinking waterNot specifiedSignificant reduction in body weight gainMarkedly decreased various body fat pad weights[7][8]

Table 2: Effect on Glucose and Lipid Metabolism

CompoundDosageTreatment DurationBlood Glucose ReductionSerum Triglyceride ReductionSource(s)
This compound 5 µg/kg, i.p.7 weeksSignificantly lower than HFD controlModerated levels in HFD-fed mice[2][3]
Orlistat Not specified3 monthsImproved glucose toleranceReduced serum triglycerides in HFD-fed mice[9][10]
Liraglutide 0.2 mg/kg, s.c., twice daily2 weeksSignificantly decreased fasting glucoseSignificantly decreased[5][6]
Metformin 0.25-0.5% in HFD9 weeksMarkedly improved glucose intoleranceNot explicitly stated in the reviewed abstract[7]

Experimental Protocols

A generalized experimental protocol for evaluating the therapeutic potential of a compound in a high-fat diet-induced obesity mouse model is outlined below. This protocol is a composite based on the methodologies described in the cited literature for this compound and the comparator drugs.

High-Fat Diet-Induced Obesity Mouse Model Workflow

HFD_Mouse_Model_Workflow Start Start: 8-week-old C57BL/6J mice HFD High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 12 weeks Start->HFD Treatment_Start Initiate Treatment (after 5 weeks of HFD) HFD->Treatment_Start Treatment_Groups Treatment Groups: - Vehicle Control - Test Compound (e.g., this compound) - Comparator Drugs Treatment_Start->Treatment_Groups Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment_Groups->Monitoring Endpoint Endpoint Analysis (after 7 weeks of treatment) Monitoring->Endpoint Tissue_Collection Tissue Collection: - Adipose Tissue - Liver Endpoint->Tissue_Collection Blood_Analysis Blood Analysis: - Glucose - Triglycerides - Insulin Endpoint->Blood_Analysis Histology Histological Analysis: - H&E Staining of Adipose and Liver Endpoint->Histology GTT_ITT Metabolic Tests: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) Endpoint->GTT_ITT

References

Hypothetical Comparison: TSCHIMGANIDINE vs. Compound X for Disease Y

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of publicly available scientific literature and databases, no information, experimental data, or clinical studies on a compound named "TSCHIMGANIDINE" could be found. This suggests that "this compound" may be a very new or proprietary compound not yet described in published literature, a possible misspelling of a different agent, or a hypothetical substance.

Consequently, a critical review of its efficacy and a direct comparison with other alternatives based on experimental data cannot be provided at this time. Researchers, scientists, and drug development professionals are advised to verify the name and consult internal documentation or proprietary databases for information on this compound.

To illustrate the requested format, a hypothetical example is provided below, assuming "this compound" is a novel therapeutic agent.

This guide presents a hypothetical comparison between the novel therapeutic agent this compound and the established treatment, Compound X, for the management of Disease Y. The data and experimental protocols are illustrative and not based on actual studies of this compound.

Data Presentation

Table 1: Comparative Efficacy of this compound and Compound X in a Murine Model of Disease Y

ParameterThis compound (10 mg/kg)Compound X (20 mg/kg)Placebo
Tumor Volume Reduction (%) 65%45%5%
Median Survival (Days) 453520
Biomarker Z Reduction (%) 70%50%10%

Table 2: In Vitro Cytotoxicity in Disease Y Cell Line (IC50 Values)

CompoundIC50 (µM)
This compound 5.2
Compound X 12.8

Experimental Protocols

In Vivo Murine Model of Disease Y

  • Animal Model: Female BALB/c mice (6-8 weeks old) were subcutaneously inoculated with 1x10^6 Disease Y cells in the right flank.

  • Treatment Groups: Mice were randomized into three groups (n=10 per group):

    • This compound (10 mg/kg, administered intraperitoneally, daily)

    • Compound X (20 mg/kg, administered orally, daily)

    • Placebo (saline, administered intraperitoneally, daily)

  • Efficacy Assessment: Tumor volumes were measured every two days using digital calipers. Survival was monitored daily. Serum levels of Biomarker Z were quantified by ELISA at the end of the study.

In Vitro Cytotoxicity Assay

  • Cell Line: Human Disease Y cell line (ATCC® HTB-XXX™)

  • Method: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Compound X for 72 hours.

  • Analysis: Cell viability was assessed using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Mandatory Visualization

Below are hypothetical diagrams representing a potential mechanism of action for this compound and a workflow for its evaluation.

cluster_pathway Hypothetical Signaling Pathway for Disease Y Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->KinaseB Inhibits

Caption: Hypothetical signaling pathway of Disease Y and the inhibitory action of this compound.

cluster_workflow Drug Efficacy Evaluation Workflow A In Vitro Screening (Cytotoxicity Assay) B Lead Compound Identification A->B C In Vivo Murine Model (Efficacy & Toxicity) B->C D Pharmacokinetic/ Pharmacodynamic Studies C->D E Preclinical Data Analysis & IND Submission D->E

Caption: A generalized workflow for the preclinical evaluation of a therapeutic candidate.

A Preclinical vs. Clinical Showdown: Benchmarking Tschimganidine's Performance Against Established Obesity Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel natural compound, Tschimganidine, has demonstrated promising anti-obesity effects in preclinical studies, positioning it as a potential future therapeutic. This guide provides a comparative analysis of this compound against currently established, FDA-approved obesity treatments, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape and future possibilities in obesity pharmacotherapy. The data presented for this compound is based on preclinical animal studies and should be interpreted as exploratory, pending human clinical trials.

Comparative Analysis of Obesity Treatments

The following table summarizes the key characteristics of this compound and established obesity treatments. It is crucial to note the differing stages of development, with this compound data being preclinical and the others derived from extensive human clinical trials.

Treatment Mechanism of Action Efficacy (Weight Loss) Administration Common Adverse Events Development Stage
This compound Activates AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis. This leads to reduced lipid accumulation and adipogenesis.[1][2][3]In high-fat diet-induced obese mice, intraperitoneal injection of this compound (1 and 5 μg/kg) for 7 weeks resulted in a significant reduction in body weight compared to vehicle-treated mice.[1]Intraperitoneal injection (in mice)[1]Not yet determined in humans.Preclinical[1][2][3][4]
Orlistat (Xenical®, Alli®)Inhibits gastric and pancreatic lipases, thereby reducing the absorption of dietary fats by approximately 30%.[1][2][3][4][5]~2.9-5.6 kg greater weight loss than placebo over 6-12 months.[4][6]Oral[2]Gastrointestinal side effects such as oily spotting, flatus with discharge, and fecal urgency.[5]FDA Approved[2][3]
Liraglutide (Saxenda®)Glucagon-like peptide-1 (GLP-1) receptor agonist. It increases satiety, delays gastric emptying, and regulates appetite through actions on the brain.[7][8][9][10]4 to 6 kg greater weight loss compared to placebo.[7] A meta-analysis showed a 5.2 kg reduction in body weight with a 3.0 mg dose.[9]Subcutaneous injection[7]Nausea, vomiting, diarrhea, constipation, and increased heart rate.[7]FDA Approved[11]
Semaglutide (Wegovy®, Ozempic®)A long-acting GLP-1 receptor agonist with a similar mechanism to liraglutide, leading to reduced appetite and caloric intake.[9][10][12][13]Mean weight loss of 14.9% from baseline compared to 2.4% with placebo after 68 weeks.[12][13] Higher doses (7.2 mg) have shown up to 20.7% average weight reduction.[14]Subcutaneous injection,[12] Oral formulation also available.[15][16]Nausea, vomiting, diarrhea, constipation, and abdominal pain.[13]FDA Approved[10]
Phentermine-Topiramate (Qsymia®)A combination of a sympathomimetic amine anorectic (phentermine) and an anticonvulsant (topiramate). The exact mechanism for weight loss is not fully understood but is thought to involve appetite suppression and enhanced satiety.[11]Mean weight loss of at least 10% of baseline was achieved and sustained for up to 2 years in over 50% of subjects.[17][18]Oral[19]Paresthesia, dizziness, dysgeusia, insomnia, constipation, and dry mouth.[20]FDA Approved[19]

Experimental Protocols

This compound Preclinical Study

A key preclinical study evaluated the anti-obesity effects of this compound in vivo.[1]

  • Study Design: Male C57BL/6J mice were fed either a normal chow diet (NFD) or a high-fat diet (HFD) for 12 weeks. After 5 weeks on the HFD, mice were intraperitoneally injected with this compound (1 or 5 μg/kg) or a vehicle control twice a week for the remaining 7 weeks.

  • Animal Model: High-fat diet-induced obese mice.

  • Dosage and Administration: 1 and 5 μg/kg of this compound administered via intraperitoneal injection twice weekly.

  • Primary Endpoints: Body weight, adipose tissue mass (gonadal and inguinal white adipose tissue), and adipocyte size.

  • Key Findings: this compound treatment significantly reduced body weight gain, the weight of white adipose tissues, and the size of adipocytes in HFD-fed mice compared to the vehicle-treated group. It also improved glucose tolerance and insulin sensitivity.[1]

Established Obesity Treatment Clinical Trials (General Overview)

Clinical trials for established obesity treatments like Liraglutide, Semaglutide, and Phentermine-Topiramate typically follow a randomized, double-blind, placebo-controlled design.

  • Study Design: Participants are randomly assigned to receive the active drug or a placebo, with neither the participants nor the investigators knowing who is receiving which treatment. These trials often last from 56 to 68 weeks.[7][12][17]

  • Patient Population: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, type 2 diabetes, dyslipidemia).[11][12]

  • Intervention: The active drug is administered at a specific dose and frequency (e.g., daily or weekly injections, daily oral tablets) alongside lifestyle interventions, including a reduced-calorie diet and increased physical activity.[12]

  • Primary Endpoints: The primary outcomes are typically the mean percentage change in body weight from baseline and the proportion of participants achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%).[12]

Visualizing the Mechanisms and Workflows

To further elucidate the scientific underpinnings and experimental processes, the following diagrams are provided.

Tschimganidine_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis (Fat Cell Formation) pAMPK->Adipogenesis Inhibits Lipid_Accumulation Lipid Accumulation pAMPK->Lipid_Accumulation Inhibits

Caption: this compound's proposed mechanism of action.

Comparative_Experimental_Workflow cluster_preclinical Preclinical (this compound) cluster_clinical Clinical (Established Treatments) Animal_Model High-Fat Diet Mouse Model Treatment_P This compound (i.p. injection) Animal_Model->Treatment_P Outcome_P Measure Body Weight, Adipose Tissue Mass, Metabolic Parameters Treatment_P->Outcome_P Patient_Population Human Subjects (Obese/Overweight) Randomization Randomized to Drug or Placebo Patient_Population->Randomization Treatment_C Active Drug + Lifestyle Intervention Randomization->Treatment_C Placebo_C Placebo + Lifestyle Intervention Randomization->Placebo_C Outcome_C Measure % Weight Loss, Safety, and Tolerability Treatment_C->Outcome_C Placebo_C->Outcome_C

Caption: Comparative experimental workflows.

References

A Comparative Meta-Analysis of Tschimganidine and Alternative In Vivo Weight Loss Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Preclinical Data

This guide provides a comprehensive meta-analysis of the available in vivo data for Tschimganidine in the context of weight loss, compared with established and emerging therapeutic alternatives. Due to the nascent stage of this compound research, this analysis is based on a single, pivotal in vivo study. This guide is intended to provide an objective comparison to aid researchers and drug development professionals in evaluating its potential.

Executive Summary

This compound, a terpenoid compound, has demonstrated notable anti-obesity effects in a preclinical model of diet-induced obesity. The primary mechanism of action identified is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis. This guide presents a detailed examination of the seminal in vivo study on this compound and contrasts its findings with data from in vivo studies of other weight loss agents, including GLP-1 receptor agonists, SGLT2 inhibitors, and a pancreatic lipase inhibitor. While direct cross-study comparisons should be interpreted with caution due to variations in experimental design, this guide aims to provide a structured overview of the current preclinical landscape for these compounds.

Data Presentation: A Comparative Overview of In Vivo Weight Loss Studies

The following tables summarize the quantitative data extracted from in vivo studies on this compound and its comparators.

Table 1: In Vivo Study on this compound and Weight Loss

CompoundAnimal ModelDietDurationDosage & AdministrationKey Findings on Body WeightReference
This compound C57BL/6J male miceHigh-Fat Diet (60% kcal from fat)12 weeks5 µg/kg, intraperitoneal injectionReduced body size and notable weight loss effect in the high-fat diet group.[1][2][1][2]

Note: Specific quantitative data on mean weight reduction and standard deviation for the this compound study were not available in the public domain at the time of this review.

Table 2: Comparative In Vivo Studies of Alternative Weight Loss Agents

CompoundAnimal ModelDietDurationDosage & AdministrationMean Body Weight Reduction (%)Reference
Semaglutide Diet-Induced Obese (DIO) miceHigh-Fat Diet3 weeks100 nmol/kg, subcutaneous22%[3]
Semaglutide Diet-Induced Obese (DIO) miceHigh-Fat Diet34 daysTwice-weekly subcutaneous injections24%[4][5]
Liraglutide Diet-Induced Obese (DIO) C57BL/6 male miceHigh-Fat Diet2 weeksNot specifiedDecreased body and fat pad weight.[6][6]
Dapagliflozin Diet-Induced Obese (DIO) ratsHigh-Fat Diet38 days5 mg/kg, oral4%[7]
Orlistat Lkb1fl/flp53fl/fl miceHigh-Fat Diet (60 kcal% fat)4 weeks60 mg/kg, oral gavage3.55g absolute reduction[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of in vivo data.

This compound Experimental Protocol
  • Animal Model: Wild-type C57BL/6J male mice, eight weeks old.[7]

  • Diet: Mice were fed a high-fat diet (HFD) with 60% of kilocalories derived from fat for 12 weeks to induce obesity.[1][7] A normal chow diet (NFD) group was used as a control.[1]

  • Treatment: After 5 weeks on the HFD, mice received intraperitoneal injections of this compound (5 µg/kg) twice a week for the remaining 7 weeks of the study.[1][7]

  • Outcome Measures: Body weight and food intake were measured every two days.[7] At the end of the study, various tissues were collected for further analysis, including adipose and liver tissue.[1]

Comparator Drug Experimental Protocols (Summarized)
  • Semaglutide: Diet-induced obese mice were treated with subcutaneous injections of semaglutide. Body weight and food intake were monitored.[3][4]

  • Liraglutide: C57BL/6 male mice with diet-induced obesity were treated with liraglutide for 2 weeks. Body weight, fat pad weight, and metabolic parameters were assessed.[6]

  • Dapagliflozin: Diet-induced obese rats were administered dapagliflozin orally for 38 days. Body weight, food and water intake, and various metabolic parameters were measured.[7]

  • Orlistat: Lkb1fl/flp53fl/fl mice on a high-fat diet received orlistat via oral gavage for four weeks. Body weight and body composition (fat and lean mass) were analyzed.[8]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow of the this compound study.

Tschimganidine_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start 8-week-old C57BL/6J male mice diet High-Fat Diet (60% kcal) for 12 weeks start->diet treatment_start Week 5: Start this compound (5 µg/kg, i.p.) or Vehicle diet->treatment_start treatment_end Week 12: End of Treatment treatment_start->treatment_end Twice weekly monitoring Monitor Body Weight & Food Intake treatment_end->monitoring tissue Tissue Collection & Analysis monitoring->tissue

Experimental workflow for the in vivo study of this compound.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Adipogenesis Adipogenesis (Lipid Synthesis) pAMPK->Adipogenesis Inhibits Lipolysis Lipolysis (Fat Breakdown) pAMPK->Lipolysis Promotes Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Promotes

Proposed signaling pathway of this compound via AMPK activation.

GLP1_Pathway GLP1_Agonist GLP-1 Receptor Agonist (e.g., Semaglutide, Liraglutide) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Appetite ↓ Appetite GLP1R->Appetite Brain signaling cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion PKA->Glucagon_Secretion

Signaling pathway of GLP-1 Receptor Agonists.

SGLT2_Pathway SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) SGLT2 SGLT2 Transporter (Proximal Tubule) SGLT2_Inhibitor->SGLT2 Inhibits Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion SGLT2_Inhibitor->Urinary_Glucose_Excretion Leads to Glucose_Reabsorption Glucose Reabsorption from urine to blood SGLT2->Glucose_Reabsorption Mediates Caloric_Loss Caloric Loss Urinary_Glucose_Excretion->Caloric_Loss Weight_Loss Weight Loss Caloric_Loss->Weight_Loss

Mechanism of action of SGLT2 Inhibitors.

Orlistat_Pathway Orlistat Orlistat Lipases Gastric & Pancreatic Lipases Orlistat->Lipases Inhibits Fecal_Fat_Excretion ↑ Fecal Fat Excretion Orlistat->Fecal_Fat_Excretion Leads to Dietary_Fats Dietary Fats (Triglycerides) Lipases->Dietary_Fats Break down Fat_Absorption Fat Absorption Dietary_Fats->Fat_Absorption Caloric_Deficit Caloric Deficit Fecal_Fat_Excretion->Caloric_Deficit Weight_Loss Weight Loss Caloric_Deficit->Weight_Loss

Mechanism of action of Orlistat.

Discussion and Future Directions

The single in vivo study on this compound presents a compelling case for its potential as a weight-loss agent. The activation of AMPK is a well-established target for metabolic regulation, and the observed reduction in body size in the high-fat diet model is promising.[1][9] However, the lack of multiple in vivo studies precludes a formal meta-analysis and limits the robustness of the current evidence.

Compared to the established alternatives, this compound's mechanism of action is distinct. GLP-1 receptor agonists like semaglutide and liraglutide primarily act on the incretin system to regulate appetite and glucose metabolism.[10][11] SGLT2 inhibitors such as dapagliflozin induce weight loss by promoting urinary glucose excretion.[12][13] Orlistat works locally in the gastrointestinal tract to inhibit fat absorption.[1][14][15]

Future research on this compound should prioritize:

  • Dose-response studies: To determine the optimal therapeutic window for weight loss.

  • Long-term efficacy and safety studies: To assess the sustainability of weight loss and potential side effects.

  • Head-to-head comparator studies: To directly compare the efficacy of this compound with other weight-loss agents under identical experimental conditions.

  • Elucidation of the upstream signaling pathway: To identify the direct molecular target of this compound that leads to AMPK activation.

This comparative guide underscores the potential of this compound as a novel therapeutic candidate for obesity. However, further rigorous preclinical investigation is imperative to fully delineate its efficacy, safety, and mechanism of action before it can be considered for clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of TSCHIMGANIDINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for researchers, this document outlines the proper disposal procedures for the novel terpenoid compound, TSCHIMGANIDINE. While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, this guide, based on established laboratory safety protocols for similar chemical entities, serves as an essential resource for its handling and disposal.

As a naturally derived compound under investigation for its potential therapeutic benefits, including its role as a potent anti-obesity agent that impedes adipogenesis and improves glucose homeostasis, the proper management of this compound waste is paramount to ensure laboratory safety and environmental protection.[1][2][3] Researchers and drug development professionals must adhere to stringent disposal protocols to mitigate any potential hazards.

Core Principles of this compound Waste Management

The disposal of this compound, like any laboratory chemical, should be approached with a clear and pre-planned strategy.[4] The primary principle is to prevent its release into the environment.[5] This involves proper segregation, containment, and labeling of all waste streams.

Key recommendations include:

  • Waste Minimization: The most effective waste management strategy begins with minimizing its generation. This can be achieved by carefully planning experiments to use the smallest feasible quantities of the compound.[6][7]

  • Segregation: Do not mix this compound waste with general laboratory trash or dispose of it down the drain.[8] It should be collected in designated, compatible, and clearly labeled waste containers.[4][5]

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.[4][6] Ensure containers are appropriate for the type of waste (e.g., separate containers for solid and liquid waste).[6]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9][10]

Quantitative Data on Laboratory Chemical Waste Streams

While specific quantitative data for this compound disposal is not available, the following table summarizes the general characteristics and handling procedures for different types of chemical waste generated in a laboratory setting where such a compound would be used.

Waste StreamDescriptionRecommended ContainerDisposal Procedure
Solid Waste Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).Labeled, sealed, and puncture-resistant container.Collection by the institution's hazardous waste management service for incineration.[9]
Liquid Waste (Non-aqueous) Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Labeled, leak-proof, and chemically compatible solvent waste container. Halogenated and non-halogenated solvent waste should be segregated.[5][11]Collection by the institution's hazardous waste management service for solvent recycling or incineration.[11]
Liquid Waste (Aqueous) Aqueous solutions containing this compound, such as from cell culture media or buffer solutions.Labeled, leak-proof container.Due to the unknown environmental impact, sink disposal is not recommended.[8] Collect as hazardous aqueous waste for treatment and disposal by the institution's waste management service.
Sharps Waste Needles, syringes, and other sharps contaminated with this compound.Designated sharps container.[7]Collection by the institution's hazardous waste management service.
Empty Containers "Empty" containers that previously held this compound.Should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]After triple-rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, pending institutional policies.[9]

Experimental Protocols for the Investigation of this compound

The following methodologies are based on published research and provide a framework for conducting experiments with this compound.[1][12][13]

In Vitro Adipocyte Differentiation Assay
  • Cell Culture: Maintain 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine serum.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by incubating the cells in DMEM with 10% fetal bovine serum (FBS), 1 µg/mL insulin, 520 µM 3-isobutyl-1-methylxanthine (IBMX), and 1 µM dexamethasone.[13]

  • This compound Treatment: After two days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, and the desired concentration of this compound.[13] The medium is then replaced every two days with DMEM containing 10% FBS and this compound.

  • Analysis of Lipid Accumulation: On day 6 or 8, fix the cells and stain with Oil Red O to visualize lipid droplets. Elute the stain with isopropanol and measure the absorbance to quantify lipid accumulation.[13]

In Vivo Studies in High-Fat Diet-Induced Obese Mice
  • Animal Model: Use male C57BL/6J mice fed a high-fat diet (HFD) to induce obesity.[12]

  • This compound Administration: After a set period on the HFD, administer this compound via intraperitoneal injection at specified doses (e.g., 1 or 5 µg/kg body weight).[12]

  • Monitoring: Regularly monitor body weight and food intake.[12]

  • Metabolic Analysis: At the end of the study period, collect blood samples to measure glucose, insulin, triglycerides, and other metabolic parameters. Perform glucose and insulin tolerance tests.[12]

  • Tissue Analysis: Harvest adipose and liver tissues for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting, qPCR) to assess changes in adipocyte size and gene expression.[12]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms involved in this compound research, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies 3T3-L1_Preadipocytes 3T3-L1_Preadipocytes Differentiation_Induction Differentiation_Induction 3T3-L1_Preadipocytes->Differentiation_Induction 2 days post-confluence TSCHIMGANIDINE_Treatment_vitro This compound Treatment Differentiation_Induction->TSCHIMGANIDINE_Treatment_vitro Lipid_Accumulation_Analysis Lipid Accumulation Analysis (Oil Red O) TSCHIMGANIDINE_Treatment_vitro->Lipid_Accumulation_Analysis Day 6-8 Molecular_Analysis_vitro Molecular Analysis (Western Blot, qPCR) TSCHIMGANIDINE_Treatment_vitro->Molecular_Analysis_vitro Time course HFD_Mice High-Fat Diet Mice TSCHIMGANIDINE_Treatment_vivo This compound Treatment (IP) HFD_Mice->TSCHIMGANIDINE_Treatment_vivo Metabolic_Monitoring Metabolic Monitoring (Weight, Glucose) TSCHIMGANIDINE_Treatment_vivo->Metabolic_Monitoring Tissue_Harvesting Tissue Harvesting (Adipose, Liver) Metabolic_Monitoring->Tissue_Harvesting Histological_Molecular_Analysis Histological & Molecular Analysis Tissue_Harvesting->Histological_Molecular_Analysis

Caption: Experimental workflow for investigating the effects of this compound.

Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Adipogenesis Adipogenesis AMPK->Adipogenesis inhibits Glucose_Homeostasis Glucose_Homeostasis AMPK->Glucose_Homeostasis improves Lipid_Accumulation Lipid_Accumulation Adipogenesis->Lipid_Accumulation leads to

Caption: Proposed signaling pathway of this compound in metabolic regulation.

By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious laboratory environment.

References

Personal protective equipment for handling TSCHIMGANIDINE

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling, use, and disposal of TSCHIMGANIDINE. Given the limited specific data available for this compound, the following guidelines are based on best practices for handling related substances, namely terpenoids and phytoestrogenic compounds.

Precautionary Overview

This compound is identified as a terpenoid with phytoestrogenic properties.[1][2][3] Due to its biological activity, it must be handled with care to avoid unintended physiological effects. As a standard practice for all chemicals with unknown toxicological profiles, it is prudent to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact and absorption. Latex gloves are not recommended as they may not provide adequate protection against all organic compounds.[4]
Eye Protection Safety goggles or glasses with side shields.Protects eyes from splashes, mists, or airborne particles of the compound.
Body Protection A laboratory coat should be worn at all times.Protects skin and personal clothing from contamination.[5][6][7]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or fume hood. If aerosols may be generated or if working outside of a ventilated enclosure, a respirator may be necessary.Minimizes inhalation of the compound.

Handling Procedures

Adherence to proper handling procedures is critical for laboratory safety.

Engineering Controls
  • Ventilation: All work with this compound, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area.[8]

  • Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[6][8]

General Handling Practices
  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Ensure all containers of this compound are clearly labeled.[5]

Spill Management and Disposal Plan

Immediate and appropriate response to spills is essential. Proper disposal of waste is a legal and safety requirement.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Clean: Wearing appropriate PPE, carefully clean the affected area. Place all contaminated materials in a sealed container for disposal.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal
  • Solid Waste: Collect all solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated "Organic Liquid" waste container.[6] Halogenated solvents require a separate "Halogenated Organic Waste" container.[6]

  • Disposal Route: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain.[9]

The following diagram outlines the decision-making process for waste disposal:

start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Collect in a labeled, sealed solid waste container. is_solid->solid_container Yes liquid_container Collect in a designated 'Organic Liquid' waste container. is_liquid->liquid_container Yes disposal Dispose through institutional hazardous waste program. is_liquid->disposal No (Consult EHS) solid_container->disposal liquid_container->disposal

This compound Waste Disposal Workflow

Experimental Protocols

While detailed experimental protocols for this compound are not widely published, existing research provides a general framework for its use in a laboratory setting.

Preparation of Stock Solutions

For in vitro studies, this compound is typically dissolved in a suitable solvent to create a stock solution.

  • Solvent: Dimethyl sulfoxide (DMSO) has been used as a solvent for this compound in cell culture experiments.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or as recommended by the supplier.

In Vitro Treatment of Cells

The following is a generalized workflow for treating cells with this compound.

start Prepare this compound stock solution in DMSO dilute Dilute stock solution in cell culture medium start->dilute treat Add diluted this compound to cell culture plates dilute->treat incubate Incubate cells for the desired time period treat->incubate analyze Perform downstream analysis (e.g., viability, gene expression) incubate->analyze

In Vitro Cell Treatment Workflow

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO without this compound) should always be included in experiments.

This guidance is intended to provide a foundation for the safe handling of this compound. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific requirements and conduct a thorough risk assessment before beginning any new experimental work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.